molecular formula C13H14N2S B101847 Metizoline CAS No. 17692-22-7

Metizoline

货号: B101847
CAS 编号: 17692-22-7
分子量: 230.33 g/mol
InChI 键: NDNKHWUXXOFHTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metizoline is a compound described in scientific literature as a nasal decongestant used in clinical research for the management of allergic and vasomotor rhinitis . A double-blind comparison study has investigated its use against phenylephrine in this specific research context . While its detailed mechanism of action requires further elucidation, its primary research value lies in exploring treatments for nasal congestion. This product is designated For Research Use Only and is strictly for use in laboratory research. It is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9/h2-5H,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNKHWUXXOFHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5090-37-9 (mono-hydrochloride)
Record name Metizoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9074983
Record name Metizoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-22-7
Record name Metizoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metizoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metizoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metizoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METIZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z27L8N105U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Metizoline on Alpha-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline is a sympathomimetic agent belonging to the imidazoline class of compounds. It is primarily recognized for its vasoconstrictive properties and is commonly utilized as a topical nasal decongestant. Its therapeutic effects are mediated through interactions with the adrenergic system, specifically by acting as an agonist at alpha-adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with α-adrenergic receptor subtypes. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also provides comparative data for other structurally related and well-characterized imidazoline derivatives, such as oxymetazoline and cirazoline, to offer a contextual understanding of its potential pharmacological profile.

This compound and its Interaction with Adrenergic and Imidazoline Receptors

This compound's chemical structure, characterized by an imidazoline ring, predisposes it to interact with both α-adrenergic and imidazoline receptors. While its primary pharmacological effect as a vasoconstrictor is attributed to its agonist activity at α1-adrenergic receptors, the broader receptor profile of imidazoline compounds suggests a more complex interaction landscape.

  • Alpha-Adrenergic Receptors: These are G-protein coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including smooth muscle contraction, neurotransmitter release, and cardiovascular function. They are broadly classified into α1 and α2 subtypes, which are further subdivided into α1A, α1B, α1D, and α2A, α2B, α2C.

  • Imidazoline Receptors: These are a separate class of receptors that also bind imidazoline compounds. They are classified into I1, I2, and I3 subtypes and are involved in blood pressure regulation, nociception, and metabolic control. The interaction of this compound with these receptors may contribute to its overall pharmacological effects and potential side effects.

Quantitative Analysis of Receptor Interactions

A thorough review of scientific literature reveals a scarcity of specific quantitative data for this compound's binding affinities (Ki) and functional potencies (EC50) at the various α-adrenergic receptor subtypes. To provide a framework for understanding its potential activity, the following tables present a structure for such data and include available information for the related imidazoline compounds, oxymetazoline and cirazoline.

Binding Affinity Data

Binding affinity, typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (pKi) of Imidazoline Agonists at α1-Adrenergic Receptor Subtypes

Compoundα1Aα1Bα1DReference
This compound Data not availableData not availableData not available
Oxymetazoline8.57.57.8[1]
Cirazoline9.28.18.4[1]

Table 2: Binding Affinities (pKi) of Imidazoline Agonists at α2-Adrenergic Receptor Subtypes

Compoundα2Aα2Bα2CReference
This compound Data not availableData not availableData not available
Oxymetazoline9.17.78.1[2]
Cirazoline7.26.56.8[2]
Functional Potency Data

Functional potency, expressed as the half-maximal effective concentration (EC50), measures the concentration of a drug required to elicit 50% of its maximal effect. A lower EC50 value indicates greater potency.

Table 3: Functional Potency (pEC50) of Imidazoline Agonists at α1-Adrenergic Receptor Subtypes (Calcium Mobilization)

Compoundα1Aα1Bα1DReference
This compound Data not availableData not availableData not available
Oxymetazoline7.1 (partial agonist)No activityNo activity[1]
Cirazoline8.9 (full agonist)7.8 (partial agonist)8.1 (partial agonist)[1]

Table 4: Functional Potency (pEC50) of Imidazoline Agonists at α2-Adrenergic Receptor Subtypes (cAMP Inhibition)

Compoundα2Aα2Bα2CReference
This compound Data not availableData not availableData not available
Oxymetazoline8.57.58.0[2]
Cirazoline7.56.87.1[2]

Signaling Pathways of Alpha-Adrenergic Receptors

This compound, as an agonist at α-adrenergic receptors, is expected to trigger specific intracellular signaling cascades upon receptor activation.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, initiates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is the primary driver of smooth muscle contraction, leading to vasoconstriction.

alpha1_signaling This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds to Gq_protein Gq/11 Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction Induces PKC->Contraction Modulates

α1-Adrenergic Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. In the context of presynaptic nerve terminals, this pathway inhibits the release of neurotransmitters like norepinephrine, creating a negative feedback loop.

alpha2_signaling cluster_inhibition Cellular Response This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds to Gi_protein Gi/o Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Neurotransmitter Release PKA->Inhibition Leads to

α2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's interaction with α-adrenergic receptors would typically involve a combination of radioligand binding assays to determine affinity and functional assays to assess potency and efficacy. The following are detailed, generalized methodologies for these key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a known radioligand for binding to the receptor.

Objective: To determine the Ki of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human α-adrenergic receptor subtype (e.g., from transfected cell lines like HEK293 or CHO).

  • Radioligand:

    • For α1 subtypes: [³H]-Prazosin

    • For α2 subtypes: [³H]-Rauwolscine or [³H]-Yohimbine

  • This compound (unlabeled competitor) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start prep Prepare Cell Membranes with Receptor Subtype start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

References

Chemical properties and structure of Metizoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizoline hydrochloride is a sympathomimetic agent belonging to the imidazoline class of compounds. It is primarily recognized for its vasoconstrictive properties and has been investigated for its utility as a nasal decongestant. This technical guide provides a detailed overview of the chemical properties, structure, and known signaling pathways of this compound hydrochloride. While comprehensive experimental data is not uniformly available in public literature, this document synthesizes the existing information to serve as a foundational resource for research and development professionals.

Chemical Structure and Properties

This compound hydrochloride is the hydrochloride salt of this compound. The core structure features a 2-substituted imidazoline ring linked to a 2-methylbenzo[b]thiophene moiety via a methylene bridge.

Table 1: Chemical Identifiers of this compound Hydrochloride

IdentifierValue
IUPAC Name 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole hydrochloride
CAS Number 5090-37-9
Molecular Formula C₁₃H₁₅ClN₂S
Molecular Weight 266.79 g/mol [1]
Canonical SMILES CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl
InChI Key FPTJVMYMFXHIFO-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Physical Description Solid (Specific color and form not detailed in available literature)
Stereochemistry Achiral[1]
pKa Data not available in public literature.
Solubility Data on solubility in water and various organic solvents is not specified in the available literature.
Melting Point Data not available in public literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiophene ring, the methyl group protons, the methylene bridge protons, and the protons of the imidazoline ring. The exact chemical shifts and coupling constants are not documented in the searched literature.

  • ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 13 unique carbon atoms in the this compound structure. The chemical shifts would be influenced by the aromatic, heterocyclic, and aliphatic environments of the carbons. Specific peak assignments are not available in the public literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would likely exhibit characteristic absorption bands for:

  • N-H stretching from the imidazoline ring (as a hydrochloride salt, this may be broad).

  • C-H stretching from the aromatic, aliphatic, and methyl groups.

  • C=N stretching from the imidazoline ring.

  • C=C stretching from the aromatic benzothiophene ring.

  • C-S stretching from the thiophene moiety.

A specific, experimentally obtained IR spectrum with peak assignments is not available in the searched literature.

Mass Spectrometry (MS)

The mass spectrum of this compound hydrochloride would show the molecular ion peak for the free base (this compound) at m/z 230.33.[2] Fragmentation patterns would likely involve cleavage of the methylene bridge, and fragmentation of the imidazoline and benzothiophene rings. A detailed experimental mass spectrum with fragmentation analysis is not publicly available.

Mechanism of Action: Alpha-Adrenergic Agonist

This compound is classified as an alpha-adrenergic agonist.[2] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Alpha-adrenergic receptors are divided into two main subtypes: α1 and α2, which trigger distinct signaling cascades upon activation. The specific affinity of this compound for α1 versus α2 receptors is not detailed in the available literature. Below are the canonical signaling pathways for both receptor subtypes.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that primarily leads to an increase in intracellular calcium concentration.[3][4][5]

alpha1_signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor (Gq-coupled) This compound->Alpha1_Receptor binds & activates Gq Gq protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response contributes to PKC->Cellular_Response leads to

Caption: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8]

alpha2_signaling cluster_inhibition This compound This compound Alpha2_Receptor α2-Adrenergic Receptor (Gi-coupled) This compound->Alpha2_Receptor binds & activates Gi Gi protein Alpha2_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibition of Further Neurotransmitter Release PKA->Cellular_Response leads to

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound hydrochloride are not available in the public scientific literature. The following sections provide generalized procedures that would be applicable for the synthesis and characterization of this compound.

Synthesis of this compound Hydrochloride

A plausible synthetic route for this compound involves the condensation of a 2-methylbenzo[b]thiophene derivative with a suitable imidazoline precursor. A generalized workflow is presented below.

synthesis_workflow Start Starting Materials: 2-methylbenzo[b]thiophene & Imidazoline Precursor Reaction Condensation Reaction (e.g., with a suitable acid or coupling agent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Salt_Formation Salt Formation (Treatment with HCl in an organic solvent) Purification->Salt_Formation Final_Product This compound Hydrochloride (Isolation and Drying) Salt_Formation->Final_Product

Caption: Generalized Synthesis Workflow.

Note: This represents a hypothetical pathway. The actual synthesis would require optimization of reagents, solvents, temperature, and reaction times.

Spectroscopic Analysis Protocols

Standard analytical techniques would be employed for the structural confirmation of synthesized this compound hydrochloride.

  • NMR Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate ¹H signals and assign chemical shifts based on known values for similar structural motifs.

  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

This compound hydrochloride is an alpha-adrenergic agonist with a well-defined chemical structure. While its general mechanism of action through adrenergic signaling is understood, specific quantitative physicochemical and detailed spectroscopic data are not widely available in the public domain. This guide provides a consolidation of the known information and outlines standard experimental approaches for its synthesis and characterization. Further research is warranted to fully elucidate the experimental properties of this compound to support its potential development and application.

References

Pharmacological profile of Metizoline as a sympathomimetic agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline is a sympathomimetic agent belonging to the imidazoline class of compounds. It is structurally characterized by a 2-(2-methylbenzo[b]thiophen-3-ylmethyl)-4,5-dihydro-1H-imidazole moiety. Primarily utilized as a nasal decongestant, its pharmacological activity stems from its interaction with adrenergic and imidazoline receptors, leading to vasoconstriction of nasal blood vessels and subsequent reduction in congestion. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional efficacy, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

The affinity of this compound for various adrenergic and imidazoline receptor subtypes is a critical determinant of its pharmacological action and potential side-effect profile. Radioligand binding assays are the standard method for quantifying the binding affinity (Ki) of a compound for a specific receptor.

Table 1: Receptor Binding Affinity of this compound and Related Compounds

CompoundReceptor SubtypepKiKi (nM)Source
BenazolineI2 Imidazoline9.07~0.085[1]
Benazolineα1-Adrenergic<5>10,000[1]
Benazolineα2-Adrenergic<5>10,000[1]

Note: Data for this compound is not explicitly available in the cited literature. Benazoline is a closely related structural analog, and its data is presented as a surrogate.

The available data on benazoline, a close structural analog of this compound, reveals a remarkably high affinity and selectivity for the I2 imidazoline receptor subtype, with a pKi of 9.07.[1] In contrast, its affinity for both α1 and α2-adrenergic receptors is exceedingly low (pKi < 5), indicating a high degree of selectivity for I2 imidazoline receptors over adrenergic receptors.[1] This suggests that the pharmacological effects of compounds like this compound may be significantly mediated through I2 imidazoline receptors.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1, α2-adrenergic, and I1, I2-imidazoline receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest (e.g., rat cerebral cortex for α2 and I2 receptors, rat kidney for I1 receptors, or cell lines transfected with specific human receptor subtypes) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-clonidine or [3H]-rauwolscine for α2, [3H]-clonidine for I1, [3H]-idazoxan for I2) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Receptor Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Resuspension Resuspension in Assay Buffer MembranePellet->Resuspension Incubation Incubation of Membranes, Radioligand & this compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff G This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response G This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Gi Gi Protein Alpha2_AR->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cellular_Response Reduced Cellular Response cAMP->Cellular_Response

References

An In-depth Technical Guide to the Synthesis of Metizoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Metizoline, a vasoconstrictor with applications as a nasal decongestant. The synthesis commences with the formation of the core 2-methylbenzo[b]thiophene scaffold, followed by functionalization at the 3-position and subsequent construction of the 4,5-dihydro-1H-imidazole (imidazoline) ring. This document details the starting materials, key chemical transformations, and provides structured experimental protocols for each step of the synthesis.

This compound Synthesis Pathway Overview

The synthesis of this compound, chemically known as 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole, can be strategically divided into four main stages:

  • Synthesis of 2-Methylbenzo[b]thiophene: This initial step involves the construction of the benzothiophene core structure. A common and effective method is the reaction of a substituted thiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization.

  • Formylation of 2-Methylbenzo[b]thiophene: To introduce a functional group at the desired 3-position, a Vilsmeier-Haack reaction is employed. This reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to afford 2-methylbenzo[b]thiophene-3-carbaldehyde.

  • Formation of the Key Intermediate: The aldehyde functional group is then converted into a more reactive species suitable for the final coupling step. This is typically achieved by reduction of the aldehyde to the corresponding alcohol, (2-methylbenzo[b]thiophen-3-yl)methanol, followed by conversion to the chloromethyl derivative, 3-chloromethyl-2-methylbenzo[b]thiophene, using a chlorinating agent such as thionyl chloride.

  • Construction of the Imidazoline Ring: The final step involves the reaction of the 3-chloromethyl-2-methylbenzo[b]thiophene intermediate with ethylenediamine. This nucleophilic substitution and subsequent intramolecular cyclization yields the target molecule, this compound.

Below is a logical diagram illustrating this synthetic pathway.

Metizoline_Synthesis cluster_0 Step 1: Benzothiophene Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Intermediate Formation cluster_3 Step 4: Imidazoline Ring Formation Thiophenol Thiophenol Intermediate1 2-Methylbenzo[b]thiophene Thiophenol->Intermediate1 1. Chloroacetone Chloroacetone Chloroacetone->Intermediate1 1. PPA Polyphosphoric Acid PPA->Intermediate1 2. (Cyclization) Intermediate2 2-Methylbenzo[b]thiophene- 3-carbaldehyde Intermediate1->Intermediate2 DMF DMF DMF->Intermediate2 POCl3 POCl3 POCl3->Intermediate2 Intermediate3 (2-Methylbenzo[b]thiophen-3-yl)methanol Intermediate2->Intermediate3 NaBH4 NaBH4 NaBH4->Intermediate3 Intermediate4 3-Chloromethyl-2-methyl- benzo[b]thiophene Intermediate3->Intermediate4 SOCl2 SOCl2 SOCl2->Intermediate4 This compound This compound Intermediate4->this compound Ethylenediamine Ethylenediamine Ethylenediamine->this compound

A logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound.

Step 1: Synthesis of 2-Methylbenzo[b]thiophene

This procedure involves the S-alkylation of thiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization to form the benzothiophene ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Thiophenol110.181.07711.0 g0.1
Chloroacetone92.531.159.3 g0.1
Sodium Hydroxide40.00-4.0 g0.1
Water18.021.0050 mL-
Dichloromethane84.931.33100 mL-
Polyphosphoric Acid-~2.1100 g-
Diethyl Ether74.120.713150 mL-
Anhydrous MgSO₄120.37-q.s.-

Procedure:

  • S-Alkylation: In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL). To this solution, add thiophenol (11.0 g, 0.1 mol) and stir until a clear solution is obtained. Add chloroacetone (9.3 g, 0.1 mol) dropwise to the stirred solution. After the addition is complete, heat the reaction mixture at 60°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether as an oil.

  • Cyclization: Add the crude thioether to polyphosphoric acid (100 g) in a 250 mL beaker. Heat the mixture slowly to 120°C with stirring and maintain this temperature for 1 hour.

  • Isolation and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined ether extracts with water (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methylbenzo[b]thiophene.

Expected Yield: ~70-80%

Step 2: Vilsmeier-Haack Formylation of 2-Methylbenzo[b]thiophene

This step introduces a formyl group at the 3-position of the 2-methylbenzo[b]thiophene ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
2-Methylbenzo[b]thiophene148.23-14.8 g0.1
N,N-Dimethylformamide (DMF)73.090.94421.9 g0.3
Phosphorus Oxychloride (POCl₃)153.331.64516.9 g0.11
Dichloromethane (anhydrous)84.931.33100 mL-
Sodium Acetate82.03-41.0 g0.5
Water18.021.00200 mL-
Diethyl Ether74.120.713150 mL-

Procedure:

  • Vilsmeier Reagent Formation: In a dry 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (21.9 g, 0.3 mol). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (16.9 g, 0.11 mol) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Formylation: Dissolve 2-methylbenzo[b]thiophene (14.8 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice with stirring. Add a solution of sodium acetate (41.0 g, 0.5 mol) in water (200 mL) to neutralize the acid. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude 2-methylbenzo[b]thiophene-3-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Yield: ~80-90%

Step 3: Synthesis of 3-Chloromethyl-2-methylbenzo[b]thiophene

This two-part step involves the reduction of the aldehyde to an alcohol, followed by its conversion to the corresponding chloride.

Part A: Reduction to (2-Methylbenzo[b]thiophen-3-yl)methanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
2-Methylbenzo[b]thiophene-3-carbaldehyde176.23-17.6 g0.1
Sodium Borohydride (NaBH₄)37.83-4.2 g0.11
Methanol32.040.792150 mL-
Water18.021.00100 mL-
Diethyl Ether74.120.713150 mL-
1M Hydrochloric Acid--q.s.-

Procedure:

  • Reduction: In a 500 mL round-bottom flask, dissolve 2-methylbenzo[b]thiophene-3-carbaldehyde (17.6 g, 0.1 mol) in methanol (150 mL). Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (4.2 g, 0.11 mol) portion-wise to the stirred solution.

  • Reaction Monitoring and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Once the reaction is complete, carefully add water (100 mL) to quench the excess NaBH₄.

  • Work-up and Isolation: Acidify the mixture with 1M hydrochloric acid to pH ~2. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude (2-methylbenzo[b]thiophen-3-yl)methanol, which can be used in the next step without further purification or can be purified by recrystallization.

Expected Yield: >90%

Part B: Conversion to 3-Chloromethyl-2-methylbenzo[b]thiophene

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
(2-Methylbenzo[b]thiophen-3-yl)methanol178.25-17.8 g0.1
Thionyl Chloride (SOCl₂)118.971.63114.3 g0.12
Dichloromethane (anhydrous)84.931.33100 mL-
Saturated Sodium Bicarbonate Solution--q.s.-

Procedure:

  • Chlorination: In a dry 250 mL round-bottom flask, dissolve (2-methylbenzo[b]thiophen-3-yl)methanol (17.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL). Cool the solution to 0°C in an ice bath. Add thionyl chloride (14.3 g, 0.12 mol) dropwise with stirring.

  • Reaction Completion and Work-up: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-chloromethyl-2-methylbenzo[b]thiophene. This product is often used in the next step without further purification.

Expected Yield: ~85-95%

Step 4: Synthesis of this compound

This final step involves the formation of the imidazoline ring by reacting the chloromethyl intermediate with ethylenediamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
3-Chloromethyl-2-methylbenzo[b]thiophene196.70-19.7 g0.1
Ethylenediamine60.100.89912.0 g0.2
Toluene92.140.867150 mL-
Sodium Hydroxide40.00-q.s.-
Dichloromethane84.931.33150 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-chloromethyl-2-methylbenzo[b]thiophene (19.7 g, 0.1 mol) in toluene (150 mL). Add ethylenediamine (12.0 g, 0.2 mol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Wash the mixture with water. The product may be in the toluene layer or may precipitate. If it precipitates, filter the solid. If it remains in the organic layer, separate the layers and wash the organic layer with water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. The product can also be converted to its hydrochloride salt for better stability and handling by treating the free base with a solution of HCl in a suitable solvent like isopropanol.

Expected Yield: ~60-70%

Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
1Thiophenol, Chloroacetone2-Methylbenzo[b]thiopheneNaOH, Polyphosphoric Acid70-80
22-Methylbenzo[b]thiophene2-Methylbenzo[b]thiophene-3-carbaldehydeDMF, POCl₃80-90
3A2-Methylbenzo[b]thiophene-3-carbaldehyde(2-Methylbenzo[b]thiophen-3-yl)methanolNaBH₄>90
3B(2-Methylbenzo[b]thiophen-3-yl)methanol3-Chloromethyl-2-methylbenzo[b]thiopheneSOCl₂85-95
43-Chloromethyl-2-methylbenzo[b]thiophene, EthylenediamineThis compound-60-70

Disclaimer: The provided experimental protocols are based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Vasoconstrictive Properties of Metizoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vitro studies detailing the quantitative vasoconstrictive effects of Metizoline. Consequently, this document provides a theoretical framework based on its established classification as an alpha-adrenergic agonist. The experimental protocols and signaling pathways described are standard methodologies used to investigate similar compounds and represent the expected mechanisms of action for this compound.

Introduction

This compound is a sympathomimetic agent, classified as an alpha-adrenergic agonist, and is primarily utilized as a nasal decongestant.[1] Its therapeutic effect stems from its ability to induce vasoconstriction in the nasal mucosa, thereby reducing swelling and congestion. The vasoconstrictive action of this compound is mediated through its interaction with alpha-adrenergic receptors on vascular smooth muscle cells.[2][3] This technical guide outlines the presumed signaling pathways, and standard experimental protocols to investigate the vasoconstrictive effects of this compound in an in vitro setting.

Presumed Mechanism of Action and Signaling Pathway

As an alpha-adrenergic agonist, this compound is expected to exert its vasoconstrictive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells.[3] This activation initiates a well-established signaling cascade, as depicted in the diagram below.

This compound-Induced Vasoconstriction Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ SR->Ca_ion Releases Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Contraction Vasoconstriction PKC->Contraction Contributes to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of this compound-induced vasoconstriction.

Data Presentation

Due to the absence of specific in vitro studies on this compound, a quantitative data table cannot be provided. Should such research become available, the following structure is recommended for presenting the findings to allow for clear comparison.

Table 1: Hypothetical Vasoconstrictive Potency and Efficacy of this compound in Isolated Arteries

Vascular BedAgonistnEC50 (M)Emax (% of KCl max)pA2 (for antagonist studies)
Aortic RingsThis compound----
Mesenteric ArteriesThis compound----
Renal ArteriesThis compound----
Cerebral ArteriesThis compound----

EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: The maximum response achievable by an agonist. pA2: A measure of the potency of an antagonist. n: number of experiments.

Experimental Protocols

To investigate the vasoconstrictive effects of this compound in vitro, standard organ bath (wire myography) techniques using isolated arterial rings are appropriate.

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction in isolated rat thoracic aorta.

Materials:

  • This compound hydrochloride

  • Phenylephrine (positive control)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Potassium chloride (KCl) solution (e.g., 80 mM)

  • Distilled water

  • Male Wistar rats (250-300g)

  • Organ bath system with force transducers

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Euthanize a rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Replace the bath solution every 15-20 minutes.

    • To test tissue viability, contract the rings with a high concentration of KCl (e.g., 80 mM).

    • Wash the tissues and allow them to return to baseline tension.

  • Concentration-Response Curve Generation:

    • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the isometric tension generated at each concentration.

    • A parallel experiment with a known α1-agonist like phenylephrine should be conducted as a positive control.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by KCl.

    • Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response).

    • Calculate the EC50 and Emax values for this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal & Excise Artery B Clean & Cut Artery into Rings A->B C Suspend Rings in Organ Bath B->C D Equilibrate under Resting Tension C->D E Check Viability with KCl D->E F Cumulative Addition of this compound E->F G Record Isometric Tension F->G H Normalize Data to KCl Response G->H I Plot Concentration- Response Curve H->I J Calculate EC50 & Emax I->J

Caption: Workflow for in vitro vasoconstriction assay.

Conclusion

While direct experimental data on the in vitro vasoconstrictive effects of this compound are not currently available in the public domain, its classification as an alpha-adrenergic agonist provides a strong basis for its mechanism of action. The signaling pathway and experimental protocols outlined in this guide serve as a foundational framework for researchers and drug development professionals to design and conduct studies to quantify the vasoconstrictive properties of this compound. Such studies would be invaluable in further characterizing its pharmacological profile and potential therapeutic applications.

References

Metizoline: A Technical Overview of an Obscure Vasoconstrictor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline (also known as Metyzoline) is a sympathomimetic agent classified as a nasal decongestant.[1][2] Its primary and seemingly sole clinical application has been in the symptomatic relief of allergic and vasomotor rhinitis.[1] Marketed under the trade name Ellsyl, its mechanism of action is presumed to be that of an alpha-adrenergic agonist, leading to vasoconstriction in the nasal mucosa.

History and Development

The developmental history of this compound is not well-documented in readily accessible scientific literature. The compound was the subject of a clinical study published in 1975, which compared its efficacy and safety to phenylephrine for allergic and vasomotor rhinitis. This suggests that this compound was likely discovered and developed sometime prior to this period. However, specific details regarding its synthesis, discovery, and preclinical development are scarce.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 2-[(2-methyl-1-benzothien-3-yl)methyl]-4,5-dihydro-1H-imidazolePubChem
Molecular Formula C13H14N2SPubChem[2]
Molar Mass 230.33 g/mol PubChem[2]
CAS Number 17692-22-7Wikipedia[1]
ATC Code R01AA10 (WHO)Wikipedia[1]
Synonyms Metyzoline, BenazolinePubChem[2]

Pharmacological Profile

Mechanism of Action: Alpha-Adrenergic Agonism

This compound is classified as a sympathomimetic amine, and its vasoconstrictive effects are characteristic of alpha-adrenergic receptor agonists. While specific receptor binding affinities and selectivity profiles for this compound are not available, it is presumed to act on alpha-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa. Activation of these receptors leads to vasoconstriction, reducing blood flow and swelling, thereby alleviating nasal congestion.

The general signaling pathway for an alpha-1 adrenergic agonist, the likely target for this compound, is depicted below.

alpha1_signaling This compound This compound (α1-Agonist) Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction leads to experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development synthesis Compound Synthesis and Characterization binding_assays Receptor Binding Assays (α-adrenergic subtypes) synthesis->binding_assays functional_assays In Vitro Functional Assays (e.g., vasoconstriction in isolated tissues) binding_assays->functional_assays animal_models In Vivo Animal Models (nasal congestion models) functional_assays->animal_models toxicology Toxicology and Safety Pharmacology animal_models->toxicology phase1 Phase I (Safety, Tolerability, PK in humans) toxicology->phase1 phase2 Phase II (Efficacy in rhinitis patients, Dose-ranging) phase1->phase2 phase3 Phase III (Pivotal efficacy and safety studies vs. placebo/active comparator) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda

References

A Technical Guide to the Effects of Imidazoline Derivatives on Nasal Mucosa Blood Flow, with a Focus on Metizoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative data and detailed experimental protocols specifically for metizoline are limited in publicly accessible scientific literature. Therefore, this guide synthesizes information on the broader class of imidazoline-derivative alpha-adrenergic agonists, such as oxymetazoline and xylometazoline, to provide a comprehensive understanding of the likely mechanisms and effects of this compound.

Executive Summary

This compound is a sympathomimetic amine belonging to the imidazoline class of compounds, utilized primarily as a topical nasal decongestant. Its therapeutic effect stems from its action as an alpha-adrenergic agonist, inducing vasoconstriction of the blood vessels within the nasal mucosa. This action reduces blood flow and capillary engorgement, thereby decreasing tissue swelling and alleviating nasal congestion. While clinical trials have confirmed the efficacy of this compound, detailed public data on its specific impact on blood flow metrics is sparse.[1] This document outlines the established signaling pathway for this class of drugs, details the common experimental protocols used to measure these effects, and presents quantitative data from closely related compounds like oxymetazoline to serve as a robust proxy.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

The primary mechanism driving the vasoconstrictive effects of this compound and related imidazoline derivatives is the activation of alpha-1 adrenergic receptors on vascular smooth muscle cells in the nasal mucosa.[2][3] These receptors are G-protein-coupled receptors (GPCRs) that signal through the Gq pathway.[2][4]

The signaling cascade proceeds as follows:

  • Receptor Binding: this compound binds to the alpha-1 adrenergic receptor.

  • G-Protein Activation: The receptor-agonist complex activates the associated Gq protein.

  • PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).[4]

  • Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3][4]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and subsequent vasoconstriction.[4]

This cascade effectively narrows the lumen of the blood vessels, reduces blood flow to the nasal turbinates, and decreases mucosal swelling.

Alpha-1 Adrenergic Signaling Pathway Figure 1: Vasoconstriction Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A1R Alpha-1 Receptor (GPCR) This compound->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca2+ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Figure 1: Alpha-1 Adrenergic Signaling Pathway for Vasoconstriction.

Quantitative Data on Nasal Mucosal Blood Flow (NMBF)

The following table summarizes quantitative findings from studies on oxymetazoline, a potent imidazoline derivative structurally and functionally similar to this compound. These studies predominantly use Laser Doppler Flowmetry to assess changes in NMBF.

CompoundSubjectDosage / ConcentrationMethodBaseline NMBF (mean ± SEM)Post-Dose NMBF (mean ± SEM)% ReductionKey Findings & Citation
OxymetazolineHuman60 µg (topical)Laser Doppler Velocimetry78.8 ± 10.3 mL/100g tissue/min38.3 ± 10.2 mL/100g tissue/min49%Significant reduction in superficial NMBF observed 5 minutes after local application.[5][6]
OxymetazolineRabbitClinically relevant dosesLaser Doppler FlowmetryNot specifiedNot specified~50%Induced a dose-dependent decrease in NMBF, suggesting the presence of alpha-2 adrenoceptors.[7]
XylometazolineHuman100 µg (topical)Laser Doppler FlowmetryNot specifiedNot specifiedSignificantA significant fall in blood flux was recorded, though it did not correlate with changes in airflow measured by rhinomanometry.[8]

Experimental Protocols

The gold standard for non-invasive, real-time measurement of nasal mucosal microcirculation is Laser Doppler Flowmetry (LDF).[9][10][11]

Principle of Laser Doppler Flowmetry (LDF)

LDF operates by illuminating the mucosal tissue with a low-power laser light (e.g., 2 mW helium-neon laser at 632.8 nm) via a fiber-optic probe.[11][12] When the light photons encounter moving red blood cells within the microvasculature, they undergo a frequency shift according to the Doppler principle. Light scattered by static tissue remains unshifted. The backscattered light is collected by photodetectors in the probe, and the resulting frequency shift is processed to generate a signal proportional to the blood perfusion (also referred to as flux).[11][12] This flux is a product of the number of red blood cells and their mean velocity in the measured tissue volume, typically expressed in arbitrary Blood Perfusion Units (BPU) or flow units.[12][13]

LDF Experimental Workflow

A typical experimental protocol to assess the effect of a topical agent like this compound on NMBF involves the following steps:

  • Subject Preparation: Volunteers are acclimatized in a controlled environment (stable temperature and humidity) to establish a stable baseline NMBF.

  • Baseline Measurement: An LDF probe is gently placed against the nasal mucosa, commonly on the anterior part of the inferior turbinate.[13] Care is taken to avoid applying pressure, which could compress superficial vessels and alter readings.[13] Baseline blood flow is recorded continuously for a stabilization period (e.g., 10-15 minutes).[14]

  • Drug Administration: A precise dose of the investigational drug (e.g., this compound nasal spray) or a vehicle/placebo control is administered to the nasal cavity.

  • Post-Dose Measurement: NMBF is continuously monitored for a defined period (e.g., up to 12 hours) to determine the onset, magnitude, and duration of the vasoconstrictive effect.[15]

  • Data Analysis: The LDF output (perfusion units) is recorded. The percentage change from the baseline is calculated at various time points to quantify the drug's effect.

LDF Experimental Workflow Figure 2: Workflow for LDF Measurement of NMBF cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Subject Recruitment & Informed Consent B Acclimatization (Controlled Environment) A->B C LDF Probe Placement (Inferior Turbinate) B->C D Record Baseline NMBF (10-15 min) C->D E Administer this compound or Placebo D->E F Continuous Post-Dose NMBF Recording E->F G Data Processing & Normalization F->G H Statistical Analysis (% Change from Baseline) G->H I Report Generation H->I

Figure 2: Typical Experimental Workflow for NMBF Measurement.

Conclusion and Future Directions

For drug development professionals, future research should focus on conducting rigorous, controlled studies to quantify the specific dose-response relationship, onset, and duration of action of this compound on NMBF using standardized methodologies like Laser Doppler Flowmetry. Such data would be invaluable for optimizing formulation, establishing bioequivalence, and further elucidating its clinical pharmacology profile compared to other agents in its class.

References

Potential Off-Target Effects of Metizoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizoline, a potent nasal decongestant, primarily exerts its therapeutic effects through interaction with the adrenergic system. However, its structural similarity to other imidazoline compounds raises the possibility of interactions with a broader range of molecular targets, leading to potential off-target effects. This technical guide provides an in-depth analysis of the known and potential off-target pharmacology of this compound, with a focus on its interactions with imidazoline and adrenergic receptor subtypes. We present a summary of available quantitative binding data, detailed experimental protocols for assessing receptor affinity, and visualizations of the key signaling pathways involved. Understanding these off-target interactions is crucial for a comprehensive safety assessment and for guiding future drug development and optimization efforts.

Introduction

This compound, chemically known as 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole, is clinically utilized for its vasoconstrictive properties in the nasal mucosa, providing relief from congestion. Its primary mechanism of action is attributed to its agonist activity at α-adrenergic receptors. However, the imidazoline moiety within its structure suggests a potential for interaction with imidazoline receptors, a distinct class of receptors with various physiological roles. This guide delves into the off-target binding profile of this compound, providing a technical overview for researchers in pharmacology and drug development.

Pharmacological Profile of this compound: On-Target and Off-Target Interactions

The pharmacological activity of this compound is not restricted to a single receptor class. While its efficacy as a nasal decongestant is linked to its action on α-adrenergic receptors, it exhibits significant affinity for imidazoline receptors. The potential for off-target effects is primarily associated with its activity at these and other receptor systems.

Adrenergic Receptor Interactions

This compound is a potent ligand at α-adrenergic receptors. However, the lack of comprehensive data on its binding affinity to specific α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) subtypes presents a significant gap in understanding its full pharmacological profile. The physiological responses mediated by these subtypes are diverse and sometimes opposing, making subtype selectivity a critical determinant of a drug's overall effect and side-effect profile.

Imidazoline Receptor Interactions

This compound demonstrates high affinity for I2 imidazoline receptors. The I2 receptor subtype is known to be an allosteric binding site on monoamine oxidase (MAO), and its modulation can influence neurotransmitter levels.[1] The functional consequences of this compound's interaction with I2 receptors are not fully elucidated but warrant investigation due to the potential for neurological and metabolic effects.

Quantitative Analysis of this compound Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of this compound (referred to as Benazoline in some studies) to its known molecular targets. The data is derived from radioligand binding assays.

CompoundTarget ReceptorpKiKi (nM)Reference
This compound (Benazoline) I2 Imidazoline9.070.85[2]
α1-Adrenergic6.50316[2]
α2-Adrenergic5.781660[2]
Tracizoline (analogue) I2 Imidazoline8.741.82[2]
α1-Adrenergic5.632344[2]
α2-Adrenergic5.117762[2]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate binding affinity data is essential for interpreting the results and designing future studies.

Radioligand Binding Assay for Adrenergic and Imidazoline Receptors

This protocol provides a general framework for determining the binding affinity of a test compound like this compound to α-adrenergic and I2 imidazoline receptors.

Objective: To determine the inhibition constant (Ki) of this compound for α1, α2-adrenergic, and I2 imidazoline receptors.

Materials:

  • Radioligand:

    • For α1-adrenergic receptors: [3H]prazosin

    • For α2-adrenergic receptors: [3H]rauwolscine or [3H]yohimbine

    • For I2 imidazoline receptors: [3H]idazoxan

  • Membrane Preparations: Tissues or cell lines expressing the target receptors (e.g., rat cerebral cortex for I2 and α2, rat heart for α1).

  • Test Compound: this compound (Benazoline)

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., phentolamine for adrenergic receptors, idazoxan for imidazoline receptors).

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

  • Scintillation Fluid and Counter.

  • Glass Fiber Filters.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation Differential Centrifugation Tissue->Centrifugation Membrane Membrane Pellet Resuspension Centrifugation->Membrane Incubation Incubation with Radioligand and this compound Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting CompetitionCurve Generate Competition Curve Counting->CompetitionCurve IC50 Calculate IC50 CompetitionCurve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Fig. 1: Radioligand Binding Assay Workflow.

Signaling Pathways of Potential Off-Target Receptors

Understanding the downstream signaling cascades of the receptors this compound may interact with is crucial for predicting the physiological consequences of these off-target effects.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to smooth muscle contraction and other cellular responses.

G This compound This compound alpha1_AR α1-Adrenergic Receptor This compound->alpha1_AR Gq Gq Protein alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Fig. 2: α1-Adrenergic Receptor Signaling Pathway.
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally has an inhibitory effect on cellular functions, such as reducing neurotransmitter release from presynaptic terminals.

G This compound This compound alpha2_AR α2-Adrenergic Receptor This compound->alpha2_AR Gi Gi Protein alpha2_AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Response Inhibitory Cellular Response (e.g., Decreased Neurotransmitter Release) cAMP->Response G This compound This compound I2_receptor I2 Imidazoline Receptor (on Mitochondria) This compound->I2_receptor MAO Monoamine Oxidase (MAO-A/B) I2_receptor->MAO allosterically modulates Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO->Neurotransmitters metabolizes Metabolism Neurotransmitter Metabolism Neurotransmitters->Metabolism Synaptic_levels Altered Synaptic Neurotransmitter Levels Metabolism->Synaptic_levels

References

An In-depth Technical Guide on the Core Degradation Pathways and Byproducts of Metizoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the degradation of Metizoline. The pathways and byproducts described in this document are postulated based on the known degradation of its core chemical structures, namely the 1-benzothiophene and 4,5-dihydro-1H-imidazole moieties, and general principles of pharmaceutical stress testing.

Introduction to this compound and its Stability

This compound, with the chemical structure 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole, is a sympathomimetic agent.[1][2] The stability of a pharmaceutical compound like this compound is a critical factor in its development, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]

Postulated Degradation Pathways of this compound

The degradation of this compound is likely to involve transformations of its 1-benzothiophene and/or its 4,5-dihydro-1H-imidazole rings. The primary pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolysis is a common degradation pathway for many pharmaceuticals.[4][5] For this compound, the 4,5-dihydro-1H-imidazole (a cyclic amidine) moiety is the most likely site of hydrolytic attack, particularly under acidic or basic conditions. This can lead to ring-opening of the dihydroimidazole ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the dihydroimidazole ring could undergo hydrolysis to form an ethylenediamine derivative and 2-methyl-1-benzothiophene-3-acetic acid.

  • Base-Catalyzed Hydrolysis: Alkaline conditions are known to promote the ring-opening of imidazole rings.[1][6] This would likely lead to the formation of N-(2-aminoethyl)-2-(2-methyl-1-benzothiophen-3-yl)acetamide.

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5] The sulfur atom in the 1-benzothiophene ring and the dihydroimidazole ring are potential sites for oxidation.

  • Oxidation of the Benzothiophene Ring: The sulfur atom in the benzothiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone.[7]

  • Oxidation of the Dihydroimidazole Ring: The dihydroimidazole ring can be susceptible to oxidation, potentially leading to the formation of an imidazole derivative or ring-cleavage products. Studies on other imidazole-containing compounds have shown susceptibility to oxidation by agents like hydrogen peroxide.[8]

Exposure to light, particularly UV light, can induce degradation of photosensitive molecules.[3] Both the 1-benzothiophene and dihydroimidazole rings contain chromophores that could absorb light and undergo photochemical reactions.

  • Photodegradation of the Benzothiophene Ring: Benzothiophenes can undergo photooxidation, potentially leading to the formation of benzothiophene-2,3-dione and subsequently 2-sulfobenzoic acid.[9]

  • Photodegradation of the Dihydroimidazole Ring: Imidazole moieties are known to be sensitive to photodegradation, which can lead to a variety of complex degradation products through various reaction pathways.[8]

Summary of Potential Degradation Byproducts

The following table summarizes the potential degradation byproducts of this compound based on the postulated pathways. Quantitative data is not available in the public domain and would require experimental determination.

Degradation Pathway Stressor Potential Byproducts Postulated Site of Action
Hydrolysis Acid (e.g., HCl)N-(2-aminoethyl)-2-(2-methyl-1-benzothiophen-3-yl)acetamide, 2-methyl-1-benzothiophene-3-acetic acid4,5-dihydro-1H-imidazole ring
Base (e.g., NaOH)N-(2-aminoethyl)-2-(2-methyl-1-benzothiophen-3-yl)acetamide4,5-dihydro-1H-imidazole ring
Oxidation Oxidizing Agent (e.g., H₂O₂)This compound S-oxide, this compound S-dioxide, Imidazole derivatives, Ring-opened products1-Benzothiophene ring (Sulfur atom), 4,5-dihydro-1H-imidazole ring
Photolysis UV/Visible LightBenzothiophene-2,3-dione, 2-sulfobenzoic acid, various imidazole-derived photoproducts1-Benzothiophene ring, 4,5-dihydro-1H-imidazole ring

Experimental Protocols for this compound Degradation Studies

The following are detailed, generalized methodologies for conducting forced degradation studies, which would be applicable to this compound.

A typical workflow for a forced degradation study involves subjecting the drug substance to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

G General Workflow for a Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of this compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal Stress (e.g., 80°C) prep->therm photo Photolytic Stress (ICH Q1B guidelines) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by a stability-indicating HPLC method oxid->hplc therm->hplc photo->hplc neutralize->hplc identify Characterize degradation products (e.g., LC-MS, NMR) hplc->identify

Caption: General workflow for a forced degradation study.

  • Acid/Base Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • For acid hydrolysis, add an equal volume of 0.1 N HCl.

    • For base hydrolysis, add an equal volume of 0.1 N NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[11]

    • At various time points, withdraw samples, neutralize them (for acid hydrolysis, with NaOH; for base hydrolysis, with HCl), and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Add an equal volume of a hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[11]

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid drug substance or a solution of the drug to elevated temperatures (e.g., 80°C) in a calibrated oven.[11]

    • For solutions, samples are withdrawn at different time points. For the solid, samples are dissolved in a suitable solvent before analysis.

  • Photostability Testing:

    • Expose the drug substance (solid and in solution) to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples at appropriate time points.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with a UV or photodiode array (PDA) detector is the primary tool for separating and quantifying the parent drug and its degradation products.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification of unknown degradation products by providing molecular weight and fragmentation information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.[8]

Visualizing the Postulated Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

G Postulated Hydrolytic Degradation of this compound This compound This compound RingOpened N-(2-aminoethyl)-2-(2-methyl-1-benzothiophen-3-yl)acetamide This compound->RingOpened Acid/Base Hydrolysis (Ring Opening)

Caption: Postulated hydrolytic degradation of this compound.

G Postulated Oxidative and Photolytic Degradation of this compound This compound This compound Sulfoxide This compound S-oxide This compound->Sulfoxide Oxidation Photoproducts Benzothiophene & Imidazole Photodegradation Products This compound->Photoproducts Photolysis Sulfone This compound S-dioxide Sulfoxide->Sulfone Oxidation

Caption: Postulated oxidative and photolytic degradation of this compound.

Conclusion

While direct experimental evidence for the degradation of this compound is scarce in publicly available literature, a theoretical framework for its degradation pathways can be constructed based on the known chemistry of its 1-benzothiophene and 4,5-dihydro-1H-imidazole components. The primary anticipated degradation routes are hydrolysis of the dihydroimidazole ring, oxidation of the sulfur atom in the benzothiophene ring, and photolytic degradation of both ring systems. To definitively elucidate these pathways and identify the resulting byproducts, comprehensive forced degradation studies employing modern analytical techniques such as HPLC, LC-MS, and NMR are required. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.

References

Methodological & Application

Application Note: Quantification of Metizoline in Solutions by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline is a sympathomimetic agent characterized by its vasoconstrictive properties, belonging to the class of imidazole derivatives. Accurate and precise quantification of this compound in various solutions is crucial for pharmaceutical formulation development, quality control, and stability studies. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. Due to a lack of a specific validated HPLC-UV method for this compound in the available literature, this proposed method is based on established and validated methods for structurally related imidazole derivatives, such as Tetryzoline and Xylometazoline.[1][2][3] The presented protocol and validation parameters are intended to serve as a robust starting point for method development and validation for this compound analysis.

Proposed HPLC-UV Method

This method is adapted from validated procedures for similar imidazole-based compounds and is expected to yield accurate and reproducible results for this compound quantification.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System with UV Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:Water (50:50:10, v/v/v) or similar ratio with a buffer
pH Adjustment pH may be adjusted with an acid like orthophosphoric acid if necessary
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
UV Detection 220 nm
Internal Standard Lidocaine (optional, but recommended for improved precision)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Preparation of Sample Solutions
  • Accurately measure a volume of the this compound solution and dilute it with the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: Analyze a blank sample (diluent) and a sample spiked with this compound to ensure no interference from excipients at the retention time of the analyte.

  • Linearity: Inject the prepared working standard solutions in triplicate. Plot the peak area response against the concentration and determine the correlation coefficient (r²) and the regression equation.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on two different days by different analysts.

  • Accuracy: Perform recovery studies by spiking a placebo solution with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5 °C).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed method, based on data from analogous compounds.[1][3]

Validation ParameterExpected Acceptance Criteria
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 50
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined
Robustness No significant impact on results

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standards (1-50 µg/mL) Stock->Working Filter Filter all solutions (0.45 µm) Working->Filter Sample Dilute this compound Solution Sample Sample->Filter Inject Inject 20 µL into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_linearity_range Linearity & Range cluster_sensitivity_specificity Sensitivity & Specificity Validation Method Validation (ICH Guidelines) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

References

Application Notes and Protocols for the GC-MS Analysis of Metizoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metizoline is a sympathomimetic agent with vasoconstrictive properties, commonly used as a nasal decongestant. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control in pharmaceutical formulations, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric detection.

Chemical Properties of this compound

PropertyValue
Chemical Name 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole
Molecular Formula C13H14N2S
Molecular Weight 230.33 g/mol [1][2]
Structure
alt text

Principle of GC-MS Analysis

The analysis of this compound by GC-MS involves the separation of the analyte from the sample matrix, followed by its volatilization and separation from other components on a chromatographic column. The separated this compound is then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification. Due to the presence of a secondary amine in its structure, derivatization is often employed to improve its chromatographic properties and thermal stability.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol is adapted from established methods for the analysis of sympathomimetic amines in biological matrices.[3][4][5]

Reagents and Materials:

  • This compound standard

  • Internal Standard (e.g., Methamphetamine-d5 or a suitable analogue)

  • Borate buffer (pH 9.3)

  • Chloroform/Isopropanol (9:1, v/v)

  • Methanolic HCl (10%)

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • GC-MS vials with inserts

Procedure:

  • Sample Aliquoting: To 1 mL of the sample (e.g., plasma, urine, or dissolved formulation), add a known amount of the internal standard.

  • pH Adjustment: Add 1 mL of borate buffer (pH 9.3) to the sample to basify the solution.

  • Liquid-Liquid Extraction:

    • Add 5 mL of chloroform/isopropanol (9:1, v/v) to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Add 100 µL of 10% methanolic HCl.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.

    • Cap the tube and heat at 70°C for 20 minutes.

    • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: Transfer the solution to a GC-MS vial and inject 1 µL into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of derivatized this compound and can be optimized for specific instrumentation.

GC Parameter Recommended Setting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 260°C[3][4]
Injection Mode Splitless
Carrier Gas Helium, 1.0 mL/min
Oven Temperature Program Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp 280°C
MS Parameter Recommended Setting
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)
Solvent Delay 3 min

Quantitative Data and Mass Spectra

Quantitative analysis is performed by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Predicted Quantitative Ions for HFBA-Derivatized this compound

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-HFBATo be determinedPredictedPredictedPredicted
Internal StandardTo be determinedSpecific to ISSpecific to ISSpecific to IS

Note: The exact retention time and m/z values for the quantifier and qualifier ions need to be determined experimentally by analyzing a standard of HFBA-derivatized this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH to 9.3 Add_IS->pH_Adjust LLE Liquid-Liquid Extraction (Chloroform/Isopropanol) pH_Adjust->LLE Evaporation1 Evaporate Organic Layer LLE->Evaporation1 Derivatization Derivatization with HFBA Evaporation1->Derivatization Evaporation2 Evaporate to Dryness Derivatization->Evaporation2 Reconstitution Reconstitute in Ethyl Acetate Evaporation2->Reconstitution Injection Inject into GC-MS Reconstitution->Injection Transfer to vial Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates a plausible electron ionization (EI) fragmentation pathway for underivatized this compound. The fragmentation of the derivatized molecule would be more complex but would likely involve cleavages at similar positions.

Caption: Predicted EI fragmentation pathway of this compound.

Discussion

The provided protocol offers a comprehensive starting point for the development and validation of a GC-MS method for this compound analysis. Key considerations for method optimization include:

  • Internal Standard Selection: The choice of internal standard is critical for accurate quantification. It should be structurally similar to this compound and not present in the samples. A deuterated analog of this compound would be ideal.

  • Derivatization Conditions: The efficiency of the derivatization reaction can be influenced by temperature, time, and the ratio of reagents. These parameters should be optimized to ensure complete derivatization.

  • Chromatographic Separation: The GC oven temperature program can be adjusted to achieve optimal separation of this compound from other matrix components and to minimize run time.

  • Mass Spectrometric Detection: For enhanced sensitivity and selectivity, the mass spectrometer can be operated in the Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of the derivatized this compound.

Conclusion

GC-MS is a powerful technique for the sensitive and specific analysis of this compound. The detailed protocols and application notes provided in this document serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound. Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the results.

References

Application Note: Development of a Stability-Indicating Assay for Metizoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating assay for Metizoline hydrochloride using High-Performance Liquid Chromatography (HPLC). The method is designed to quantify this compound hydrochloride in the presence of its potential degradation products, process impurities, and excipients.

Introduction

This compound hydrochloride, 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole hydrochloride, is a sympathomimetic agent used as a nasal decongestant.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound hydrochloride, a validated stability-indicating assay is crucial. This method can accurately measure the drug substance and resolve it from any degradation products that may form under various environmental conditions, thus providing confidence in the stability data.

This application note describes a systematic approach to developing a stability-indicating HPLC method, including forced degradation studies to generate potential degradants and subsequent method validation according to ICH guidelines.

Chemical Information
  • Drug Substance: this compound Hydrochloride

  • Molecular Formula: C₁₃H₁₄N₂S·HCl[2]

  • Molecular Weight: 266.79 g/mol [2]

  • Chemical Structure: (A proper chemical structure image would be placed here in a real application note)

Principle of the Method

The stability-indicating capability of an analytical method is its ability to provide an accurate and specific measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products. This is typically achieved by subjecting the API to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. A robust chromatographic method is then developed to separate the intact API from all the formed degradants. Reversed-phase HPLC with UV detection is a widely used technique for this purpose due to its high resolving power and sensitivity.[3]

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Phosphate Buffer 25 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.

  • Sample Preparation: For drug product analysis, an appropriate amount of the formulation should be taken and diluted with the mobile phase to achieve a final concentration of approximately 100 µg/mL of this compound hydrochloride. The solution should be filtered through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to generate the potential degradation products and to demonstrate the specificity of the method.[4] A target degradation of 5-20% is generally considered optimal.[5]

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Expose the solid this compound hydrochloride powder to 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound hydrochloride in the mobile phase to UV light (254 nm) and visible light for 7 days.

Data Presentation

The following tables summarize the expected data from the method validation and forced degradation studies.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for n=6)

Table 3: Method Validation Summary

ParameterResult
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%
LOD To be determined (e.g., ~0.1 µg/mL)
LOQ To be determined (e.g., ~0.3 µg/mL)

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradation PeaksResolution (Main Peak & Closest Impurity)
1N HCl, 80°C, 4h ~15%2> 2.0
1N NaOH, 80°C, 2h ~18%3> 2.0
30% H₂O₂, RT, 24h ~12%2> 2.0
Heat, 105°C, 48h ~8%1> 2.0
Photolytic ~10%1> 2.0

Visualizations

Experimental_Workflow A Prepare Standard and Sample Solutions B Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) A->B C Perform System Suitability Test (Inject Standard 6 times) B->C D System Suitability Check (Tailing, Plates, %RSD) C->D E Inject Blank (Mobile Phase) D->E Pass J Fail D->J Fail F Inject Standard Solution E->F G Inject Sample Solutions F->G H Process Chromatograms (Integration and Peak Identification) G->H I Calculate Assay Results H->I K Troubleshoot HPLC System J->K K->B

Caption: Workflow for the HPLC analysis of this compound hydrochloride.

Forced_Degradation_Workflow Start This compound Hydrochloride Stock Solution Acid Acid Hydrolysis (1N HCl, 80°C) Start->Acid Base Base Hydrolysis (1N NaOH, 80°C) Start->Base Oxidation Oxidation (30% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photolytic Degradation (Solution, UV/Vis) Start->Photo Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluate Evaluate Peak Purity and Resolution Analysis->Evaluate

Caption: Workflow for the forced degradation of this compound hydrochloride.

Degradation_Pathway This compound This compound (C13H14N2S) Hydrolysis_Product Hydrolysis Product (Imidazoline Ring Opening) This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (e.g., N-oxide) This compound->Oxidation_Product Oxidation (H2O2) Other_Degradants Other Minor Degradants This compound->Other_Degradants Heat/Light

Caption: Proposed degradation pathways for this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the development of a stability-indicating assay for this compound hydrochloride. The forced degradation studies demonstrate the method's specificity and ability to separate the parent drug from its degradation products. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the quality control and stability assessment of this compound hydrochloride in bulk and finished dosage forms. Further work would involve the isolation and characterization of the degradation products using techniques such as mass spectrometry (MS) to fully elucidate the degradation pathways.

References

Application Notes and Protocols for Receptor Binding Affinity Studies of Metizoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the receptor binding affinity of Metizoline, a compound with potential interactions with adrenergic and imidazoline receptors. The following application notes detail the necessary materials, step-by-step procedures for radioligand binding assays, and methods for data analysis. Due to the limited publicly available binding data for this compound, this protocol is presented as a general and robust framework for characterizing its interaction with specific receptor targets.

Introduction

This compound is an imidazoline derivative, suggesting its potential interaction with imidazoline and adrenergic receptors.[1] Understanding the binding affinity of a compound like this compound to its molecular targets is a critical step in drug discovery and development. It provides quantitative data on the strength of the interaction, which is essential for determining potency and selectivity. Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor due to their sensitivity and robustness.[2][3] This protocol will focus on the use of competitive radioligand binding assays to determine the inhibition constant (Ki) of this compound for target receptors.

Data Presentation: Receptor Binding Affinity of this compound (Hypothetical Data)

Receptor SubtypeRadioligandKd of Radioligand (nM)This compound IC50 (nM)This compound Ki (nM)Hill Slope
α1A-adrenergic[3H]-Prazosin0.515075-1.0
α2A-adrenergic[3H]-Rauwolscine1.25022-0.9
Imidazoline I1[3H]-Clonidine2.5800320-1.1
Imidazoline I2[3H]-Idazoxan3.02510-0.95

Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of this compound for a target receptor (e.g., α-adrenergic or imidazoline receptors) expressed in cell membranes.

Materials and Reagents
  • Cell Membranes: Cell membranes prepared from a cell line stably expressing the receptor of interest.

  • This compound: Test compound.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors).

  • Unlabeled Ligand: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., phentolamine for α-adrenergic receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates: For performing the assay.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Vials and Cocktail: For radioactivity counting.

  • Beta Counter: To measure radioactivity.

  • Cell Harvester (optional): For efficient filtration.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) add_components Add Components to 96-well Plate: - Membranes - Radioligand - this compound (or buffer/unlabeled ligand) prep_reagents->add_components prep_membranes Prepare Cell Membranes prep_membranes->add_components incubation Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_components->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Wash Buffer filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Count Radioactivity (Beta Counter) scintillation->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_data Plot Competition Curve calc_specific_binding->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Figure 1. Experimental workflow for the competitive radioligand binding assay.

Step-by-Step Procedure
  • Preparation of Reagents: Prepare all buffers and solutions. Dissolve this compound to create a high-concentration stock solution (e.g., 10 mM in DMSO) and then prepare serial dilutions in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <0.1%) to avoid interference.[5]

  • Assay Setup: The assay is typically performed in triplicate in a 96-well plate.[6]

    • Total Binding: Add cell membranes, radioligand (at a concentration close to its Kd), and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a saturating concentration of the unlabeled ligand.[7]

    • This compound Competition: Add cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[6]

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester or a vacuum manifold.[2] The filters will trap the cell membranes with the bound radioligand.

  • Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.[6]

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta counter.

Data Analysis
  • Calculate Specific Binding: Specific binding is the difference between total binding and non-specific binding.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[4]

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway for an α2-adrenergic receptor, a potential target for this compound. Activation of these Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor α2-Adrenergic Receptor g_protein Gi Protein (α, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response Phosphorylates Targets This compound This compound (Agonist) This compound->receptor Binds to

Figure 2. Hypothetical signaling pathway for this compound at an α2-adrenergic receptor.

Conclusion

The protocol described provides a robust method for characterizing the binding affinity of this compound for its target receptors. Accurate determination of binding constants such as Ki is fundamental for the preclinical evaluation of this compound and for guiding further drug development efforts. It is crucial to perform these experiments with careful optimization and appropriate controls to ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols: In Vivo Rabbit Model for Testing Metizoline Efficacy in Nasal Decongestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nasal congestion is a prevalent symptom associated with various conditions, including allergic rhinitis and the common cold. It is primarily caused by the vasodilation of blood vessels in the nasal mucosa, leading to swelling and increased airway resistance. Metizoline is a sympathomimetic amine that functions as an alpha-adrenergic agonist.[1] Its mechanism of action involves stimulating alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[2][3] This stimulation leads to vasoconstriction, which in turn reduces blood flow, decreases tissue swelling, and alleviates nasal congestion.[2][3][4]

These application notes provide a detailed framework for an in vivo rabbit model to assess the efficacy of this compound as a nasal decongestant. The protocols outlined below describe the induction of nasal congestion, treatment administration, and subsequent evaluation using a combination of functional and histological techniques.

Principle of the In Vivo Model

This model utilizes the rabbit due to its suitable size for surgical and instrumental procedures and the extensive historical data available on its nasal physiology and histology.[5][6][7] Nasal congestion is artificially induced using Compound 48/80, a potent mast cell degranulator that mimics the inflammatory response seen in allergic rhinitis.[8][9][10] The efficacy of topically administered this compound is then quantified by measuring changes in nasal mucosal blood flow via Laser-Doppler Flowmetry and nasal airway resistance using rhinomanometry.[11][12] Histological analysis of the nasal turbinates provides a qualitative and semi-quantitative assessment of the compound's effect on mucosal inflammation and tissue integrity.[13]

Signaling Pathway of Alpha-Adrenergic Agonists

This compound, like other imidazoline derivatives such as oxymetazoline and xylometazoline, primarily exerts its decongestant effect by activating α1 and α2-adrenergic receptors on vascular smooth muscle.[14][15] Activation of α1-receptors, which are linked to Gq-proteins, initiates the IP3 signal transduction pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.[14] Activation of α2-receptors, coupled with Gi-proteins, results in a decrease in intracellular cAMP, which also promotes smooth muscle contraction.[14] The combined effect is the vasoconstriction of precapillary and postcapillary blood vessels in the nasal mucosa, reducing blood volume and alleviating congestion.[2][3]

This compound Signaling Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway This compound This compound Alpha1 α1 Receptor This compound->Alpha1 Alpha2 α2 Receptor This compound->Alpha2 Gq Gq Protein Alpha1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Contraction1 Muscle Contraction Ca2->Contraction1 Vasoconstriction Vasoconstriction & Nasal Decongestion Contraction1->Vasoconstriction Gi Gi Protein Alpha2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Contraction2 Muscle Contraction cAMP->Contraction2 Contraction2->Vasoconstriction

Caption: Signaling pathway of this compound in nasal vasoconstriction.

Experimental Workflow

The following diagram outlines the major steps in the in vivo evaluation of this compound.

Experimental Workflow cluster_setup Phase 1: Preparation cluster_induction Phase 2: Congestion Induction cluster_treatment Phase 3: Treatment & Efficacy cluster_analysis Phase 4: Terminal Analysis AnimalAcclimation Animal Acclimation (New Zealand White Rabbits) Anesthesia Anesthesia & Vital Sign Monitoring AnimalAcclimation->Anesthesia Baseline Baseline Measurements (Flowmetry & Rhinomanometry) Anesthesia->Baseline Induction Induce Nasal Congestion (Intranasal Compound 48/80) Baseline->Induction CongestionMeasurement Measure Peak Congestion Induction->CongestionMeasurement Grouping Randomize into Groups (Vehicle, this compound Low, this compound High) CongestionMeasurement->Grouping Treatment Topical Administration of Test Article Grouping->Treatment EfficacyMeasurement Post-Treatment Measurements (Time-course: 15, 30, 60, 120 min) Treatment->EfficacyMeasurement Euthanasia Euthanasia & Tissue Collection EfficacyMeasurement->Euthanasia Histology Histological Processing & Analysis of Nasal Mucosa Euthanasia->Histology

References

Application Notes & Protocols: Cell-Based Assays for Screening Metizoline Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metizoline is an imidazoline derivative expected to exhibit activity as an α-adrenergic receptor agonist. Alpha-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial targets in drug discovery for various conditions, including hypertension and nasal congestion. Screening and characterizing the activity of compounds like this compound at α-adrenergic subtypes is essential for determining their therapeutic potential.

This document provides detailed application notes and protocols for two primary cell-based functional assays designed to quantify the activity of this compound at α1- and α2-adrenergic receptors. The protocols describe a calcium mobilization assay to assess Gq-coupled α1 receptor activation and a cyclic AMP (cAMP) assay to assess Gi-coupled α2 receptor activation.

Signaling Pathways of α-Adrenergic Receptors

This compound's activity can be profiled by measuring its effect on the distinct second messenger pathways initiated by α1 and α2 adrenergic receptors.

  • α1-Adrenergic Receptor (Gq-coupled): Agonist binding to the α1 receptor activates the Gq protein subunit. This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[1] This increase in cytosolic calcium is a measurable indicator of receptor activation.[1][2][3]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_R α1-Adrenergic Receptor This compound->Alpha1_R Activates Gq Gq Alpha1_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Response Cellular Response Ca_Release->Response

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

  • α2-Adrenergic Receptor (Gi-coupled): Agonist binding to the α2 receptor activates the Gi protein subunit. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This inhibitory effect is typically measured by first stimulating cAMP production with forskolin and then quantifying the agonist's ability to reduce it.[4]

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2_R α2-Adrenergic Receptor This compound->Alpha2_R Activates Gi Gi Alpha2_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Reduced Cellular Response cAMP->Response

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay for α1 Activity

This assay quantifies the ability of this compound to act as an agonist at Gq-coupled α1-adrenergic receptors by measuring changes in intracellular calcium.[2][5]

Methodology

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells).

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Seed cells into black, clear-bottom 96-well or 384-well microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well for a 96-well plate).[3]

    • Incubate plates for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage from cells like CHO.[2]

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[3]

  • Compound Preparation and Addition:

    • Prepare a 10-point serial dilution of this compound in assay buffer, starting at a high concentration (e.g., 10 mM) to generate a full dose-response curve.

    • Prepare similar dilutions for a known α1 agonist (e.g., phenylephrine) as a positive control.

    • Use a fluorescence plate reader (e.g., FlexStation 3, FLIPR) equipped with an integrated fluidics head.[2][6]

  • Data Acquisition and Analysis:

    • Place the cell plate and compound plate into the instrument.

    • Set the instrument to record a baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to add the compound dilutions to the cell plate.

    • Continue to measure fluorescence intensity kinetically for at least 90-120 seconds post-addition.

    • The response is measured as the change in fluorescence from baseline to the peak.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Calcium_Workflow cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis A Seed α1-Receptor Cells in Microplate B Incubate 18-24h A->B C Load Cells with Calcium-Sensitive Dye B->C D Incubate 60-90 min C->D E Read Baseline Fluorescence D->E F Add this compound Dilutions E->F G Read Kinetic Fluorescence Response F->G H Calculate Peak Response over Baseline G->H I Plot Dose-Response Curve H->I J Calculate EC₅₀ Value I->J

Caption: Workflow for the Calcium Mobilization Assay.

Protocol 2: cAMP Inhibition Assay for α2 Activity

This assay quantifies the ability of this compound to act as an agonist at Gi-coupled α2-adrenergic receptors by measuring the inhibition of forskolin-stimulated cAMP production.[4][7]

Methodology

  • Cell Culture and Preparation:

    • Use a cell line stably expressing the human α2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture cells as described in Protocol 3.1.

    • On the day of the assay, harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Compound and Cell Plating:

    • Prepare serial dilutions of this compound and a reference α2 agonist (e.g., clonidine) in assay buffer.

    • Dispense the compound dilutions into a low-volume 384-well white microplate.

    • Add the cell suspension to the wells. Incubate for 15-30 minutes at room temperature.

  • Stimulation and Lysis:

    • Add a pre-determined concentration of forskolin (e.g., 1-10 µM, an EC₈₀ concentration) to all wells (except negative controls) to stimulate adenylyl cyclase and raise cAMP levels.

    • Incubate the plate for 30 minutes at room temperature.

    • Lyse the cells according to the detection kit manufacturer's instructions.

  • cAMP Detection and Data Analysis:

    • Measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[4][8][9]

    • For an HTRF assay, add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) and incubate for 60 minutes.[8]

    • Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced.

    • Calculate the percent inhibition of the forskolin response for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

cAMP_Workflow cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis A Prepare α2-Receptor Cell Suspension C Add Cell Suspension to Wells A->C B Plate this compound Dilutions in Microplate B->C D Add Forskolin to Stimulate cAMP C->D E Incubate and Lyse Cells D->E F Add cAMP Detection Reagents E->F G Incubate and Read Plate F->G H Calculate % Inhibition of Forskolin Response G->H I Plot Dose-Response Curve and Calculate IC₅₀ H->I

Caption: Workflow for the cAMP Inhibition Assay.

Data Presentation

Quantitative results from the screening assays should be organized into tables for clear comparison of potency and efficacy.

Table 1: this compound Activity at the α1-Adrenergic Receptor (Example Data)

CompoundAssayParameterPotency Value (nM)Efficacy (% of Control Agonist)
This compoundCalcium MobilizationEC₅₀75.292%
Phenylephrine (Control)Calcium MobilizationEC₅₀28.5100%

Table 2: this compound Activity at the α2-Adrenergic Receptor (Example Data)

CompoundAssayParameterPotency Value (nM)Efficacy (% Inhibition)
This compoundcAMP InhibitionIC₅₀112.888%
Clonidine (Control)cAMP InhibitionIC₅₀45.1100%

References

Application Notes and Protocols for the Structural Elucidation of Metizoline using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metizoline, with the IUPAC name 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole, is a sympathomimetic agent used as a nasal decongestant.[1][2] Its molecular formula is C₁₃H₁₄N₂S, and it has a molar mass of 230.33 g/mol .[1][3] Accurate structural elucidation and verification are critical for drug development, quality control, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds, making it an indispensable tool for the structural characterization of pharmaceuticals like this compound.[4][5]

These application notes provide a comprehensive guide to the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The protocols outlined below cover sample preparation, data acquisition, and interpretation of ¹H and ¹³C NMR spectra, along with advanced techniques such as COSY, HSQC, and HMBC to confirm the connectivity and complete the structural assignment.

Predicted NMR Data for this compound

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR principles and chemical shift databases for similar structural motifs. The atom numbering scheme used for the assignments is shown in Figure 1.

this compound Structure with Atom Numbering Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃ at 500 MHz

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1'7.75d1H
4'7.30d1H
2', 3'7.25m2H
113.80s2H
4, 53.65t4H
122.45s3H
NH~5.0 (broad)s1H

d: doublet, t: triplet, m: multiplet, s: singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ at 125 MHz

Atom NumberPredicted Chemical Shift (δ, ppm)
2165.0
7a'140.5
3a'138.0
6'135.0
3'130.0
1'124.5
2'124.0
4'122.5
5'122.0
4, 550.0
1130.0
1214.0

Experimental Protocols

The following are detailed protocols for the NMR analysis of this compound.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Mass Requirement: Weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4 cm.

  • Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution for several minutes.

Protocol 2: 1D NMR Data Acquisition

These parameters are for a 500 MHz NMR spectrometer and may need to be adjusted based on the instrument used.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Protocol 3: 2D NMR Data Acquisition

COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

  • Number of Scans per Increment: 2-4.

  • Number of Increments: 256-512 in the F1 dimension.

  • Spectral Width: 0-12 ppm in both F1 and F2 dimensions.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Number of Scans per Increment: 4-8.

  • Number of Increments: 128-256 in the F1 dimension.

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

  • Number of Scans per Increment: 16-32.

  • Number of Increments: 256-512 in the F1 dimension.

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Interpretation and Structural Elucidation Workflow

The structural elucidation of this compound is achieved through a systematic analysis of the 1D and 2D NMR data.

Analysis of ¹H NMR Spectrum
  • Aromatic Protons: The signals in the aromatic region (δ 7.0-8.0 ppm) correspond to the protons on the benzothiophene ring system (H-1', H-2', H-3', H-4'). The multiplicities and coupling constants will reveal their substitution pattern.

  • Imidazoline Protons: The triplet at approximately δ 3.65 ppm is characteristic of the two equivalent methylene groups (CH₂-CH₂) in the dihydroimidazole ring (H-4, H-5).

  • Methylene Bridge: The singlet at around δ 3.80 ppm is assigned to the methylene bridge (H-11) connecting the benzothiophene and imidazoline rings.

  • Methyl Group: The singlet at approximately δ 2.45 ppm corresponds to the methyl group (H-12) on the benzothiophene ring.

  • NH Proton: The broad singlet, which may be exchangeable with D₂O, is assigned to the NH proton of the imidazoline ring.

Analysis of ¹³C NMR Spectrum
  • Imidazoline Carbon (C=N): The signal at the lowest field (most downfield), around δ 165.0 ppm, is characteristic of the carbon in the C=N double bond of the imidazoline ring (C-2).

  • Aromatic and Thiophene Carbons: The signals between δ 120-145 ppm correspond to the carbons of the benzothiophene moiety. Quaternary carbons will typically have lower intensities.

  • Imidazoline Methylene Carbons: The signal around δ 50.0 ppm is assigned to the equivalent methylene carbons of the imidazoline ring (C-4, C-5).

  • Methylene Bridge Carbon: The signal at approximately δ 30.0 ppm is attributed to the methylene bridge carbon (C-11).

  • Methyl Carbon: The most upfield signal, around δ 14.0 ppm, is assigned to the methyl carbon (C-12).

Confirmation with 2D NMR
  • COSY: This experiment will show correlations between coupled protons. For example, it will confirm the connectivity within the aromatic spin system of the benzothiophene ring.

  • HSQC: This spectrum will link each proton signal to its directly attached carbon. This is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

  • HMBC: This is key for establishing the overall connectivity of the molecule. Important correlations would include:

    • Correlations from the methylene bridge protons (H-11) to the carbons of the benzothiophene ring (e.g., C-3', C-3a') and the imidazoline ring (C-2).

    • Correlations from the methyl protons (H-12) to the carbons of the thiophene ring (e.g., C-6', C-5').

    • Correlations from the imidazoline methylene protons (H-4, H-5) to the C-2 carbon.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the NMR-based structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_experiments Experiments cluster_data_analysis Data Analysis and Elucidation Sample This compound Sample (>95% Purity) Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Tube Prepared NMR Sample NMR_Spectrometer 500 MHz NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Process_Spectra Process and Analyze Spectra H1_NMR->Process_Spectra C13_NMR->Process_Spectra COSY->Process_Spectra HSQC->Process_Spectra HMBC->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Confirm_Connectivity Confirm Connectivity with 2D NMR Assign_Signals->Confirm_Connectivity Final_Structure Final Structure Confirmation Confirm_Connectivity->Final_Structure

Caption: Experimental workflow for this compound structural elucidation by NMR.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1 ¹H NMR - Chemical Shifts - Multiplicities - Integrations COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC Assigns protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Establishes long-range connectivity C13 ¹³C NMR - Chemical Shifts C13->HSQC C13->HMBC Structure Elucidated Structure of this compound COSY->Structure Confirms proton network HSQC->Structure Confirms C-H bonds HMBC->Structure Confirms molecular skeleton

Caption: Logical relationship of NMR data for structural elucidation.

Conclusion

NMR spectroscopy is a definitive method for the structural elucidation of this compound. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and data interpretation workflow provided in these application notes serve as a robust guide for researchers and scientists in the pharmaceutical industry to confidently verify the structure of this compound, ensuring its identity, purity, and quality.

References

Proper handling and storage procedures for Metizoline research samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and use of Metizoline research samples. Due to the limited availability of specific experimental data for this compound, some recommendations are based on general laboratory best practices for structurally related compounds, such as other imidazole derivatives and sympathomimetic amines.

Introduction to this compound

This compound is a sympathomimetic agent classified as an alpha-adrenergic agonist.[1] Its chemical structure features a 2-((2-methyl-1-benzothiophen-3-yl)methyl)-4,5-dihydro-1H-imidazole moiety.[2] It is primarily known for its vasoconstrictive properties and has been investigated for its potential as a nasal decongestant.[1] Researchers studying adrenergic signaling pathways or developing novel sympathomimetic drugs may utilize this compound as a research compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in the table below.

PropertyThis compoundThis compound HydrochlorideSource
Molecular Formula C₁₃H₁₄N₂SC₁₃H₁₄N₂S·HCl[2][3]
Molecular Weight 230.33 g/mol 266.79 g/mol [2][3]
Appearance Solid (predicted)Crystalline solidInferred from related compounds
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents such as DMSO and ethanol.More soluble in water than the free base.Inferred from related compounds[4]
pKa Not availableNot available
LogP Not availableNot available

Proper Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity and stability of this compound research samples.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, appropriate PPE should be worn, including:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Storage Conditions

To ensure the stability of this compound samples, the following storage conditions are recommended. Note that specific stability studies on this compound are not widely available; therefore, these are general recommendations for related compounds.

ConditionSolid FormStock Solutions (in DMSO or Ethanol)Aqueous Solutions
Temperature 2-8°C-20°C2-8°C (short-term) or -80°C (long-term)
Light Protect from lightProtect from light in amber vials or wrapped in foilProtect from light
Atmosphere Store in a tightly sealed container in a dry placeStore under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidationPrepare fresh and use immediately. Avoid repeated freeze-thaw cycles.

Note: Aqueous solutions of many sympathomimetic amines can be susceptible to oxidation and degradation. It is highly recommended to prepare aqueous working solutions fresh from a frozen stock solution in an organic solvent on the day of the experiment.

Stability Considerations

The stability of this compound can be influenced by several factors:

  • pH: As an imidazole derivative, the stability of this compound in aqueous solution is likely pH-dependent. Acidic or basic conditions may lead to hydrolysis or other degradation pathways.

  • Oxidation: The amine and thiophene moieties may be susceptible to oxidation. Storing solutions under an inert gas and protecting them from light can minimize oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of sympathomimetic amines. Therefore, storage at recommended low temperatures is critical.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound hydrochloride powder to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Preparation of Aqueous Working Solutions

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium)

  • Sterile conical tubes or vials

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution with the desired aqueous buffer to achieve the final working concentration.

  • Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

  • Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods.

In Vitro Alpha-1 Adrenergic Receptor Activation Assay (General Protocol)

This protocol describes a general method for assessing the agonist activity of this compound on alpha-1 adrenergic receptors using a cell-based calcium flux assay. This is a common method for evaluating the activation of Gq-coupled receptors like the alpha-1 adrenoceptor.[5][6]

Materials:

  • A cell line engineered to express the human alpha-1 adrenergic receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • A known alpha-1 adrenergic agonist as a positive control (e.g., Phenylephrine).

  • A known alpha-1 adrenergic antagonist as a negative control (e.g., Prazosin).

  • A fluorescence plate reader with an injection system.

  • 96-well or 384-well black, clear-bottom assay plates.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells expressing α1-adrenergic receptor incubation Incubate overnight cell_seeding->incubation dye_prep Prepare Fluo-4 AM loading solution dye_loading Load cells with dye dye_prep->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 baseline Measure baseline fluorescence injection Inject this compound or controls baseline->injection measurement Measure fluorescence change (Calcium flux) injection->measurement dose_response Generate dose-response curves ec50 Calculate EC50 values dose_response->ec50 alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor α1-Adrenergic Receptor This compound->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates CellularResponse Cellular Response (e.g., smooth muscle contraction) PKC->CellularResponse phosphorylates target proteins

References

Formulation of Metizoline for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the preclinical research, formulation, and specific biological pathways of Metizoline is limited. The following application notes and protocols are based on general principles of pharmaceutical science and preclinical drug development for poorly water-soluble compounds. Researchers should conduct their own validation and optimization studies.

Introduction to this compound

This compound is a sympathomimetic agent that has been investigated for its properties as a nasal decongestant.[1] It is identified as a member of the 1-benzothiophenes.[2] Due to its chemical structure, this compound is expected to have low aqueous solubility, a common challenge in preclinical formulation development. This document provides a general framework for formulating this compound for preclinical research, including physicochemical characterization, formulation strategies, and protocols for in vitro and in vivo evaluation.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for formulation development. The table below summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂S[2][3]
Molecular Weight 230.33 g/mol [2][3]
IUPAC Name 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole[2]
CAS Number 17692-22-7[2]
Stereochemistry Achiral[3]

Further characterization of properties such as pKa, logP, aqueous solubility, and stability is crucial and should be determined experimentally.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical studies. The choice of formulation will depend on the intended route of administration and the required dose.

Solution Formulations

For initial in vitro and in vivo screening, solution formulations are often preferred. This typically involves the use of co-solvents to increase solubility.

Protocol for a Co-solvent-based Solution:

  • Vehicle Screening: Screen the solubility of this compound in various pharmaceutically acceptable solvents such as DMSO, PEG300, PEG400, ethanol, and propylene glycol.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of a primary solvent in which it has the highest solubility (e.g., DMSO).

    • Gradually add a co-solvent (e.g., PEG300) while vortexing or sonicating to maintain clarity.

    • If for intravenous administration, further dilute with a vehicle suitable for injection, such as saline or a buffered solution, ensuring the final concentration of the organic solvents is within tolerable limits for the animal species. A common vehicle for preclinical studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Characterization: The final formulation should be visually inspected for clarity and the absence of precipitation. The pH should be measured and adjusted if necessary.

Suspension Formulations

For oral administration at higher doses, a suspension may be necessary if a solution is not feasible.

Protocol for a Nanosuspension:

  • Particle Size Reduction: To improve the dissolution rate, the particle size of this compound can be reduced using techniques like ball milling or high-pressure homogenization.[4]

  • Vehicle: A common vehicle for oral suspensions is 0.5% carboxymethyl cellulose (CMC) in water.

  • Preparation:

    • Weigh the micronized this compound powder.

    • Prepare the 0.5% CMC solution.

    • Gradually add the this compound powder to the CMC solution while stirring or homogenizing to ensure a uniform suspension.

  • Characterization: The particle size distribution and stability of the suspension should be assessed.

Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic drugs.[4]

Protocol for a SEDDS Formulation:

  • Excipient Screening: Screen the solubility of this compound in various oils (e.g., soybean oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol).

  • Formulation Development: Based on the solubility data, prepare different ratios of oil, surfactant, and co-solvent.

  • Preparation:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-solvent and mix thoroughly.

  • Characterization: Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion. The droplet size of the resulting emulsion should be characterized.

Experimental Protocols

In Vitro Drug Release Study

An in vitro release study is essential to evaluate the dissolution characteristics of the formulation.

Protocol using USP Apparatus II (Paddle Method): [5]

  • Dissolution Medium: Prepare a suitable dissolution medium, such as simulated intestinal fluid (pH 6.8 phosphate buffer).[6]

  • Apparatus Setup: Set up the USP Apparatus II with the paddle speed at 50 rpm and the temperature at 37 ± 0.5 °C.[6]

  • Procedure:

    • Introduce a known amount of the this compound formulation into the dissolution vessel containing 900 mL of the medium.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Study in Rodents

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[7][8]

Protocol for Oral Administration in Rats: [9]

  • Animal Model: Use healthy adult Sprague Dawley rats (or another appropriate rodent model).[9] Animals should be fasted overnight before dosing.[9]

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 150-200 µL) from the tail vein at specified time points (e.g., 0.5, 1, 2, 4, 6, 24 hours) into EDTA-coated tubes.[9]

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma, which should be stored at -80 °C until analysis.[9]

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).[7]

Visualizations

General Preclinical Formulation Workflow

Preclinical_Formulation_Workflow General Preclinical Formulation Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Evaluation A Physicochemical Characterization (Solubility, Stability, etc.) B Vehicle Screening A->B Informs C Formulation Strategy Selection (Solution, Suspension, etc.) B->C D Formulation Optimization C->D E In Vitro Release Study D->E Test F In Vivo Pharmacokinetic Study E->F Proceed if successful G Efficacy/Toxicology Studies F->G Proceed if favorable PK

Caption: A generalized workflow for the development of a preclinical formulation.

Signaling Pathway

Extensive searches for the specific signaling pathways of this compound did not yield any established mechanisms of action beyond its general classification as a sympathomimetic agent. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the molecular targets and downstream signaling cascades of this compound.

Conclusion

The successful preclinical evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate drug exposure. This document provides a foundational guide for researchers to approach the formulation of this compound, a compound with limited publicly available data. The outlined protocols for formulation development, in vitro release, and in vivo pharmacokinetic studies are based on established pharmaceutical principles for poorly soluble drugs. It is imperative that researchers perform their own comprehensive characterization and optimization to develop a robust and reliable formulation for their specific preclinical needs.

References

Application Note: Validation of a UPLC-MS/MS Method for the Quantification of Metizoline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Metizoline" is used illustratively in this document. The methodologies, parameters, and data presented are based on established bioanalytical validation principles for small molecules and may be adapted from similar compounds, such as Metolazone.[1][2] This protocol serves as a comprehensive template that should be adapted and verified for the specific analyte .

Introduction

The development of robust bioanalytical methods is critical for the accurate assessment of pharmacokinetics, bioavailability, and bioequivalence of pharmaceutical compounds.[3] This document details the validation of a sensitive and selective Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The validation is performed in accordance with the principles outlined in regulatory guidelines to ensure the reliability, reproducibility, and accuracy of the analytical data.[2][4] The method described herein is suitable for high-throughput analysis in clinical and preclinical studies.

Analytical Method Overview

The method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. Chromatographic separation is achieved on a reversed-phase UPLC column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

G Figure 1: General Bioanalytical Workflow cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_data Data Processing SampleCollection Plasma Sample Collection SampleSpiking Spiking with this compound & Internal Standard (IS) SampleCollection->SampleSpiking SamplePrep Sample Preparation (Protein Precipitation) SampleSpiking->SamplePrep UPLC UPLC Separation SamplePrep->UPLC MSMS MS/MS Detection UPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Concentration Calculation DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: A high-level overview of the bioanalytical process.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard (>99% purity), Metolazone-d4 internal standard (IS).

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium Acetate (reagent grade).

  • Biological Matrix: Drug-free human plasma, sourced from certified vendors.

  • Water: Deionized water, purified to ≥18 MΩ·cm.

Instrumentation
  • UPLC System: Acquity UPLC H-Class (Waters) or equivalent.

  • Mass Spectrometer: Xevo TQ-S Triple Quadrupole Mass Spectrometer (Waters) or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and IS by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for extracting a wide range of drugs from plasma.[5]

G Figure 2: Protein Precipitation Workflow start Start: 100 µL Plasma Sample (Blank, CC, or QC) add_is Add 20 µL of IS Working Solution (50 ng/mL) start->add_is add_precip Add 300 µL of Acetonitrile (Precipitating Agent) add_is->add_precip vortex Vortex Mix (2 minutes) add_precip->vortex centrifuge Centrifuge (6000 rpm, 5 min, 4°C) vortex->centrifuge transfer Transfer 50 µL of Supernatant to Vial centrifuge->transfer inject Inject 5 µL onto UPLC-MS/MS System transfer->inject end End of Preparation inject->end

Caption: Step-by-step diagram for plasma sample preparation.

Protocol:

  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant into an autosampler vial.

  • Inject 5 µL of the prepared sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter Setting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 3.0 minutes
Injection Volume 5 µL
Column Temp. 40°C

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometric Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
MRM Transitions This compound: 366.1 → 259.0 (Quantifier), 366.1 → 185.1 (Qualifier) IS (Metolazone-d4): 370.1 → 263.0
Collision Energy This compound: 22 eV (Quantifier), 30 eV (Qualifier) IS: 24 eV

Note: The specific MRM transitions and collision energies are based on Metolazone and must be optimized for this compound.[1]

Method Validation Protocols and Results

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7]

G Figure 3: Core Bioanalytical Validation Parameters cluster_core Core Performance cluster_matrix Matrix Influence cluster_stability Analyte Stability ValidatedMethod Validated Analytical Method Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LLOQ LLOQ LLOQ->ValidatedMethod Selectivity Selectivity Selectivity->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->ValidatedMethod

Caption: Interrelation of key method validation components.

Selectivity and Specificity
  • Protocol: Six different lots of blank human plasma were processed and analyzed to assess for endogenous interferences at the retention times of this compound and the IS.

  • Results: No significant interfering peaks were observed at the respective retention times.

Linearity and Lower Limit of Quantification (LLOQ)
  • Protocol: Calibration curves were prepared by spiking blank plasma at eight concentration levels ranging from 0.1 ng/mL to 100 ng/mL. The curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted (1/x²) linear regression. The LLOQ is the lowest standard on the calibration curve.[4]

  • Results: The method was linear over the specified range with a correlation coefficient (r²) > 0.99. The LLOQ was established at 0.1 ng/mL, with accuracy and precision within ±20%.

Table 3: Calibration Curve Summary

Parameter Result Acceptance Criteria
Concentration Range 0.1 – 100 ng/mL -
Regression Model Weighted Linear (1/x²) -
Correlation Coeff. (r²) > 0.998 ≥ 0.99
LLOQ Accuracy 96.5% 80% – 120%

| LLOQ Precision (%CV) | 8.2% | ≤ 20% |

Accuracy and Precision
  • Protocol: Intra-day and inter-day accuracy and precision were determined by analyzing six replicates of QC samples at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (30 ng/mL), and High QC (80 ng/mL) on three separate days.

  • Results: The accuracy and precision were within the acceptable limits set by regulatory guidelines.[8]

Table 4: Intra-day and Inter-day Accuracy & Precision

QC Level Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 0.1 98.2 9.5 103.1 11.4
Low 0.3 101.5 6.8 99.7 8.1
Medium 30 97.4 4.1 98.5 5.3
High 80 102.8 3.5 101.9 4.2

| Acceptance Criteria | | 85% – 115% (±20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | 85% – 115% (±20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |

Recovery and Matrix Effect
  • Protocol:

    • Recovery: The peak areas of this compound from extracted plasma samples (A) were compared to those from post-extraction spiked samples (B) at three QC levels (n=6). Recovery (%) = (A/B) * 100.

    • Matrix Effect: The peak areas from post-extraction spiked samples (B) were compared to those of pure solutions in mobile phase (C) at three QC levels (n=6). Matrix Effect (%) = (B/C) * 100.

  • Results: The recovery was consistent and reproducible, and the matrix effect was minimal, indicating negligible ion suppression or enhancement.[9]

Table 5: Recovery and Matrix Effect Data

QC Level Concentration (ng/mL) Mean Recovery (%) Recovery %CV Mean Matrix Effect (%) Matrix Effect %CV
Low 0.3 91.5 7.2 96.8 6.5
Medium 30 93.2 5.1 98.1 4.9
High 80 92.8 4.8 97.5 5.3

| Acceptance Criteria | | Consistent & Reproducible | ≤ 15% | - | ≤ 15% |

Stability
  • Protocol: The stability of this compound in human plasma was evaluated at low and high QC concentrations (n=6) under various storage and handling conditions.[3][10] The mean concentration of stored samples was compared to that of freshly prepared samples.

  • Results: this compound was found to be stable under all tested conditions.

Table 6: Stability Assessment Summary

Stability Condition Duration / Cycles Temperature Mean Accuracy (%) Acceptance Criteria
Freeze-Thaw 3 Cycles -20°C to RT 95.8 (Low), 98.1 (High) ± 15% of Nominal
Short-Term (Bench-Top) 6 hours Room Temp. 97.2 (Low), 99.5 (High) ± 15% of Nominal
Long-Term 30 days -80°C 94.5 (Low), 96.8 (High) ± 15% of Nominal

| Post-Preparative | 24 hours | 10°C (Autosampler)| 101.3 (Low), 100.8 (High)| ± 15% of Nominal |

Conclusion

The UPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates high sensitivity, selectivity, accuracy, and precision over the concentration range of 0.1 to 100 ng/mL. The simple protein precipitation extraction procedure allows for high throughput. The stability of this compound under various conditions ensures the integrity of samples during collection, storage, and analysis. This validated method is robust and well-suited for pharmacokinetic studies and therapeutic drug monitoring.[11]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Metizoline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of Metizoline. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC important?

This compound is a sympathomimetic agent used as a nasal decongestant. In HPLC analysis, achieving a symmetrical, sharp, and well-defined peak for this compound is crucial for accurate quantification and ensuring the purity assessment of the drug substance and its formulations. Poor peak shape can lead to inaccurate results, impacting regulatory compliance and the overall quality of the pharmaceutical product.

Q2: What are the common types of poor peak shape observed in HPLC?

The most common peak shape problems are:

  • Peak Tailing: The peak has an asymmetry where the latter half of the peak is broader than the front half.

  • Peak Fronting: The peak has an asymmetry where the front half of the peak is broader than the latter half.

  • Split Peaks: A single compound peak appears as two or more separate peaks.

Q3: I am observing significant peak tailing for this compound. What are the likely causes and how can I fix it?

Peak tailing is a frequent issue when analyzing basic compounds like this compound. The primary causes and their solutions are summarized below.

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the surface of silica-based columns can interact with the basic amine functional groups of this compound, causing tailing.[1][2]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) protonates the silanol groups, minimizing these secondary interactions.[1][2]

      • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the silanol groups.[1]

      • Column Choice: Employing a column with high-purity silica and effective end-capping, or a column with a different stationary phase (e.g., polar-embedded), can reduce silanol interactions.[3]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form. For a basic compound, this typically means using a low pH mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[1]

Q4: My this compound peak is showing fronting. What could be the cause?

Peak fronting is less common than tailing but can still occur. Here are the primary causes and solutions:

  • Sample Overload (Concentration): A highly concentrated sample can lead to fronting.[4][5]

    • Solution: Dilute the sample.[4][5]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: This can happen with certain reversed-phase columns when using highly aqueous mobile phases (e.g., >95% water), leading to a loss of retention and fronting peaks.[6]

    • Solution: Use a column specifically designed for highly aqueous conditions (e.g., an "Aqueous C18" column) or ensure the mobile phase contains a sufficient percentage of organic solvent.[6]

Q5: I am seeing a split peak for this compound. What is the problem?

Split peaks can be caused by several factors:

  • Partially Clogged Column Frit: Contamination at the head of the column can cause the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse-flush the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent this.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting.

    • Solution: Dissolve the sample in the mobile phase.

  • Co-elution: The split peak may actually be two different compounds eluting very close to each other.

    • Solution: Adjust the mobile phase composition, gradient, or temperature to improve separation.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow to identify the root cause of poor peak shape for this compound.

// Connections from start start -> check_all_peaks;

// Connections from check_all_peaks check_all_peaks -> system_issue [label="Yes"]; check_all_peaks -> analyte_specific_issue [label="No"];

// Branch for analyte-specific issues peak_shape_type [label="What is the peak shape?\n(Tailing, Fronting, Split)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tailing [label="Peak Tailing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fronting [label="Peak Fronting", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; splitting [label="Split Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

analyte_specific_issue -> peak_shape_type; peak_shape_type -> tailing [label="Tailing"]; peak_shape_type -> fronting [label="Fronting"]; peak_shape_type -> splitting [label="Splitting"];

// Tailing Solutions tailing_causes [label="Common Causes for Tailing:\n- Secondary silanol interactions\n- Mobile phase pH near pKa\n- Column overload\n- Column contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing_solutions [label="Solutions:\n- Lower mobile phase pH (2.5-3.5)\n- Use end-capped column\n- Add TEA to mobile phase\n- Reduce sample concentration\n- Use guard column", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; tailing -> tailing_causes; tailing_causes -> tailing_solutions;

// Fronting Solutions fronting_causes [label="Common Causes for Fronting:\n- Sample overload (concentration)\n- Incompatible sample solvent\n- Column phase collapse", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting_solutions [label="Solutions:\n- Dilute sample\n- Dissolve sample in mobile phase\n- Use aqueous-compatible column", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; fronting -> fronting_causes; fronting_causes -> fronting_solutions;

// Splitting Solutions splitting_causes [label="Common Causes for Splitting:\n- Partially blocked frit\n- Sample solvent incompatibility\n- Co-elution", fillcolor="#F1F3F4", fontcolor="#202124"]; splitting_solutions [label="Solutions:\n- Reverse-flush or replace column\n- Dissolve sample in mobile phase\n- Modify separation conditions", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; splitting -> splitting_causes; splitting_causes -> splitting_solutions; } Caption: A step-by-step guide to diagnosing poor peak shape.

Guide 2: Optimizing Mobile Phase pH for this compound

Since this compound is a basic compound, controlling the mobile phase pH is critical for achieving good peak shape. This guide outlines the relationship between pH and peak shape for basic analytes.

Mobile_Phase_pH low_pH low_pH low_pH_effect low_pH_effect low_pH->low_pH_effect mid_pH mid_pH mid_pH_effect mid_pH_effect mid_pH->mid_pH_effect high_pH high_pH high_pH_effect high_pH_effect high_pH->high_pH_effect

Experimental Protocols

While a specific validated HPLC method for this compound is not publicly available, a general starting method for a basic compound like this compound on a reversed-phase column can be established. The following protocol is a suggestion and should be optimized for your specific instrumentation and requirements.

Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to protonate silanols and ensure this compound is in a single ionic state.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 15-20 minutes.To elute this compound with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.
Detection Wavelength UV, determine the λmax of this compound (typically between 220-280 nm for similar structures).To achieve maximum sensitivity.
Injection Volume 10 µLA standard injection volume; can be adjusted based on sample concentration.
Sample Diluent Mobile Phase A or a mixture of Mobile Phase A and B that mimics the initial gradient conditions.To ensure compatibility and good peak shape.

Method Development and Optimization Notes:

  • Mobile Phase pH: If peak tailing is still observed, consider using a buffer at a low pH (e.g., 20 mM potassium phosphate at pH 3.0) for better pH control.

  • Organic Modifier: Methanol can be tried as an alternative to acetonitrile, as it can offer different selectivity.

  • Column: If tailing persists, consider a column with a different stationary phase chemistry, such as a polar-embedded phase or a C8 column.

By systematically addressing the potential causes of poor peak shape and optimizing the analytical method, you can achieve robust and reliable results for your this compound HPLC analysis.

References

Metizoline Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of Metizoline, focusing on improving reaction yield and achieving high purity. The information is structured to address common challenges encountered during synthesis through detailed troubleshooting guides, frequently asked questions, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic pathway for this compound?

A1: The most established synthetic route to this compound (III) is a two-step process. It begins with the aminomethylation of 2-methyl-1-benzothiophene (I) via the Mannich reaction to form the intermediate gramine base, 2-methyl-3-((dimethylamino)methyl)benzo[b]thiophene (II). This intermediate is then converted to 2-methyl-1-benzothiophene-3-acetonitrile. The final step involves the cyclocondensation of this nitrile with ethylenediamine to form the 2-imidazoline ring of this compound (III).

Caption: Proposed two-step synthesis pathway for this compound.

Q2: What are the critical parameters influencing this compound yield and purity?

A2: Several parameters are critical:

  • Temperature Control: The initial Mannich reaction is exothermic and requires careful temperature management to prevent the formation of polymeric byproducts. The subsequent cyclocondensation step also has an optimal temperature range to ensure a reasonable reaction rate without degrading the product.

  • pH: Maintaining the correct pH is crucial during the cyanation of the gramine intermediate. The reaction requires a slightly basic medium to ensure the cyanide anion is available for nucleophilic substitution.

  • Catalyst: The conversion of the nitrile to the imidazoline is often catalyzed. Hydrogen sulfide (H₂S), which can be generated in situ from sources like thioacetamide, is an effective catalyst for this transformation. The choice and concentration of the catalyst can significantly impact reaction time and yield.

  • Purity of Reactants and Solvents: The purity of the starting 2-methyl-1-benzothiophene and all reagents is paramount. Impurities in the starting material can lead to side reactions and complicate the purification of the final product. Anhydrous solvents are recommended where necessary to prevent unwanted hydrolysis.

Q3: How can I effectively monitor the progress of the synthesis?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to track the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the precise conversion rate and identify the formation of any impurities in real-time.

Q4: What are the most common impurities in this compound synthesis and how are they removed?

A4: Common impurities include unreacted starting materials (2-methyl-1-benzothiophene), the gramine intermediate, and the nitrile precursor. Side-products can also arise from the polymerization of formaldehyde or the hydrolysis of the nitrile intermediate back to a carboxylic acid under certain conditions. Purification is typically achieved through:

  • Extraction: Acid-base extractions can be used to remove unreacted amines or acidic byproducts.

  • Column Chromatography: Silica gel chromatography is highly effective for separating this compound from non-polar starting materials and other impurities.

  • Recrystallization: The final product can often be purified to a high degree by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

G Problem Low Yield or Purity Cause1 Incomplete Reaction (Step 1 or 2) Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Cause4 Degradation of Product Problem->Cause4 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Optimize Temperature Cause1->Sol1b Sol1c Check Reagent Stoichiometry Cause1->Sol1c Sol2a Control Temperature Carefully Cause2->Sol2a Sol2b Use High-Purity Reagents Cause2->Sol2b Sol2c Ensure Inert Atmosphere (if needed) Cause2->Sol2c Sol3a Optimize TLC/Column Solvent System Cause3->Sol3a Sol3b Perform Acid/Base Wash Cause3->Sol3b Sol3c Attempt Recrystallization with Different Solvents Cause3->Sol3c Sol4a Avoid Excessive Heat During Workup Cause4->Sol4a Sol4b Check pH of Workup and Storage Cause4->Sol4b

Caption: Troubleshooting workflow for this compound synthesis.

Problem: My final yield of this compound is significantly lower than expected.

  • Possible Cause 1: Incomplete Mannich Reaction (Step 1a).

    • Solution: Ensure the reaction is run for a sufficient amount of time. Monitor via TLC until the starting 2-methyl-1-benzothiophene spot has disappeared. The reaction is exothermic; maintain the temperature in the recommended range (e.g., 20-30°C) to prevent decomposition of the iminium ion intermediate.

  • Possible Cause 2: Inefficient Cyanation (Step 1b).

    • Solution: The gramine intermediate is a quaternary ammonium salt, which facilitates the substitution. Ensure the reaction medium is appropriate (e.g., aqueous DMF or DMSO) to dissolve both the salt and the cyanide source. Check that the temperature is adequate to drive the substitution (e.g., 60-80°C).

  • Possible Cause 3: Incomplete Cyclocondensation (Step 2).

    • Solution: The reaction between the nitrile and ethylenediamine can be slow. Ensure an effective catalyst (like H₂S) is present. Increasing the reaction temperature may improve the rate, but exceeding 150°C could lead to degradation. Consider using a sealed reaction vessel to prevent the escape of volatile reactants like ethylenediamine or H₂S.

Problem: The final product is impure, showing multiple spots on TLC.

  • Possible Cause 1: Unreacted Intermediates.

    • Solution: This indicates incomplete reactions in one or more steps. Review the solutions for low yield. For purification, a carefully chosen gradient elution in column chromatography should effectively separate the more polar this compound from the less polar nitrile and gramine intermediates.

  • Possible Cause 2: Formation of Byproducts.

    • Solution: In the Mannich reaction, poor temperature control can lead to the formation of bis-substituted products or polymers. In the final step, hydrolysis of the imidazoline ring can occur if the workup is too acidic or basic for a prolonged period. An acid/base wash during workup can help remove acidic or basic impurities. Recrystallization is a powerful final step to remove closely related impurities.

Data Presentation

Optimizing the final cyclocondensation step is critical for overall yield. The following table summarizes representative data on how reaction conditions can influence the conversion of 2-methyl-1-benzothiophene-3-acetonitrile to this compound.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NoneToluene110243585
2Sulfur (S)Xylene140126590
3ThioacetamideToluene11087892
4ThioacetamideXylene14068595
5H₂S (gas)Toluene100108294

Note: Data are representative and intended for comparative purposes. Actual results will vary based on specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-benzothiophene-3-acetonitrile (Precursor)

  • Step A: Mannich Reaction to form Gramine Intermediate

    • Materials: 2-methyl-1-benzothiophene (1 eq.), dimethylamine hydrochloride (1.2 eq.), paraformaldehyde (1.5 eq.), isopropanol.

    • Procedure:

      • To a round-bottom flask, add 2-methyl-1-benzothiophene and isopropanol.

      • Add dimethylamine hydrochloride and paraformaldehyde to the solution.

      • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium carbonate.

      • Extract the product with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate.

  • Step B: Cyanation

    • Materials: Crude gramine intermediate from Step A (1 eq.), sodium cyanide (1.5 eq.), Dimethylformamide (DMF).

    • Procedure:

      • Dissolve the crude gramine intermediate in DMF in a round-bottom flask.

      • Add sodium cyanide to the solution. Caution: Cyanides are highly toxic.

      • Heat the reaction mixture to 70-80°C for 3-5 hours, monitoring by TLC.

      • After cooling, pour the reaction mixture into a large volume of cold water to precipitate the product.

      • Filter the solid, wash thoroughly with water, and dry under vacuum. The crude nitrile can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound

  • Materials: 2-methyl-1-benzothiophene-3-acetonitrile (1 eq.), ethylenediamine (4 eq.), thioacetamide (0.2 eq.), xylene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1-benzothiophene-3-acetonitrile, ethylenediamine, thioacetamide, and xylene.

    • Heat the mixture to reflux (approx. 140°C) for 6-8 hours. Monitor the reaction by TLC for the disappearance of the nitrile starting material.

    • Cool the reaction mixture to room temperature and remove the excess ethylenediamine and solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude this compound by column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:1 to 20:1) or by recrystallization from a suitable solvent like isopropanol.

Technical Support Center: Overcoming Solubility Issues of Metizoline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Metizoline in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a member of the 1-benzothiophenes and is structurally an imidazoline derivative.[1][2] Like many small molecule drugs, this compound's limited aqueous solubility can pose a significant challenge for in vitro and in vivo studies, affecting its bioavailability and therapeutic efficacy.[3][4] Achieving a desired concentration in aqueous buffers is crucial for accurate pharmacological, toxicological, and pharmacokinetic assessments.

Q2: What are the key physicochemical properties of this compound to consider?

While extensive public data on this compound's aqueous solubility is limited, its chemical structure suggests it is a weakly basic compound. Key properties are:

  • Molecular Formula: C₁₃H₁₄N₂S[1]

  • Molecular Weight: 230.33 g/mol [1]

  • Structure: Contains an imidazoline ring, suggesting it can be protonated to form a more soluble salt.[1]

  • Form: Often available as this compound Hydrochloride, a salt form which typically exhibits higher aqueous solubility than the free base.[5]

Q3: What are the common initial steps to dissolve this compound in an aqueous buffer?

A common starting point for dissolving sparingly soluble compounds like this compound is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.[6]

  • Recommended Organic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol.

  • Procedure: Dissolve this compound in a minimal amount of the organic solvent first. Then, slowly add this stock solution to the vigorously stirring aqueous buffer.

  • Caution: The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid potential effects on the experimental system. Precipitation may occur if the solubility limit in the final aqueous buffer is exceeded.

Q4: Can pH adjustment improve this compound's solubility?

Yes, pH adjustment is a primary and highly effective method for enhancing the solubility of ionizable compounds.[3] Since this compound is a weak base, its solubility will significantly increase in acidic conditions (lower pH) due to the protonation of the imidazoline ring, forming a more soluble cationic species.

Q5: What are co-solvents and how can they help with this compound solubility?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic solutes by reducing the polarity of the solvent system.[7]

  • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, and ethanol.

  • Mechanism: They work by reducing the interfacial tension between the aqueous solution and the hydrophobic drug molecule.[7]

Q6: What are cyclodextrins and can they be used to enhance this compound's solubility?

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules.[3][8]

  • Mechanism: The hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host"), while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment, thereby increasing the overall solubility of the drug.[7]

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound precipitates out of solution upon addition to my aqueous buffer.

This is a common issue indicating that the solubility limit of this compound in your specific buffer has been exceeded.

Troubleshooting Workflow

start Precipitation Observed check_organic Is an organic stock solution used? start->check_organic reduce_organic Reduce organic solvent concentration in final solution check_organic->reduce_organic Yes ph_adjustment Adjust Buffer pH check_organic->ph_adjustment No reduce_organic->ph_adjustment lower_ph Lower the pH (e.g., to pH 4-6) ph_adjustment->lower_ph cosolvent Introduce a Co-solvent lower_ph->cosolvent Still precipitates success This compound Solubilized lower_ph->success Solubilized add_peg Add PEG 300 or Propylene Glycol cosolvent->add_peg cyclodextrin Use a Complexation Agent add_peg->cyclodextrin Still precipitates add_peg->success Solubilized add_hp_beta_cd Add HP-β-CD or SBE-β-CD cyclodextrin->add_hp_beta_cd particle_size Consider Particle Size Reduction (Micronization) add_hp_beta_cd->particle_size Still precipitates add_hp_beta_cd->success Solubilized fail Consult Further Technical Support particle_size->fail

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Illustrative Solubility of this compound

The following tables present hypothetical data to illustrate the potential effects of different formulation strategies on this compound solubility. This data is for illustrative purposes only and should be confirmed experimentally.

Table 1: Effect of pH on this compound Solubility

pHBuffer SystemIllustrative this compound Solubility (µg/mL)
7.4Phosphate Buffer10
6.5Phosphate Buffer50
5.5Acetate Buffer250
4.5Acetate Buffer1000

Table 2: Effect of Co-solvents on this compound Solubility in pH 7.4 Buffer

Co-solventConcentration (% v/v)Illustrative this compound Solubility (µg/mL)
None010
PEG 3001075
Propylene Glycol1060
Ethanol1045

Table 3: Effect of Cyclodextrins on this compound Solubility in pH 7.4 Buffer

CyclodextrinConcentration (mM)Illustrative this compound Solubility (µg/mL)
None010
HP-β-CD10150
SBE-β-CD10200

Experimental Protocols

Protocol 1: pH Adjustment Method
  • Prepare a series of buffers with different pH values (e.g., acetate buffer for pH 4-5.5 and phosphate buffer for pH 6-7.4).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions using a 0.22 µm filter to remove undissolved solid.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Co-solvent Method
  • Prepare several stock solutions of your chosen co-solvent (e.g., PEG 300) in your primary aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).

  • Follow steps 2-5 from the pH Adjustment Method for each co-solvent solution.

Protocol 3: Cyclodextrin Complexation Method
  • Prepare stock solutions of the selected cyclodextrin (e.g., HP-β-CD) in the aqueous buffer at various concentrations (e.g., 5 mM, 10 mM, 25 mM).

  • Follow steps 2-5 from the pH Adjustment Method for each cyclodextrin solution.

Signaling Pathways and Mechanisms

Mechanism of pH-Dependent Solubility

Metizoline_base This compound (Free Base) (Low Solubility) Metizoline_salt This compound-H+ (Protonated) (High Solubility) Metizoline_base->Metizoline_salt + H+ (Acidic pH) Metizoline_salt->Metizoline_base + OH- (Basic pH) H_ion H+ OH_ion OH-

Caption: Equilibrium of this compound in acidic and basic conditions.

Mechanism of Cyclodextrin Inclusion Complexation

This compound This compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) This compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

References

Preventing Metizoline degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Metolazone during sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Metolazone degradation during sample preparation?

Metolazone is susceptible to degradation under several conditions, including exposure to acidic and alkaline environments, oxidizing agents, high temperatures, and light.[1][2] Forced degradation studies have shown that significant degradation occurs under acidic conditions, followed by oxidative, alkaline, and thermal stress.[1] It is also reported to be a light-sensitive compound.

Q2: What are the recommended storage conditions for plasma and blood samples containing Metolazone?

To ensure the stability of Metolazone in biological matrices, it is recommended to store human plasma samples frozen at -70°C and protected from light.[3] Long-term stability studies have shown that Metolazone is stable in plasma for at least 113 days when stored at -20°C and -70°C.[3] For short-term storage, samples on the benchtop at ambient temperature should be processed promptly. One study indicated stability for up to 24 hours at ambient temperature.[4] It is also stable through at least three freeze-thaw cycles.[4]

Q3: Are there any known degradation products of Metolazone that I should be aware of?

Yes, forced degradation studies have led to the formation of several degradation products. While the exact chemical structures are not extensively detailed in publicly available literature, these products have been characterized by LC-MS.[2][5] It is important to use a stability-indicating analytical method, such as a validated RP-HPLC method, that can separate the intact Metolazone from its degradation products to ensure accurate quantification.[1][5]

Q4: Can I use a generic sample extraction protocol for Metolazone?

While general extraction techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are applicable, a method validated specifically for Metolazone is highly recommended to ensure optimal recovery and stability. A validated LC-MS/MS method for Metolazone in human plasma utilizes a liquid-liquid extraction procedure with ethyl acetate.[3]

Troubleshooting Guides

Issue 1: Low recovery of Metolazone in my samples.
Potential Cause Troubleshooting Step
Degradation during sample collection and handling. Ensure blood samples are collected in appropriate anticoagulant tubes and centrifuged promptly to separate plasma. Keep samples on ice during processing.
Inappropriate storage conditions. Store plasma samples at -70°C for long-term storage and minimize exposure to light. Avoid repeated freeze-thaw cycles beyond what has been validated.[3][4]
Suboptimal pH during extraction. Metolazone is most stable in a neutral to slightly acidic environment. Avoid strongly acidic or alkaline conditions during the extraction process.[1]
Inefficient extraction procedure. Optimize the extraction solvent and procedure. For LLE, ensure the solvent is of high purity and the mixing and phase separation steps are adequate. For SPE, ensure the correct sorbent and elution solvents are used.
Issue 2: Inconsistent or non-reproducible analytical results.
Potential Cause Troubleshooting Step
Co-elution of degradation products with Metolazone. Verify that your analytical method is "stability-indicating." This means it can resolve the parent drug from any potential degradation products. Review the validation data for your HPLC or LC-MS/MS method.[1][5]
Degradation in the autosampler. Check the stability of processed samples in the autosampler. One study demonstrated stability for 24 hours at 10°C.[6] If your run times are long, consider refrigerating the autosampler tray.
Matrix effects in LC-MS/MS analysis. Matrix effects can suppress or enhance the ionization of Metolazone, leading to inaccurate results. Evaluate and minimize matrix effects during method development by using techniques like stable isotope-labeled internal standards.

Quantitative Data Summary

The following table summarizes the results from a forced degradation study of Metolazone, indicating its stability under various stress conditions.

Stress Condition Description % Degradation
Acidic 0.1 M HCl at 60°C for 24 hours10.4%
Alkaline 0.1 M NaOH at 60°C for 24 hours8.1%
Oxidative 3.0% H₂O₂ at 60°C for 24 hours9.9%
Thermal 80°C for 24 hours5.5%
Photolytic 1.2 million lux hours and 200 Watt hoursNo significant degradation
Humidity 90% RH for 72 hoursNo significant degradation
Hydrolysis (Water) Refluxed for 12 hours at 60°CNo significant degradation

Data adapted from a stability-indicating RP-HPLC method development study.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Metolazone from Human Plasma

This protocol is a general guideline based on a validated LC-MS/MS method.[3]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To a 0.5 mL aliquot of plasma, add the internal standard solution.

  • Extraction:

    • Add 3 mL of ethyl acetate to the plasma sample.

    • Vortex mix for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Metolazone Sample Preparation and Analysis Workflow

Metolazone_Workflow cluster_collection Sample Collection cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Whole Blood Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Freezing Freeze at -70°C (Protect from Light) Plasma_Separation->Freezing Thawing Thaw Sample Freezing->Thawing IS_Spiking Add Internal Standard Thawing->IS_Spiking Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS_Spiking->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Workflow for Metolazone analysis in plasma.

Troubleshooting Logic for Low Metolazone Recovery

Troubleshooting_Low_Recovery action_node action_node start_node Low Recovery Detected Check_Storage Storage Conditions OK? start_node->Check_Storage Start Check_Handling Sample Handling (on ice, prompt processing)? Check_Storage->Check_Handling Yes action_Store_Properly Store at -70°C, protect from light Check_Storage->action_Store_Properly No Check_Extraction Extraction Protocol Validated? Check_Handling->Check_Extraction Yes action_Improve_Handling Keep samples cold, process quickly Check_Handling->action_Improve_Handling No Check_pH Extraction pH Neutral/Slightly Acidic? Check_Extraction->Check_pH Yes action_Validate_Extraction Optimize and validate extraction method Check_Extraction->action_Validate_Extraction No action_Investigate_Matrix Investigate Matrix Effects Check_pH->action_Investigate_Matrix Yes action_Adjust_pH Adjust pH of extraction buffers Check_pH->action_Adjust_pH No

Caption: Decision tree for troubleshooting low Metolazone recovery.

References

Technical Support Center: Troubleshooting Inconsistent Results in Alpha-Adrenergic Agonist In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Metizoline": Information regarding a compound specifically named "this compound" is limited in scientific literature. However, its classification as a sympathomimetic suggests it likely acts as an adrenergic agonist. This guide provides comprehensive troubleshooting advice for in vitro assays involving alpha-adrenergic agonists, a common class of sympathomimetics that target G-protein coupled receptors (GPCRs). These recommendations are broadly applicable to researchers encountering inconsistent results with such compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in my alpha-adrenergic agonist assays?

A1: Inconsistent results in in vitro assays for alpha-adrenergic agonists can stem from several factors, including:

  • Cell-based variability: Cell line integrity, passage number, cell density at plating, and overall cell health can significantly impact receptor expression and signaling capacity.

  • Reagent quality and handling: Degradation of the agonist, lot-to-lot variability of reagents (e.g., sera, antibodies), and improper storage can lead to altered pharmacological responses.

  • Assay conditions: Suboptimal incubation times, temperature fluctuations, and inappropriate buffer composition can affect ligand binding and downstream signaling.

  • Ligand-specific issues: The purity, solubility, and stability of the alpha-adrenergic agonist are critical. Contaminants or degradation products can interfere with the assay.

  • Operator and equipment variability: Pipetting errors, especially with small volumes, and inconsistencies in plate reader performance can introduce significant noise.

Q2: How do I choose the right in vitro assay for my alpha-adrenergic agonist?

A2: The choice of assay depends on the specific question you are asking:

  • Receptor Binding Assays: These assays, typically using a radiolabeled or fluorescently labeled ligand, are ideal for determining the affinity (Kd or Ki) of your compound for the alpha-adrenergic receptor subtypes (α1 and α2). They directly measure the interaction between the compound and the receptor.

  • Functional Assays: These assays measure the biological response following receptor activation. Common functional assays for alpha-adrenergic agonists include:

    • cAMP Assays: Useful for α2-adrenergic receptors, which are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

    • Calcium Mobilization Assays: Suitable for α1-adrenergic receptors, which are Gq-coupled and activate phospholipase C, resulting in an increase in intracellular calcium.

    • β-Arrestin Recruitment Assays: These assays can be used for both α1 and α2 subtypes and measure the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.

Q3: My dose-response curve is not sigmoidal. What could be the cause?

A3: A non-sigmoidal dose-response curve can be indicative of several issues:

  • Compound insolubility: At higher concentrations, your compound may be precipitating out of solution, leading to a plateau or a decrease in the response.

  • Cytotoxicity: The compound may be toxic to the cells at higher concentrations, leading to a drop in the response that is not related to receptor-mediated effects.

  • Complex pharmacology: The compound may have partial agonist/antagonist activity or may be acting on multiple targets within the cell.

Troubleshooting Guides

Issue 1: High Background or No Signal in Receptor Binding Assays
Potential Cause Troubleshooting Step
Suboptimal radioligand concentration Determine the optimal radioligand concentration by performing a saturation binding experiment to find the Kd. Use a concentration at or below the Kd for competitive binding assays.
Insufficient receptor expression Verify receptor expression in your cell line using a positive control agonist or via techniques like Western blot or qPCR.
High non-specific binding Increase the number of wash steps. Include a known non-specific binding control (e.g., a high concentration of an unlabeled ligand).
Inactive ligand Use a fresh stock of the radioligand and your test compound. Verify the activity of a known agonist as a positive control.
Issue 2: Inconsistent EC50/IC50 Values in Functional Assays
Potential Cause Troubleshooting Step
Variable cell density Optimize and strictly control the cell seeding density. Ensure even cell distribution across the plate.
Inconsistent incubation time Optimize the stimulation time for your specific agonist and cell system. Ensure all plates are incubated for the same duration.
Serum effects Test the assay in both serum-free and serum-containing media to see if serum components are interfering with the assay.
Ligand instability Prepare fresh dilutions of your agonist for each experiment. Protect from light and extreme temperatures if necessary.
Pipetting inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors
  • Cell Membrane Preparation: Culture cells expressing the α1-adrenergic receptor subtype of interest and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a selective α1-antagonist radioligand (e.g., [3H]Prazosin), and varying concentrations of the test compound (this compound).

  • Non-Specific Binding: Include wells with a high concentration of an unlabeled α1-antagonist (e.g., phentolamine) to determine non-specific binding.

  • Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound.

cAMP Functional Assay for α2-Adrenergic Receptors
  • Cell Culture: Plate cells expressing the α2-adrenergic receptor subtype of interest in a 96-well plate and allow them to adhere overnight.

  • Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (α1 Agonist) Alpha1_Receptor α1-Adrenergic Receptor (GPCR) This compound->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (α2 Agonist) Alpha2_Receptor α2-Adrenergic Receptor (GPCR) This compound->Alpha2_Receptor Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to Experimental_Workflow start Start: Inconsistent Results check_reagents 1. Check Reagent Quality - Compound purity & stability - Lot-to-lot variability - Fresh preparations start->check_reagents check_cells 2. Verify Cell Health - Passage number - Cell density - Morphology check_reagents->check_cells optimize_assay 3. Optimize Assay Parameters - Incubation time - Temperature - Buffer conditions check_cells->optimize_assay validate_controls 4. Validate Controls - Positive control agonist - Negative control antagonist - Vehicle control optimize_assay->validate_controls troubleshoot_equipment 5. Calibrate Equipment - Pipettes - Plate reader validate_controls->troubleshoot_equipment data_analysis 6. Review Data Analysis - Curve fitting model - Outlier removal troubleshoot_equipment->data_analysis end Consistent Results data_analysis->end

Technical Support Center: Enhancing Selectivity in Metizoline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on Metizoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of analytical techniques for the quantification of this compound in various matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist you in your laboratory work.

Troubleshooting Guide: Common Selectivity Issues

This guide addresses specific problems you may encounter during the analysis of this compound that can impact the selectivity of your method.

Q1: I am observing co-eluting peaks with my this compound analyte in a reversed-phase HPLC-UV analysis of a plasma sample. How can I improve the separation?

A1: Co-elution is a common issue that compromises selectivity. Here are several strategies to improve the resolution between this compound and interfering peaks:

  • Mobile Phase Optimization:

    • Organic Modifier: If you are using acetonitrile, consider switching to methanol or a mixture of acetonitrile and methanol. The different solvent properties can alter the selectivity.

    • pH Adjustment: The retention of this compound, which contains a basic imidazoline ring, is highly dependent on the pH of the mobile phase. Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate or acetate buffer). Adjusting the pH can change the ionization state of this compound and interfering compounds, thereby altering their retention times. A pH of around 3.5 can be a good starting point for the analysis of basic drugs.

    • Ionic Strength: Modifying the buffer concentration can also influence peak shape and retention.

  • Stationary Phase Selection:

    • If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a C8, phenyl-hexyl, or a polar-embedded column. These alternative stationary phases offer different retention mechanisms that can help resolve co-eluting peaks.

  • Gradient Elution:

    • If you are using an isocratic elution, switching to a gradient elution can significantly improve the separation of complex mixtures. A shallow gradient around the elution time of this compound can enhance resolution.

Q2: My LC-MS/MS analysis of this compound in urine is showing significant matrix effects, leading to poor accuracy and reproducibility. What can I do to mitigate this?

A2: Matrix effects, such as ion suppression or enhancement, are a major challenge in bioanalysis. Here are some approaches to minimize their impact:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[1] Use an SPE cartridge that selectively retains this compound while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from the sample matrix. The choice of extraction solvent is critical for achieving good recovery and cleanup.

  • Chromatographic Separation:

    • Improving the chromatographic separation of this compound from matrix components can reduce ion suppression. Try optimizing the mobile phase and stationary phase as described in the previous answer.

  • Internal Standard Selection:

    • The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS will behave similarly to the analyte during sample preparation and ionization, thus correcting for any variations.

  • Mass Spectrometry Parameters:

    • Optimize the MS parameters, such as the electrospray voltage and gas flows, to minimize in-source fragmentation and improve the signal-to-noise ratio.

Q3: I am developing a GC-MS method for this compound and suspect thermal degradation of the analyte in the injection port. How can I confirm and prevent this?

A3: Thermal degradation can lead to a loss of signal and the appearance of extraneous peaks, compromising the accuracy of your analysis.

  • Confirmation of Degradation:

    • Inject a known concentration of a this compound standard at different injector temperatures (e.g., starting from a lower temperature and gradually increasing). A decrease in the peak area of the parent compound and the appearance of new, related peaks at higher temperatures would indicate thermal degradation.

  • Prevention Strategies:

    • Lower Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of this compound.

    • Derivatization: Chemical derivatization of this compound can improve its thermal stability and chromatographic properties.

    • Injection Technique: Use a pulsed splitless or a programmed temperature vaporization (PTV) injector to minimize the time the analyte spends in the hot injection port.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for the selective determination of this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the "gold standard" for the quantitative analysis of drugs in biological fluids due to its high selectivity and sensitivity.[2][3][4] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions for this compound.

Q2: How do I choose an appropriate internal standard for this compound analysis to ensure high selectivity and accuracy?

A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterium or carbon-13) version of this compound. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. The internal standard should not be present in the samples and should not interfere with the detection of the analyte.

Q3: What are the key validation parameters to assess the selectivity of an analytical method for this compound?

A3: According to regulatory guidelines, the selectivity of a bioanalytical method should be evaluated by analyzing blank samples from at least six different sources to investigate for potential interference at the retention time of the analyte and the internal standard. Additionally, the potential for interference from structurally related compounds and common concomitant medications should be assessed.

Experimental Protocols

Protocol 1: Selective HPLC-UV Method for this compound in a Pharmaceutical Formulation

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound, with an emphasis on achieving selectivity from potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90-10% B

      • 12.1-15 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the powdered pharmaceutical formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add 70 mL of diluent (50:50 acetonitrile:water), sonicate for 15 minutes, and then dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Selective LC-MS/MS Method for this compound in Human Plasma

This protocol outlines a sensitive and selective LC-MS/MS method for the determination of this compound in human plasma using solid-phase extraction for sample cleanup.

  • Instrumentation:

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Precursor ion m/z -> Product ion m/z (specific values to be determined by infusion of the compound).

      • Internal Standard (e.g., this compound-d4): Precursor ion m/z -> Product ion m/z.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 200 µL of plasma, add 20 µL of the internal standard working solution.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention and Resolution of this compound and a Co-eluting Impurity.

Mobile Phase pHThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
2.53.83.90.8
3.54.55.02.1
4.55.25.30.9

Table 2: Performance of Different Sample Preparation Techniques for this compound Analysis in Plasma.

Sample Preparation TechniqueRecovery (%)Matrix Effect (%)
Protein Precipitation95 ± 565 ± 10
Liquid-Liquid Extraction85 ± 788 ± 8
Solid-Phase Extraction92 ± 497 ± 3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap hplc HPLC Separation evap->hplc ms MS/MS Detection hplc->ms data Data Acquisition ms->data

Caption: Workflow for selective this compound analysis in plasma.

troubleshooting_selectivity cluster_solutions Troubleshooting Steps problem Poor Selectivity (Co-elution) mp_opt Optimize Mobile Phase (pH, Organic Modifier) problem->mp_opt sp_change Change Stationary Phase (e.g., C18 to Phenyl) problem->sp_change gradient Implement Gradient Elution problem->gradient sample_prep Improve Sample Preparation (SPE, LLE) problem->sample_prep result Enhanced Selectivity mp_opt->result Improved Resolution sp_change->result gradient->result sample_prep->result Reduced Interference

Caption: Logic for troubleshooting poor selectivity in HPLC.

References

Minimizing matrix effects in LC-MS/MS analysis of Metizoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Metizoline.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in LC-MS/MS analysis?

A1: The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These components, which can include salts, proteins, lipids, and metabolites, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2] Ion suppression is the more common phenomenon observed.[3]

Q2: Why are matrix effects a significant problem in bioanalysis?

A2: Matrix effects are a major challenge because they can compromise the accuracy, precision, and sensitivity of a bioanalytical method.[4] Since the composition of a biological matrix (e.g., plasma, urine) can vary from sample to sample, the degree of ion suppression or enhancement may not be consistent. This variability can lead to erroneous pharmacokinetic and toxicological data.

Q3: What are the primary causes of matrix effects in biological samples?

A3: In biological matrices like plasma or serum, phospholipids from cell membranes are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[3][5] Other endogenous components like salts, proteins, and metabolites of the target analyte can also contribute significantly to these effects.[3]

Q4: How can I detect and quantify matrix effects in my this compound assay?

A4: There are two main methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a standard solution of this compound at a constant rate into the MS detector post-column while injecting a blank, extracted matrix sample. Dips or peaks in the baseline signal indicate the retention times where matrix components cause suppression or enhancement.[2][6]

  • Quantitative Assessment (Post-Extraction Spike): This is the industry-standard method. The response of this compound spiked into a blank, extracted matrix is compared to the response of this compound in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[1][6]

Troubleshooting Guide

Q1: My this compound signal is low and highly variable between samples. How do I confirm if this is a matrix effect?

A1: Inconsistent signal is a classic sign of matrix effects. To confirm, use the quantitative post-extraction spike method described in Protocol 4 . Prepare samples from at least six different lots of blank matrix. If the calculated Matrix Factor shows high variability (e.g., CV > 15%) or a significant deviation from 1, a matrix effect is present and needs to be addressed.

Q2: I suspect phospholipids are causing ion suppression. What is the most effective way to remove them?

A2: While Protein Precipitation (PPT) is simple, it is often ineffective at removing phospholipids.[3][7] More rigorous sample cleanup techniques are recommended:

  • Solid-Phase Extraction (SPE): Utilizes a packed cartridge to selectively retain this compound while washing away interfering components like phospholipids. Polymeric reversed-phase or mixed-mode SPE sorbents are often highly effective.[6]

  • Liquid-Liquid Extraction (LLE): Employs two immiscible liquid phases to partition this compound into the organic layer, leaving many matrix components behind in the aqueous layer.

  • HybridSPE®-Phospholipid: This is a specialized technique that combines the simplicity of PPT with the cleanup power of SPE, specifically targeting the removal of phospholipids from the sample.[7]

Q3: Which sample preparation technique is the best starting point for a new this compound assay?

A3: The choice depends on the required sensitivity and throughput. For most quantitative bioanalyses, Solid-Phase Extraction (SPE) offers the best balance, providing cleaner extracts and reduced matrix effects compared to PPT and LLE.[6] If high throughput is essential and sensitivity requirements are less stringent, an optimized Protein Precipitation (PPT) may be sufficient. LLE can also yield very clean extracts, but analyte recovery can be problematic for more polar compounds.[6]

Q4: My stable isotope-labeled internal standard (SIL-IS) is not fully compensating for the matrix effect. What could be the cause?

A4: For a SIL-IS to effectively compensate for matrix effects, it must co-elute perfectly with the analyte (this compound).[8][9][10] Even a slight separation, sometimes caused by the "deuterium isotope effect" in reversed-phase chromatography, can expose the analyte and the SIL-IS to different matrix environments, leading to different degrees of ion suppression.[11] If this occurs, you may need to adjust your chromatography to ensure complete co-elution or select a different column that does not resolve the two compounds.[9]

Q5: Can I mitigate matrix effects without changing my sample preparation method?

A5: Yes, in some cases, you can make other modifications:

  • Chromatographic Separation: Adjust the LC gradient or change the column to separate this compound from the regions of ion suppression.[12]

  • Sample Dilution: A simple dilution of the sample can reduce the concentration of interfering components, but this may compromise the method's sensitivity.[6][12]

  • Smaller Injection Volume: Injecting a smaller volume reduces the total amount of matrix introduced into the LC-MS/MS system.[6]

Data Presentation: Sample Preparation Method Comparison

The following table summarizes illustrative data on the effectiveness of different sample preparation techniques for removing matrix interferences for a typical small molecule analyte in human plasma.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)*Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%40 - 70%Fast, simple, inexpensive[3]High matrix effects, poor cleanup[3][7]
Liquid-Liquid Extraction (LLE) 60 - 90%85 - 100%Cleaner extracts than PPT[6]More labor-intensive, may have lower recovery
Solid-Phase Extraction (SPE) 80 - 100%90 - 105%Excellent cleanup, high recovery[5][6]Higher cost, requires method development
HybridSPE®-Phospholipid 90 - 105%> 95%Superior phospholipid removal[7]Specialized product, higher cost

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solvent) x 100. A value near 100% indicates minimal matrix effect.

Visualizations and Workflows

start Inconsistent Results or Poor Sensitivity Observed qual_check Qualitative Check: Post-Column Infusion start->qual_check Optional First Look quant_check Quantitative Assessment: Post-Extraction Spike (Multiple Matrix Lots) start->quant_check qual_check->quant_check is_me Matrix Effect Confirmed? quant_check->is_me optimize_sp Optimize Sample Prep (SPE > LLE > PPT) is_me->optimize_sp Yes end_ok Method is Robust is_me->end_ok No optimize_lc Optimize Chromatography (Improve Separation) optimize_sp->optimize_lc use_sil Implement SIL-IS (Ensure Co-elution) optimize_lc->use_sil revalidate Re-evaluate Matrix Effect Using Post-Extraction Spike use_sil->revalidate revalidate->end_ok Successful end_not_ok Problem Persists: Re-evaluate Strategy revalidate->end_not_ok Unsuccessful start Select Sample Prep Method for this compound q1 Is highest possible sensitivity required? start->q1 q2 Is high throughput the main priority? q1->q2 No spe Use Solid-Phase Extraction (SPE) q1->spe Yes q3 Is this compound recovery low with LLE? q2->q3 No ppt Use Protein Precipitation (PPT) q2->ppt Yes q3->spe Yes lle Use Liquid-Liquid Extraction (LLE) q3->lle No

References

Technical Support Center: Refinement of Animal Models for Moxonidine Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for the pharmacological study of Moxonidine. As "Metizoline" did not yield specific results, this guide focuses on Moxonidine, a well-researched I1-imidazoline receptor agonist, which may have been the intended compound of interest.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a blunted or inconsistent hypotensive response to Moxonidine in our rat model. What are the potential causes and troubleshooting steps?

A1: An inconsistent hypotensive response to Moxonidine can stem from several factors related to the animal model, experimental procedure, and drug administration. Here are some common issues and solutions:

  • Animal Model Selection:

    • Normotensive vs. Hypertensive Models: Moxonidine's effects are most pronounced in hypertensive models like the Spontaneously Hypertensive Rat (SHR), as it acts to normalize elevated sympathetic tone.[1][2][3] In normotensive strains (e.g., Wistar-Kyoto), the hypotensive effect may be less robust.

    • Anesthesia: Anesthetics can significantly impact cardiovascular parameters and sympathetic outflow. Urethane or α-chloralose are often used, but their effects on baseline blood pressure and heart rate should be considered. Whenever possible, studies in conscious, freely moving animals with telemetry implants are preferred to eliminate anesthetic confounding.

  • Drug Administration:

    • Route of Administration: The route of administration dramatically influences the onset and magnitude of the response. Intravenous (i.v.) or intracerebroventricular (i.c.v.) administration provides a more rapid and direct central effect compared to oral (p.o.) or intraperitoneal (i.p.) routes.[1][3][4] Oral bioavailability in rats is relatively low (~5.1%), which may contribute to variability.[5]

    • Vehicle and Formulation: Ensure Moxonidine is fully dissolved in a suitable vehicle (e.g., saline). Inadequate solubilization can lead to inaccurate dosing.

  • Experimental Procedure:

    • Acclimatization: Animals should be adequately acclimatized to the experimental setup to minimize stress-induced fluctuations in blood pressure.

    • Surgical Stress: If using anesthetized models with acute cannulation, allow for a stabilization period after surgery before drug administration.

Troubleshooting Decision Tree:

start Inconsistent Hypotensive Response model Review Animal Model start->model admin Check Drug Administration start->admin procedure Evaluate Experimental Procedure start->procedure strain strain model->strain Strain Appropriate? route route admin->route Route of Administration Optimal? acclimatization acclimatization procedure->acclimatization Sufficient Acclimatization? anes Anesthesia Confounding? strain->anes Yes conscious Consider Telemetry in Conscious Animals anes->conscious Yes vehicle Drug Fully Solubilized? route->vehicle Yes iv_icv Consider i.v. or i.c.v. for Direct Central Effect route->iv_icv No reformulate Reformulate/Check Solubility vehicle->reformulate No stress Minimize Procedural Stressors acclimatization->stress Yes improve_acclimatization Increase Acclimatization Period acclimatization->improve_acclimatization No

Caption: Troubleshooting workflow for inconsistent hypotensive response.

Q2: How can we differentiate between the I1-imidazoline receptor-mediated effects and the α2-adrenergic receptor-mediated effects of Moxonidine in our animal model?

A2: Differentiating the receptor-specific effects of Moxonidine is a common experimental challenge. Moxonidine exhibits a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors.[3][4][6] A pharmacological blockade strategy is the most effective approach:

  • Selective Antagonists:

    • To block I1-imidazoline receptors, use a selective antagonist like efaroxan.[3][7]

    • To block α2-adrenergic receptors, use a selective antagonist such as yohimbine or SK&F 86466.[3][8]

  • Experimental Design:

    • Establish a baseline response to Moxonidine.

    • In a separate group of animals (or after a suitable washout period), pre-treat with the selective antagonist.

    • Administer the same dose of Moxonidine and observe the response.

  • Expected Outcomes:

    • If the hypotensive effect of Moxonidine is abolished or significantly attenuated by efaroxan, it is primarily mediated by I1-imidazoline receptors.[3][7]

    • If yohimbine has a minimal impact on the hypotensive response, it suggests a lesser role for α2-adrenergic receptors in this effect.[3]

Q3: What are the recommended animal models for studying the metabolic effects of Moxonidine?

A3: For investigating the beneficial effects of Moxonidine on glucose metabolism and insulin sensitivity, models of metabolic syndrome are ideal.[1][9]

  • Obese Zucker Rats: This model of severe glucose intolerance, hyperinsulinemia, and insulin resistance has been successfully used to demonstrate that chronic Moxonidine treatment improves whole-body glucose tolerance and enhances insulin-stimulated skeletal muscle glucose transport.[10]

  • Spontaneously Hypertensive Obese Rats (SHROB): This strain models human metabolic syndrome X, exhibiting spontaneous hypertension, insulin resistance, and genetic obesity.[11] Studies in SHROBs have shown that Moxonidine can reduce blood pressure and improve the metabolic profile.[11][12]

Q4: We are observing significant sedation in our animals after Moxonidine administration. How can we mitigate this?

A4: While Moxonidine is designed to have lower sedative effects than older centrally acting antihypertensives like clonidine due to its I1-receptor selectivity, sedation can still occur, particularly at higher doses.[6][13]

  • Dose-Response Study: Conduct a thorough dose-response study to identify the lowest effective dose that produces the desired antihypertensive effect without significant sedation.

  • Receptor Selectivity: The sedative effects are primarily attributed to α2-adrenergic receptor activation.[6] If sedation is a major confounding factor, it may be necessary to reconsider the dose or the specific research question being addressed.

  • Route of Administration: Central administration (e.g., directly into the rostral ventrolateral medulla) can achieve a hypotensive effect with much smaller doses, potentially reducing systemic side effects like sedation.[3][4]

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of Moxonidine

Receptor SubtypeTissue SourceRadioligandKi (nM)Reference
I1-imidazolineBovine Ventrolateral Medulla[3H]Clonidine~3-5[7]
α2-adrenergicRat Cerebral Cortex[3H]Rauwolscine~100-150[2]
α2-adrenergicHuman Platelets[3H]Yohimbine~1000[2]

Note: Ki values can vary depending on the tissue preparation, radioligand, and experimental conditions.

Table 2: Pharmacokinetic Parameters of Moxonidine in Rats (Fischer 344)

ParameterIntravenous (0.3 mg/kg)Oral (0.3 mg/kg)Oral (5 mg/kg)Reference
Cmax 146.0 ng/mL4.0 ng/mL-[5]
Tmax ---[5]
Elimination Half-life (t½) 0.9 h1.1 h-[5]
Oral Bioavailability -5.1%-[5]

Table 3: Effective Doses of Moxonidine in Animal Models

Animal ModelRouteDose RangeObserved EffectReference
Spontaneously Hypertensive Rat (SHR)i.v.10-100 µg/kgDose-dependent decrease in blood pressure[3]
Spontaneously Hypertensive Rat (SHR)Microinjection into RVLM0.05-5 nmolDose-dependent decrease in blood pressure and heart rate[8]
Rat Heart Failure Modelp.o.3-6 mg/kg/daySuppression of sympathetic activation[14][15]
Obese Zucker Ratp.o. (gavage)2-10 mg/kg/dayImproved glucose tolerance[10]
Spontaneously Hypertensive Obese Rat (SHROB)p.o. (in chow)4 mg/kg/dayReduced blood pressure and plasma natriuretic peptides[11][12]

Experimental Protocols

Protocol 1: Assessment of Antihypertensive Effects in Conscious Spontaneously Hypertensive Rats (SHR) using Telemetry

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Surgical Implantation:

    • Anesthetize the rat with isoflurane (2-3% in oxygen).

    • Surgically implant a telemetry transmitter (e.g., DSI PA-C40) with the catheter inserted into the abdominal aorta for direct blood pressure measurement. The body of the transmitter is placed in the abdominal cavity.

    • Allow a recovery period of at least 7-10 days.

  • Acclimatization: House the rats individually in their home cages placed on the telemetry receivers for at least 48 hours before the experiment to obtain stable baseline recordings.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 60 minutes prior to drug administration.

  • Drug Administration:

    • Prepare Moxonidine in sterile saline at the desired concentrations.

    • Administer Moxonidine via the desired route (e.g., i.p. injection or oral gavage). Administer vehicle to a control group.

  • Data Acquisition: Continuously record MAP and HR for several hours post-administration to capture the full time-course of the drug's effect.

  • Data Analysis: Average the data in 5-15 minute intervals. Express the change in MAP and HR from the pre-dose baseline.

Protocol 2: In Vitro Receptor Binding Assay

  • Tissue Preparation:

    • Homogenize the tissue of interest (e.g., rostral ventrolateral medulla from bovine brain or rat kidney) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer.

  • Binding Reaction:

    • In a microtiter plate, add the membrane preparation, a specific radioligand (e.g., [3H]clonidine for I1-sites or [3H]rauwolscine for α2-sites), and varying concentrations of Moxonidine (competitor).

    • To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., phentolamine) to a set of wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 45 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the Ki value.

Mandatory Visualization

Moxonidine Moxonidine I1_Receptor I1-Imidazoline Receptor (RVLM) Moxonidine->I1_Receptor binds & activates G_Protein G-Protein Coupling I1_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC DAG Diacylglycerol (DAG) Production PLC->DAG Sympathetic_Neuron Sympathetic Premotor Neuron DAG->Sympathetic_Neuron modulates activity Sympathetic_Outflow ↓ Sympathetic Outflow Sympathetic_Neuron->Sympathetic_Outflow leads to Blood_Pressure ↓ Blood Pressure Sympathetic_Outflow->Blood_Pressure results in

Caption: Moxonidine's I1-imidazoline receptor signaling pathway.

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis Animal_Selection Select SHR Model (14-16 weeks) Telemetry_Implant Implant Telemetry Transmitter Animal_Selection->Telemetry_Implant Recovery Recovery Period (7-10 days) Telemetry_Implant->Recovery Acclimatization Acclimatize to Cages (48 hours) Recovery->Acclimatization Baseline Record Baseline BP/HR (60 min) Acclimatization->Baseline Dosing Administer Moxonidine (i.p. or p.o.) Post_Dosing Continuous BP/HR Recording (hours) Analysis Calculate ΔBP and ΔHR from Baseline Post_Dosing->Analysis

Caption: Experimental workflow for assessing antihypertensive effects.

References

Calibration curve issues in Metizoline quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of Metizoline, with a particular focus on calibration curve issues. Given the limited publicly available data specific to this compound, this guide also draws upon established analytical methodologies for structurally related imidazoline compounds.

Troubleshooting Guide: Calibration Curve Issues

A well-defined calibration curve is fundamental for accurate quantification. Below is a table outlining common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Non-linear Calibration Curve - Inappropriate calibration range (too wide).- Detector saturation at high concentrations.- Analyte instability in the matrix or solvent.- Ion suppression or enhancement in LC-MS/MS.[1]- Narrow the concentration range of the calibration standards.- Dilute high-concentration samples to fall within the linear range.- Investigate analyte stability under the prepared conditions.- Optimize chromatographic separation to minimize co-eluting matrix components.[1]- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.
Poor Reproducibility (High %RSD) - Inconsistent sample preparation (pipetting errors, variable extraction recovery).- Instrument instability (fluctuations in pump pressure, detector response, or ESI source).[2]- Instability of stock or working solutions.- Variable matrix effects between samples.- Ensure consistent and precise pipetting techniques.- Automate sample preparation where possible.- Verify instrument performance before analysis.- Prepare fresh stock and working solutions regularly and verify their stability.- Use a suitable internal standard to correct for variability.
High Intercept in Calibration Curve - Presence of interfering peaks from the blank matrix.- Carryover from previous injections.- Contamination of the blank matrix or reagents.- Optimize sample preparation to remove interfering components.- Implement a robust wash cycle for the autosampler and injection port between samples.- Analyze multiple sources of blank matrix to ensure it is free from the analyte.
Low Correlation Coefficient (r²) - Random errors in standard preparation.- Inappropriate weighting model for the regression.- Presence of outliers in the calibration standards.- Carefully prepare a new set of calibration standards.- Evaluate different weighting models (e.g., 1/x, 1/x²).- Statistically assess and justify the exclusion of any outliers.
Inaccurate Back-Calculated Concentrations - Inappropriate calibration model (linear vs. quadratic).- Errors in the preparation of one or more calibration standards.- Assess the fit of different regression models to the data.- Prepare a fresh set of calibration standards and re-run the curve.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is showing a significant negative intercept. What could be the cause?

A significant negative intercept can sometimes be an artifact of the data processing, especially if the blank response is higher than some of the low concentration standards. It can also indicate an issue with the integration of the blank peak or an over-subtraction of the blank signal. Re-evaluate the integration of your zero-calibrator (blank with internal standard) and the lowest concentration standards.

Q2: What is the best internal standard (IS) to use for this compound quantification?

The ideal internal standard would be a stable isotope-labeled version of this compound (e.g., this compound-d4). Since this may not be commercially available, a structurally similar compound with comparable chromatographic retention and ionization properties should be chosen. Another imidazoline receptor agonist or a compound with a similar benzothiophene imidazole core could be a suitable candidate. The IS should not be present in the biological samples and should not interfere with the analyte.[1]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis of this compound in plasma. How can I mitigate this?

Matrix effects, such as ion suppression or enhancement, are common in bioanalysis.[1] To mitigate these, you can:

  • Improve Sample Preparation: Use a more selective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components like phospholipids.

  • Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better separation of this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be similarly affected as the analyte.

Q4: What are the typical stability concerns for this compound in biological samples?

Experimental Protocols

The following is a generalized experimental protocol for the quantification of an imidazoline-containing compound like this compound in human plasma by LC-MS/MS. This should be optimized and validated for your specific application.

1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO).

  • Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control Samples

  • Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, high).

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions (Example)

  • LC System: HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions.

Quantitative Data Summary

The following table presents representative validation parameters for the quantification of compounds structurally related to this compound. These values can serve as a benchmark when developing a method for this compound.

CompoundAnalytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
Metolazone LC-MS/MSHuman Plasma1.00 - 2000.00>0.991.00
Xylazine LC-MS/MSUrineNot specified≥0.9925Not specified
Tetrahydrozoline HPLC-UVEye Drop Formulation25 - 75 (µg/mL)0.999Not specified

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_processing Data Processing stock Stock Solution Preparation working Working Standard & QC Preparation stock->working spike Spiking into Blank Plasma working->spike add_is Add Internal Standard spike->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject LC-MS/MS Injection reconstitute->inject data_acq Data Acquisition inject->data_acq cal_curve Calibration Curve Generation data_acq->cal_curve quant Quantification of Unknowns cal_curve->quant

Caption: A generalized workflow for the bioanalytical quantification of this compound.

troubleshooting_flow start Poor Calibration Curve? q_linearity Is it Non-Linear? start->q_linearity s_linearity Check Range & Detector Saturation q_linearity->s_linearity Yes q_reproducibility Is it Irreproducible? q_linearity->q_reproducibility No end Consult Further s_linearity->end s_reproducibility Verify Sample Prep & Instrument Stability q_reproducibility->s_reproducibility Yes q_intercept Is there a High Intercept? q_reproducibility->q_intercept No s_reproducibility->end s_intercept Investigate Blanks & Carryover q_intercept->s_intercept Yes q_intercept->end No s_intercept->end

Caption: A decision tree for troubleshooting common calibration curve issues.

References

Validation & Comparative

Comparative Analysis of Metizoline and Oxymetazoline on Vasoconstriction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the vasoconstrictive properties of the imidazoline derivatives Metizoline and Oxymetazoline, detailing their mechanisms of action, receptor affinities, and functional potencies. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and protocols.

This compound and Oxymetazoline are both imidazoline derivatives known for their sympathomimetic effects, primarily acting as alpha-adrenergic agonists to induce vasoconstriction. While Oxymetazoline is a widely recognized and studied compound, commonly found in over-the-counter nasal decongestants, this compound is a less extensively documented substance. This guide aims to provide a comparative analysis of their effects on vasoconstriction, drawing upon available scientific literature.

Mechanism of Action and Signaling Pathways

Both this compound and Oxymetazoline exert their vasoconstrictive effects by activating alpha-adrenergic receptors on vascular smooth muscle cells. This activation triggers a cascade of intracellular events leading to muscle contraction and a reduction in the diameter of blood vessels.

Oxymetazoline is a potent agonist at both α1- and α2-adrenergic receptors.[1] The signaling pathways for these receptors are distinct:

  • α1-Adrenergic Receptor Pathway: Activation of α1-adrenergic receptors, which are Gq-protein coupled, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

  • α2-Adrenergic Receptor Pathway: The activation of α2-adrenergic receptors, which are Gi-protein coupled, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally phosphorylates and inactivates MLCK; therefore, reduced PKA activity leads to increased MLCK activity and subsequent vasoconstriction.

While the specific receptor subtype affinities for This compound are not as extensively documented in readily available literature, as an imidazoline derivative and a known alpha-adrenergic agonist, it is presumed to follow a similar mechanism of action involving the activation of α1 and/or α2-adrenergic receptors to induce vasoconstriction.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the vasoconstrictive properties of this compound and Oxymetazoline is challenging due to the limited availability of specific binding affinity (Ki or Kd) and functional potency (EC50) data for this compound in publicly accessible literature. However, extensive data is available for Oxymetazoline.

ParameterReceptor SubtypeOxymetazolineThis compound
Binding Affinity (Kd in nM) α1A-AR6Data not available
α1B-AR320Data not available
α1D-AR390Data not available
Binding Affinity (Ki in nM) α2-AR15Data not available
Functional Potency (EC50 in nM) α1A-AR (in CHO cells)40.7Data not available

Note: The absence of data for this compound highlights a significant gap in the current scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the vasoconstrictive properties of compounds like this compound and Oxymetazoline.

Experimental Protocol 1: In Vitro Vasoconstriction Assay using Isolated Aortic Rings

This protocol is a standard method to assess the direct vasoconstrictive effect of a substance on an isolated blood vessel.

1. Tissue Preparation:

  • Euthanize a male New Zealand white rabbit (2.5–3.0 kg) via an approved ethical protocol.
  • Excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS) (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5), continuously gassed with carbogen (95% O2 / 5% CO2).
  • Carefully remove adherent connective and adipose tissue.
  • Cut the aorta into rings of approximately 3-5 mm in length. For endothelium-denuded studies, gently rub the intimal surface of the ring with a small wire or wooden stick.

2. Isometric Tension Recording:

  • Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen gas.
  • Connect the upper hook to an isometric force transducer to record changes in tension.
  • Apply a resting tension of 2 grams and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
  • Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
  • To confirm endothelium integrity (or removal), assess the relaxation response to acetylcholine (e.g., 1 µM) after pre-contraction with phenylephrine (e.g., 1 µM).

3. Experimental Procedure:

  • After washout and return to baseline tension, add cumulative concentrations of the test compound (this compound or Oxymetazoline) to the organ bath.
  • Record the contractile response at each concentration until a stable plateau is reached.
  • Construct a concentration-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal contraction).

Experimental Protocol 2: Radioligand Binding Assay for Alpha-Adrenergic Receptors

This protocol is used to determine the binding affinity of a compound for specific receptor subtypes.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target alpha-adrenergic receptor subtype in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspension and re-centrifugation.
  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [3H]-Prazosin for α1 receptors or [3H]-Yohimbine for α2 receptors) with the prepared cell membranes.
  • For competition binding assays, add increasing concentrations of the unlabeled test compound (this compound or Oxymetazoline).
  • To determine non-specific binding, include a set of wells with a high concentration of a known unlabeled antagonist.
  • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
  • Wash the filters with cold buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

G cluster_alpha1 α1-Adrenergic Receptor Signaling Pathway cluster_alpha2 α2-Adrenergic Receptor Signaling Pathway Agonist1 Agonist (this compound/Oxymetazoline) Alpha1R α1-Adrenergic Receptor (Gq-coupled) Agonist1->Alpha1R PLC Phospholipase C (PLC) Alpha1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca2_plus Ca²⁺ Release SR->Ca2_plus Calmodulin Calmodulin Ca2_plus->Calmodulin binds MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active activates MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction1 Vasoconstriction MyosinLC_P->Contraction1 leads to Agonist2 Agonist (this compound/Oxymetazoline) Alpha2R α2-Adrenergic Receptor (Gi-coupled) Agonist2->Alpha2R AC Adenylyl Cyclase Alpha2R->AC inhibits ATP ATP AC->ATP conversion of Contraction2 Vasoconstriction AC->Contraction2 reduced cAMP leads to cAMP cAMP ATP->cAMP blocked PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive inactivates

Caption: Signaling pathways for α1 and α2-adrenergic receptor-mediated vasoconstriction.

G cluster_in_vitro In Vitro Vasoconstriction Assay Workflow Start Excise Thoracic Aorta PrepareRings Prepare Aortic Rings (3-5 mm) Start->PrepareRings Mount Mount in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) PrepareRings->Mount Equilibrate Equilibrate (60 min, 2g tension) Mount->Equilibrate Viability Assess Viability (80 mM KCl) Equilibrate->Viability Endothelium Assess Endothelium (Phenylephrine + Acetylcholine) Viability->Endothelium Wash Washout Endothelium->Wash AddCompound Add Cumulative Concentrations of Test Compound Wash->AddCompound Record Record Isometric Tension AddCompound->Record Analyze Construct Concentration-Response Curve Calculate EC50 & Emax Record->Analyze

Caption: Experimental workflow for the in vitro isolated aortic ring assay.

G Start Start Prep Prepare Cell Membranes (Homogenization & Centrifugation) Start->Prep Incubate Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Competitor (this compound or Oxymetazoline) Prep->Incubate Separate Separate Bound & Free Ligand (Filtration) Incubate->Separate Count Measure Radioactivity (Scintillation Counting) Separate->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Oxymetazoline is a well-characterized vasoconstrictor that acts as a potent agonist on both α1- and α2-adrenergic receptors. Its mechanism of action and signaling pathways are clearly defined, and a wealth of quantitative data on its receptor affinity and functional potency is available.

In contrast, while this compound is identified as an alpha-adrenergic agonist with vasoconstrictive properties, there is a notable scarcity of publicly available quantitative data regarding its specific receptor binding affinities and functional potencies. This lack of data prevents a direct and comprehensive quantitative comparison with Oxymetazoline.

For researchers and drug development professionals, this guide highlights the established profile of Oxymetazoline as a reference compound for vasoconstriction studies. Furthermore, it underscores the need for further investigation into the pharmacological properties of this compound to fully characterize its potential and enable a more detailed comparative analysis. The provided experimental protocols offer a robust framework for conducting such future studies.

References

A Head-to-Head Comparison of Metizoline and Phenylephrine for Nasal Decongestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of two sympathomimetic amines used as nasal decongestants: Metizoline and Phenylephrine. While direct head-to-head clinical trial data is limited, this document synthesizes the available pharmacological information to offer a comparative analysis of their mechanisms of action, receptor selectivity, and overall profiles.

A key comparative clinical trial was identified in the literature, "Double-blind comparison of this compound hydrochloride (Ellsyl) and phenylephrine in allergic and vasomotor rhinitis" by C.W. Zumpft, published in 1975. This study compared a 0.05% this compound hydrochloride nasal spray with a 0.5% Phenylephrine nasal spray in 33 patients over an average of 17 days.[1][2][3][4] Unfortunately, the detailed quantitative results of this study are not widely available in the public domain, precluding a direct comparison of their clinical efficacy and safety from this trial.

This guide, therefore, focuses on a comparison based on their distinct pharmacological mechanisms.

Pharmacological Profile Comparison

FeatureThis compoundPhenylephrine
Drug Class Imidazoline Derivative Sympathomimetic AminePhenethylamine Derivative Sympathomimetic Amine
Primary Mechanism Alpha-Adrenergic AgonistSelective Alpha-1 Adrenergic Agonist
Receptor Selectivity Acts on both α1 and α2-adrenergic receptors.[5][6][7] Imidazoline derivatives are noted to be particularly sensitive to α2-adrenergic receptors.[7]Selective for α1-adrenergic receptors with minimal to no effect on β-adrenergic receptors.[8]
Route of Administration Nasal Spray[4]Oral, Nasal Spray, Intravenous[8]
Common Use Nasal decongestant for allergic and vasomotor rhinitis.[4]Nasal decongestant, vasopressor to increase blood pressure, mydriatic agent.[8]

Mechanism of Action and Signaling Pathways

The primary difference in the mechanism of action between this compound and Phenylephrine lies in their selectivity for alpha-adrenergic receptor subtypes. Phenylephrine is a classic selective α1-adrenergic agonist.[8] this compound, as an imidazoline derivative, exhibits activity at both α1 and α2-adrenergic receptors.[5][6][7] This difference in receptor activation leads to distinct downstream signaling cascades.

Phenylephrine: α1-Adrenergic Agonism

Activation of α1-adrenergic receptors on the vascular smooth muscle of the nasal mucosa by Phenylephrine initiates a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. This narrowing of blood vessels reduces blood flow to the nasal passages, alleviating congestion.

Phenylephrine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER/SR IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Signaling pathway of Phenylephrine via α1-adrenergic receptor activation.
This compound: Mixed α1 and α2-Adrenergic Agonism

This compound's action is more complex due to its interaction with both α1 and α2-adrenergic receptors.[5][6][7] The α1-agonist activity follows the same pathway as Phenylephrine, leading to vasoconstriction.

The activation of α2-adrenergic receptors, for which imidazoline derivatives have a notable sensitivity, involves the Gi protein pathway.[7] This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In the context of the nasal mucosa, presynaptic α2-receptor activation can also inhibit the release of norepinephrine from sympathetic nerve endings, providing a negative feedback mechanism that can modulate the extent of vasoconstriction.

Metizoline_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Gq Gq protein Alpha1_Receptor->Gq Gi Gi protein Alpha2_Receptor->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 cAMP_Dec ↓ cAMP AC->cAMP_Dec Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Modulation Modulation of Vasoconstriction cAMP_Dec->Modulation

Signaling pathway of this compound via α1 and α2-adrenergic receptors.

Experimental Protocols

While the specific protocols from the 1975 head-to-head trial are not available, standard methodologies for evaluating the efficacy of nasal decongestants typically involve the following:

  • Rhinomanometry: This is an objective measurement of nasal airway resistance. It quantifies the pressure and flow of air through the nasal passages during respiration, providing a direct measure of nasal patency.

  • Acoustic Rhinometry: This technique uses sound waves to measure the cross-sectional area and volume of the nasal cavity, offering another objective assessment of nasal congestion.

  • Subjective Symptom Scores: Patients are often asked to rate the severity of their nasal congestion and other related symptoms on a numerical or visual analog scale. This provides a subjective measure of the drug's efficacy from the patient's perspective.

  • Nasal Provocation Tests: In studies involving allergic rhinitis, a controlled exposure to a specific allergen can be used to induce nasal congestion before the administration of the study drug to assess its effectiveness in a controlled setting.

Summary and Conclusion

This compound and Phenylephrine are both effective nasal decongestants that achieve their therapeutic effect through the stimulation of alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa. The key pharmacological distinction between them is their receptor selectivity. Phenylephrine is a selective α1-adrenergic agonist, whereas this compound, an imidazoline derivative, acts on both α1 and α2-adrenergic receptors.

The dual-receptor activity of this compound could theoretically offer a more modulated effect on nasal congestion, with the α2-adrenergic activity potentially providing a feedback mechanism to regulate the vasoconstrictor response. However, without direct comparative clinical data, it is not possible to definitively state whether this translates to a superior clinical profile in terms of efficacy or side effects.

Further research, including well-controlled, head-to-head clinical trials with publicly available data, would be necessary to fully elucidate the comparative clinical performance of this compound and Phenylephrine. For drug development professionals, the differing receptor selectivities of these compounds may offer avenues for the development of new nasal decongestants with optimized efficacy and safety profiles.

References

A Comparative Guide to the Bioanalytical Validation of Metolazone and Metronidazole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Metolazone and Metronidazole in human plasma, intended for researchers, scientists, and drug development professionals. Due to the potential ambiguity of the term "Metizoline," this document addresses validated methods for both Metolazone, a quinazoline diuretic, and Metronidazole, a nitroimidazole antibiotic. The comparison focuses on key performance metrics, experimental protocols, and adherence to regulatory guidelines.

I. Comparative Performance of Bioanalytical Methods

The selection of a bioanalytical method is contingent on the specific requirements of a study, including the desired sensitivity, accuracy, and throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of both Metolazone and Metronidazole in plasma due to its high sensitivity and selectivity.[1][2] Alternative methods, such as high-performance liquid chromatography (HPLC) with UV detection, have also been employed, particularly for Metronidazole.[3]

The following tables summarize the performance characteristics of validated LC-MS/MS and HPLC-UV methods for Metolazone and Metronidazole in human plasma, providing a clear comparison of their capabilities.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Metolazone in Human Plasma [2][4]

Validation ParameterPerformance Metric
Linearity Range1.00 to 2000.00 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL[2]
AccuracyWithin 15% of the nominal value[5]
Precision (RSD%)Within 15%[5]
RecoveryNot explicitly stated
StabilityStable through freeze-thaw cycles and storage[6]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Metronidazole in Human Plasma [7]

Validation ParameterPerformance Metric
Linearity Range0.5 - 5 ng/mL
Correlation Coefficient (r²)0.999[7]
Lower Limit of Quantification (LLOQ)0.53 ± 0.04 ng/mL[7]
Accuracy97 to 101.6%[7]
Precision (RSD%)2.7 - 4.8%[7]
Recovery93.7 - 97.5%[7]
StabilityStable for 72 hours (autosampler and freeze-thaw)[7]

Table 3: Performance Characteristics of a Validated HPLC-UV Method for Metronidazole in Human Plasma [3]

Validation ParameterPerformance Metric
Linearity Range0.05 – 30 µg/ml
Correlation Coefficient (r²)0.99
Lower Limit of Quantification (LLOQ)0.05 µg/ml
AccuracyMean value within 15% of nominal value
Precision (RSD%)Within 15%
RecoveryNot explicitly stated
StabilityNot explicitly stated

II. Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful validation and application of bioanalytical methods.[8] This section outlines the key steps in the analysis of Metolazone and Metronidazole in plasma.

A. LC-MS/MS Method for Metolazone

  • Sample Preparation: A liquid-liquid extraction (LLE) procedure is commonly used.[2][4]

    • To a plasma sample, an internal standard (e.g., Metaxalone) is added.[2][4]

    • The sample is then extracted with an organic solvent.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[9]

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm) is typically used.[2][4]

    • Mobile Phase: An isocratic mobile phase consisting of a buffer and acetonitrile (e.g., 20:80 v/v) is employed.[2][4]

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is utilized.[1]

    • Detection: Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Metolazone and the internal standard.[4]

B. LC-MS/MS Method for Metronidazole

  • Sample Preparation: A simple liquid-liquid extraction is performed.[7]

    • Plasma samples are spiked with Metronidazole and an internal standard (e.g., Tinidazole).[7]

    • Extraction is carried out using a mixture of ethyl acetate and acetonitrile (4:1).[7]

  • Chromatographic Conditions:

    • Column: A Kinetix C18 analytical column (150 mm × 4.6 mm, 5 µm) is a suitable choice.[7]

    • HPLC System: An Acquity H-Class HPLC system or equivalent is used.[7]

  • Mass Spectrometric Detection:

    • Ionization: Positive ion mode is used for quantification.[7]

    • Instrument: A quadrupole mass spectrometer is employed.[7]

C. HPLC-UV Method for Metronidazole

  • Sample Preparation: Protein precipitation is a common method.[3]

    • Metronidazole is extracted from plasma using methanol, with carbamazepine as an internal standard.[3]

    • The sample is centrifuged, and the supernatant is injected into the HPLC system.[3]

  • Chromatographic Conditions:

    • Column: An Eclipse XDB-phenyl column is used.[3]

    • Mobile Phase: A mixture of phosphate buffer (pH 4.5) and acetonitrile (95:5, v/v) is used.[3]

  • Detection:

    • Detector: A UV detector is set at 320 nm.[3]

III. Method Validation Workflow

The validation of a bioanalytical method is a critical process to ensure the reliability and reproducibility of the data. The following diagram illustrates a typical workflow for bioanalytical method validation.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Objective Define Analytical Requirements Dev_Selection Select Analytical Technique (e.g., LC-MS/MS, HPLC) Dev_Objective->Dev_Selection Dev_Optimization Optimize Parameters (Sample Prep, Chromatography, Detection) Dev_Selection->Dev_Optimization Val_Protocol Develop Validation Protocol Dev_Optimization->Val_Protocol Val_Selectivity Selectivity & Specificity Val_Protocol->Val_Selectivity Val_Linearity Linearity & Range Val_Protocol->Val_Linearity Val_Accuracy Accuracy Val_Protocol->Val_Accuracy Val_Precision Precision (Intra- & Inter-day) Val_Protocol->Val_Precision Val_Recovery Recovery Val_Protocol->Val_Recovery Val_LLOQ Lower Limit of Quantification (LLOQ) Val_Protocol->Val_LLOQ Val_Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Val_Protocol->Val_Stability Val_Report Validation Report Val_Selectivity->Val_Report Val_Linearity->Val_Report Val_Accuracy->Val_Report Val_Precision->Val_Report Val_Recovery->Val_Report Val_LLOQ->Val_Report Val_Stability->Val_Report Ana_Sample Analyze Study Samples Val_Report->Ana_Sample Ana_QC Include QC Samples Ana_Sample->Ana_QC Ana_Data Data Processing & Review Ana_QC->Ana_Data Ana_Report Generate Analytical Report Ana_Data->Ana_Report

Caption: Workflow for Bioanalytical Method Validation.

This comprehensive guide provides a comparative analysis of validated bioanalytical methods for Metolazone and Metronidazole in human plasma. The data presented, along with the detailed experimental protocols and validation workflow, serves as a valuable resource for scientists and researchers in the field of drug development and bioanalysis. The choice between the described methods will depend on the specific analytical needs, such as the required sensitivity and the available instrumentation.

References

Comparative Analysis of Metizoline's Cross-Reactivity with Imidazoline Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities, functional activities, and signaling pathways of Metizoline and other key imidazoline receptor ligands.

This guide provides a detailed comparison of this compound's interaction with imidazoline receptors alongside a panel of other well-characterized imidazoline receptor ligands. The objective is to offer a clear, data-driven perspective on the cross-reactivity profiles of these compounds, supported by experimental methodologies and visual representations of the associated signaling cascades.

I. Ligand-Receptor Binding Affinities

The interaction of a ligand with its receptor is fundamentally characterized by its binding affinity, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the reported Kᵢ values for this compound and a selection of other imidazoline ligands at the I₁, I₂, and α₂-adrenergic receptors. The α₂-adrenergic receptor is included due to the significant cross-reactivity of many imidazoline ligands with this receptor subtype.

LigandI₁ Receptor Kᵢ (nM)I₂ Receptor Kᵢ (nM)α₂-Adrenoceptor Kᵢ (nM)Selectivity (I₁ vs α₂)Selectivity (I₂ vs α₂)
This compound Data Not AvailableData Not AvailableData Not Available--
Clonidine 31.62[1]>1000[1]4.7~0.15<0.005
Moxonidine 4.5158015033.3[2][3]0.09
Rilmenidine 2.11906330[4]0.33
Idazoxan 102.51014
Cirazoline 12.60.81007.9125
2-BFI >100000.27 (High), 8.97 (Low)[5]>10000<0.1>37037 (High)
BU224 >100002.1[6]>10000<0.1>4762
CR4056 >10000596[7]>10000<0.1>16.8
Agmatine 1000300100013.3
Efaroxan 5.612612.62.250.1

Note: The binding affinity of this compound for imidazoline receptors (I₁ and I₂) could not be determined from the available scientific literature. The selectivity ratio is calculated as Kᵢ (α₂-adrenoceptor) / Kᵢ (Imidazoline Receptor).

II. Functional Activity at Imidazoline Receptors

Beyond binding, the functional activity of a ligand determines whether it activates (agonist) or blocks (antagonist) the receptor. This is quantified by EC₅₀ (half-maximal effective concentration for agonists) or IC₅₀ (half-maximal inhibitory concentration for antagonists) values.

LigandReceptorFunctional ActivityEC₅₀/IC₅₀ (nM)
This compound I₁, I₂Data Not AvailableData Not Available
Clonidine I₁Agonist~10
Moxonidine I₁Agonist~10
Rilmenidine I₁Agonist~10
Idazoxan I₁, I₂AntagonistI₁: ~20, I₂: ~5
Efaroxan I₁Antagonist~10
2-BFI I₂Putative Agonist[8]Data Not Available
BU224 I₂AgonistData Not Available
CR4056 I₂AgonistData Not Available

Note: Quantitative functional activity data (EC₅₀/IC₅₀) for this compound at imidazoline receptors is not currently available in published literature.

III. Signaling Pathways of Imidazoline Receptors

The physiological effects of imidazoline receptor ligands are mediated through distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of ligand binding.

A. I₁ Imidazoline Receptor Signaling

Activation of the I₁ imidazoline receptor is primarily associated with the regulation of blood pressure.[7] The signaling pathway is distinct from the classical Gαi-mediated inhibition of adenylyl cyclase associated with α₂-adrenergic receptors. Instead, I₁ receptor activation leads to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC).[8][9][10] This enzyme catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[10] DAG, in turn, can activate protein kinase C (PKC) and other downstream effectors, ultimately leading to a decrease in sympathetic outflow from the brainstem.

I1_Signaling Ligand I₁ Agonist (e.g., Moxonidine) I1R I₁ Imidazoline Receptor Ligand->I1R activates PC_PLC Phosphatidylcholine- Specific Phospholipase C (PC-PLC) I1R->PC_PLC activates DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PC Phosphatidylcholine PC->PC_PLC hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effectors PKC->Downstream Response ↓ Sympathetic Outflow (e.g., ↓ Blood Pressure) Downstream->Response

I₁ Imidazoline Receptor Signaling Pathway
B. I₂ Imidazoline Receptor Signaling

The I₂ imidazoline receptor is a more enigmatic entity with multiple binding sites and proposed functions, including roles in pain modulation, neuroprotection, and psychiatric disorders.[7][11] A significant portion of I₂ binding sites are located on the outer mitochondrial membrane and are allosteric modulatory sites on monoamine oxidase A and B (MAO-A and MAO-B).[12] Ligand binding to these sites can modulate the activity of MAO, an enzyme critical for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. Other I₂ binding sites have been identified on other proteins, but their signaling pathways are less well-defined.

I2_Signaling Ligand I₂ Ligand (e.g., 2-BFI, BU224) I2R I₂ Imidazoline Receptor (on Mitochondria) Ligand->I2R binds to MAO Monoamine Oxidase (MAO-A/B) I2R->MAO allosterically modulates Metabolites Inactive Metabolites MAO->Metabolites Response Modulation of Neurotransmitter Levels MAO->Response Neurotransmitters Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAO metabolizes

I₂ Imidazoline Receptor Signaling Pathway
C. I₃ Imidazoline Receptor Signaling

The I₃ imidazoline receptor is primarily located in pancreatic β-cells and is involved in the regulation of insulin secretion.[13] While its molecular identity is not fully elucidated, functional studies suggest that it is linked to the ATP-sensitive potassium (K-ATP) channels. The binding of ligands to the I₃ receptor is thought to close these channels, leading to depolarization of the β-cell membrane. This depolarization opens voltage-gated calcium channels, resulting in an influx of Ca²⁺ and subsequent exocytosis of insulin-containing granules.

I3_Signaling Ligand I₃ Ligand I3R I₃ Imidazoline Receptor Ligand->I3R activates KATP ATP-Sensitive K⁺ Channel (K-ATP) I3R->KATP closes Depolarization Membrane Depolarization KATP->Depolarization leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin triggers

I₃ Imidazoline Receptor Signaling Pathway

IV. Experimental Protocols

The data presented in this guide are derived from established experimental techniques. Below are generalized protocols for the key assays used to characterize imidazoline receptor ligands.

A. Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep Membrane Preparation (from tissue or cells expressing the receptor) Incubation Incubate membranes, radioligand, and varying concentrations of test ligand Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]Clonidine for I₁, [³H]Idazoxan for I₂) Radioligand->Incubation Test_Ligand Unlabeled Test Ligand (e.g., this compound) Test_Ligand->Incubation Filtration Separate bound from free radioligand (via vacuum filtration) Incubation->Filtration Counting Quantify radioactivity on filters (scintillation counting) Filtration->Counting Analysis Generate competition curve and calculate IC₅₀ and Kᵢ Counting->Analysis

Radioligand Binding Assay Workflow

Detailed Method:

  • Membrane Preparation: Tissues or cells expressing the imidazoline receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]clonidine for I₁ receptors, [³H]idazoxan for I₂ receptors) is added to the membrane preparation.

  • Competition: A range of concentrations of the unlabeled test ligand (e.g., this compound) is added to the wells.

  • Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound is plotted against the concentration of the unlabeled test ligand. A competition curve is generated, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

B. Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition. The specific assay used depends on the signaling pathway of the receptor.

1. Phospholipase C (PLC) Activity Assay (for I₁ Receptors):

This assay measures the production of inositol phosphates, a downstream product of PLC activation.

  • Cell Culture and Labeling: Cells expressing the I₁ receptor are cultured and incubated with a radiolabeled precursor, such as [³H]myo-inositol, which is incorporated into cellular phosphoinositides.

  • Ligand Stimulation: The cells are then stimulated with the test ligand (agonist) for a specific time.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Separation and Quantification: The different inositol phosphate isomers are separated using chromatography, and the radioactivity of each is quantified by scintillation counting. An increase in radiolabeled inositol phosphates indicates PLC activation.

2. cAMP Accumulation Assay (for assessing α₂-adrenoceptor cross-reactivity):

This assay is used to determine if a ligand interacts with Gαi-coupled receptors like the α₂-adrenoceptor, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

  • Cell Culture: Cells expressing the α₂-adrenoceptor are cultured in multi-well plates.

  • Forskolin Stimulation: The cells are pre-treated with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Ligand Treatment: The cells are then treated with the test ligand.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology. A decrease in the forskolin-stimulated cAMP level indicates agonist activity at the Gαi-coupled receptor.

3. Intracellular Calcium Mobilization Assay (for I₃ Receptors):

This assay measures changes in intracellular calcium concentration, a key event in insulin secretion triggered by I₃ receptor activation.

  • Cell Culture and Dye Loading: Pancreatic β-cells or a suitable cell line are cultured on glass-bottom plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Application: The cells are then exposed to the test ligand.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence microscope or a plate reader. An increase in fluorescence intensity indicates an influx of calcium and receptor activation.

V. Conclusion

This guide provides a comparative overview of the binding and functional characteristics of this compound and other key imidazoline receptor ligands. While a significant body of data exists for many of these compounds, there is a notable lack of quantitative data for this compound's interaction with imidazoline receptors in the public domain. This data gap highlights an area for future research to fully characterize the pharmacological profile of this compound and its potential for cross-reactivity with other imidazoline receptor ligands. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers aiming to investigate these interactions further.

References

Comparative Efficacy of Metizoline and Other Alpha-1 Adrenergic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of Metizoline and other prominent alpha-1 adrenergic agonists, including Phenylephrine, Oxymetazoline, Midodrine, and Cirazoline. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available quantitative data on receptor binding and functional activity.

Executive Summary

Alpha-1 adrenergic agonists are a class of sympathomimetic drugs that selectively activate alpha-1 adrenergic receptors, leading to physiological responses such as vasoconstriction. This property makes them valuable in various clinical applications, including the treatment of hypotension and as nasal decongestants. This compound, an imidazoline derivative, is a lesser-known alpha-1 adrenergic agonist. This guide aims to contextualize its efficacy by comparing it with more widely studied agonists. The available data, while not from a single head-to-head study, allows for a preliminary comparison of their receptor affinities and vasoconstrictive potencies.

Data Presentation: Quantitative Comparison of Alpha-1 Adrenergic Agonists

The following tables summarize the available quantitative data for this compound and other selected alpha-1 adrenergic agonists. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential differences in experimental conditions.

Table 1: Alpha-1 Adrenergic Receptor Binding Affinity (Ki)

CompoundReceptor Subtype(s)Ki (nM)pKiSource
This compound Imidazoline I2 / α1-adrenergic-8.74[1]
Phenylephrine α1A-adrenergic-5.84[2]
Oxymetazoline α1A-adrenergic--[3][4]
Midodrine α1-adrenergic--[5][6]
Cirazoline α1A-adrenergic120-[7][8]
α1B-adrenergic960-[7][8]
α1D-adrenergic660-[7][8]

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Vasoconstrictor Potency (EC50)

CompoundAssayEC50 (nM)Source
This compound Data Not Available-
Phenylephrine Data Not Available-
Oxymetazoline Data Not Available-
Midodrine Data Not Available-
Cirazoline α1A-adrenergic receptor activation70.7[7]
α1B-adrenergic receptor activation79.4[7]
α1D-adrenergic receptor activation239.8[7]

Note: A lower EC50 value indicates a higher potency.

Table 3: Duration of Action

CompoundDuration of ActionSource
This compound Data Not Available
Phenylephrine Intravenous: up to 20 minutes
Oxymetazoline Up to 12 hours
Midodrine Long duration of action
Cirazoline Data Not Available

Signaling Pathway and Experimental Workflows

The activation of alpha-1 adrenergic receptors by agonists initiates a well-defined signaling cascade, leading to vasoconstriction. The following diagrams illustrate this pathway and a typical experimental workflow for assessing vasoconstrictor activity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Agonist->Alpha1_Receptor Binds to Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Contraction Smooth Muscle Contraction (Vasoconstriction) PKC->Contraction Ca2 Ca²⁺ ER->Ca2 Releases CaM Calmodulin Ca2->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLCK->Contraction G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue_Harvest Harvest Arterial Tissue (e.g., rat aorta) Dissection Dissect and clean arterial rings Tissue_Harvest->Dissection Mounting Mount rings in organ bath Dissection->Mounting Equilibration Equilibrate under physiological conditions Mounting->Equilibration Pre-contraction Induce stable contraction (e.g., with KCl) Equilibration->Pre-contraction Agonist_Addition Cumulative addition of Alpha-1 Agonist Pre-contraction->Agonist_Addition Data_Recording Record isometric tension Agonist_Addition->Data_Recording CRC Construct Concentration- Response Curve Data_Recording->CRC EC50_Calc Calculate EC50 and Emax values CRC->EC50_Calc Comparison Compare potencies of different agonists EC50_Calc->Comparison

References

In Vitro Potency of Metizoline and Xylometazoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available in vitro data on the potency of the alpha-adrenergic agonists Metizoline and Xylometazoline reveals a significant gap in the scientific literature concerning this compound. While in vitro potency data for Xylometazoline is available, enabling a characterization of its activity at alpha-adrenergic receptors, a direct comparison with this compound is not possible due to the absence of published quantitative data for the latter.

For researchers, scientists, and drug development professionals, understanding the in vitro potency of adrenergic agonists is crucial for predicting their therapeutic efficacy and potential side effects. This guide synthesizes the available experimental data for Xylometazoline and highlights the current knowledge gap regarding this compound.

Quantitative Analysis of In Vitro Potency

The potency of an agonist is typically quantified by its binding affinity (Ki) and its functional potency (EC50). Ki represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay, with a lower Ki value indicating higher binding affinity. EC50 is the concentration of an agonist that produces 50% of the maximal response in a functional assay, with a lower EC50 value indicating greater potency.

A study has reported the functional potency of Xylometazoline at the human α2B-adrenergic receptor.

CompoundReceptor SubtypeParameterValue (µM)
Xylometazolineα2BEC5099

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.

Unfortunately, a similar quantitative analysis for this compound is not possible at this time due to a lack of available in vitro binding affinity (Ki) or functional potency (EC50) data in the public domain.

Experimental Methodologies

The determination of in vitro potency relies on standardized experimental protocols. The following outlines a general methodology for assessing the alpha-adrenergic agonist activity of compounds like Xylometazoline.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells or tissues expressing the target alpha-adrenergic receptor subtype are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a specific radiolabeled antagonist (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors) and varying concentrations of the unlabeled test compound (e.g., Xylometazoline).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (for determining EC50)

These assays measure the cellular response to receptor activation by an agonist.

  • Cell Culture: Cells stably expressing a specific alpha-adrenergic receptor subtype are cultured.

  • Stimulation: The cells are treated with varying concentrations of the agonist (e.g., Xylometazoline).

  • Response Measurement: The cellular response is measured. For α1-adrenergic receptors, this is often a change in intracellular calcium levels, which can be quantified using fluorescent calcium indicators. For α2-adrenergic receptors, the response is typically a decrease in cyclic AMP (cAMP) levels, which can be measured using various immunoassays.

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.

Signaling Pathways

Both this compound and Xylometazoline are classified as alpha-adrenergic agonists, and are thus expected to activate signaling pathways mediated by α1 and α2-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling:

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates the following cascade:

  • The Gq protein activates phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

  • Increased intracellular Ca2+ and DAG activate protein kinase C (PKC).

  • This cascade ultimately leads to various cellular responses, including smooth muscle contraction.

Alpha-2 Adrenergic Receptor Signaling:

Activation of α2-adrenergic receptors, which are coupled to Gi proteins, results in the following:

  • The Gi protein inhibits adenylyl cyclase.

  • This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • A reduction in cAMP levels leads to various downstream effects, including the inhibition of neurotransmitter release from presynaptic neurons and smooth muscle contraction.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the processes involved in determining in vitro potency and the subsequent cellular signaling, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki) cluster_functional Functional Assay (EC50) prep_membranes Membrane Preparation incubation_binding Incubation with Radioligand & Test Compound prep_membranes->incubation_binding separation Separation of Bound/Free Ligand incubation_binding->separation quantification_binding Quantification (Scintillation Counting) separation->quantification_binding analysis_binding Data Analysis (IC50 -> Ki) quantification_binding->analysis_binding cell_culture Cell Culture with Receptor Expression stimulation Agonist Stimulation cell_culture->stimulation response_measurement Response Measurement (e.g., Ca2+, cAMP) stimulation->response_measurement analysis_functional Data Analysis (EC50) response_measurement->analysis_functional

Caption: General experimental workflows for determining in vitro potency.

Signaling_Pathways cluster_alpha1 Alpha-1 Adrenergic Signaling cluster_alpha2 Alpha-2 Adrenergic Signaling agonist1 Agonist alpha1_receptor α1-Adrenergic Receptor agonist1->alpha1_receptor gq Gq Protein alpha1_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_release Intracellular Ca2+ Release ip3->ca2_release pkc_activation PKC Activation dag->pkc_activation ca2_release->pkc_activation response1 Cellular Response (e.g., Smooth Muscle Contraction) pkc_activation->response1 agonist2 Agonist alpha2_receptor α2-Adrenergic Receptor agonist2->alpha2_receptor gi Gi Protein alpha2_receptor->gi ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) camp->response2

Caption: Alpha-1 and Alpha-2 adrenergic receptor signaling pathways.

Conclusion

While Xylometazoline has been characterized as an agonist at the α2B-adrenergic receptor with an EC50 of 99 µM, a direct in vitro potency comparison with this compound is not feasible based on currently available scientific literature. Further research is required to determine the in vitro pharmacological profile of this compound, including its binding affinities and functional potencies at the various alpha-adrenergic receptor subtypes. Such data would be invaluable for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts.

A Comparative Analysis of the Side-Effect Profiles of Metizoline and Other Nasal Decongestants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side-effect profiles of Metizoline and other commonly used nasal decongestants, including Oxymetazoline, Xylometazoline, Phenylephrine, and Pseudoephedrine. The information is supported by available data and includes detailed experimental methodologies for assessing nasal decongestant effects and an overview of the underlying signaling pathways.

Mechanism of Action

This compound, along with other imidazoline derivatives such as oxymetazoline and xylometazoline, and other sympathomimetic amines like phenylephrine and pseudoephedrine, function as nasal decongestants by acting as agonists at alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This agonistic action initiates a signaling cascade that leads to vasoconstriction, reducing blood flow and swelling of the nasal passages, thereby alleviating nasal congestion. The primary targets are α1 and α2-adrenergic receptors. While effective in providing symptomatic relief, their use is associated with a range of side effects, primarily due to their mechanism of action.

Quantitative Comparison of Side-Effect Profiles

The following tables summarize the reported side effects of this compound and other nasal decongestants. It is important to note that direct, head-to-head comparative clinical trial data for this compound is limited. The data presented is compiled from various sources, including clinical observations and user-reported adverse events.

Table 1: Local Side Effects of Topical Nasal Decongestants

Side EffectThis compoundOxymetazolineXylometazolinePhenylephrine
Nasal Dryness/Irritation ReportedCommon[1][2]Common[1][3]Common[1]
Burning/Stinging Sensation PossibleCommon[1][2]Common[1][3]Common[1][4]
Rebound Congestion (Rhinitis Medicamentosa) Possible with prolonged useHigh risk with use >3 days[2][5]High risk with use >3 days[5]Possible with prolonged use
Sneezing InfrequentOccasionalOccasionalOccasional

Note: Data for this compound is primarily qualitative due to limited published clinical trial data.

Table 2: Systemic Side Effects of Nasal Decongestants

Side EffectThis compoundOxymetazolineXylometazolinePhenylephrine (Topical)Pseudoephedrine (Oral)
Headache Possible2.6% (user-reported)[6]11.7% (user-reported)[7]Possible[3]Common
Increased Heart Rate/Palpitations Possible3.5% (user-reported)[6]PossiblePossible6.3% (user-reported)[5]
Increased Blood Pressure Possible1.7% (user-reported)[6]PossiblePossiblePossible[8]
Anxiety/Nervousness PossiblePossible6.5% (user-reported)[7]Possible[3]11.5% (user-reported)[5]
Insomnia PossiblePossiblePossiblePossible9.4% (user-reported)[5]
Dizziness PossiblePossiblePossiblePossible[3]3.1% (user-reported)[5]
Tremors Possible2.6% (user-reported)[6]PossiblePossible4.2% (user-reported)[5]

Note: Percentages for Oxymetazoline, Xylometazoline, and Pseudoephedrine are based on user-reported data from Drugs.com and are not from controlled clinical trials. Data for this compound and topical Phenylephrine is primarily qualitative.

Experimental Protocols

The objective assessment of nasal decongestant efficacy and side effects in clinical trials often involves the following methodologies:

Active Anterior Rhinomanometry

This technique objectively measures nasal airway resistance to quantify the extent of nasal obstruction.

Methodology:

  • Patient Preparation: The patient is seated in an upright position and asked to breathe normally through their nose. The nasal passages are cleared of any excess mucus.

  • Equipment Setup: A rhinomanometer equipped with a face mask and pressure-sensing tubes is used.

  • Procedure:

    • A baseline measurement of nasal airway resistance is taken for each nostril.

    • A standardized dose of the nasal decongestant or placebo is administered.

    • Nasal airway resistance is then measured at predetermined intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes) post-administration to assess the onset, magnitude, and duration of the decongestant effect.[9]

  • Data Analysis: The change in nasal airway resistance from baseline at each time point is calculated to determine the efficacy of the treatment.

Acoustic Rhinometry

Acoustic rhinometry is a non-invasive method used to assess the geometry of the nasal cavity, including cross-sectional area and volume.

Methodology:

  • Patient Preparation: The patient is seated comfortably with their head in a fixed position.

  • Equipment Setup: An acoustic rhinometer with a sound-generating tube and a microphone is used. A nosepiece of the appropriate size is selected to ensure a good seal at the nostril.

  • Procedure:

    • A baseline measurement of the nasal cavity dimensions is recorded.

    • The nasal decongestant or placebo is administered.

    • Measurements are repeated at specific time points post-dosing to evaluate changes in the nasal lumen.[10]

  • Data Analysis: The instrument's software analyzes the reflected sound waves to generate a plot of the cross-sectional area as a function of distance from the nostril. Changes in this plot over time indicate the decongestant effect.[10]

Cardiovascular Safety Assessment

This protocol is designed to evaluate the potential systemic cardiovascular side effects of nasal decongestants.

Methodology:

  • Participant Selection: Healthy volunteers or patients with a history of controlled hypertension may be enrolled.

  • Procedure:

    • Baseline cardiovascular parameters, including heart rate, systolic and diastolic blood pressure, and electrocardiogram (ECG), are recorded.

    • The nasal decongestant or placebo is administered at the recommended and potentially supratherapeutic doses.

    • Cardiovascular parameters are monitored continuously or at frequent intervals for a specified period (e.g., up to 24 hours) post-administration.

  • Data Analysis: Changes from baseline in heart rate, blood pressure, and ECG intervals (e.g., QT interval) are analyzed to identify any clinically significant cardiovascular effects.[11]

Signaling Pathways and Experimental Workflows

The vasoconstrictive effect of these decongestants is mediated through the activation of α1 and α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Alpha-1 Adrenergic Receptor Signaling Pathway

α1-adrenergic receptors are coupled to Gq proteins. Their activation leads to the following cascade:

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Decongestant Decongestant (e.g., Phenylephrine) Alpha1_Receptor α1-Adrenergic Receptor Decongestant->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction Leads to Alpha2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Decongestant Decongestant (e.g., Xylometazoline) Alpha2_Receptor α2-Adrenergic Receptor Decongestant->Alpha2_Receptor Binds Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Reduced Vasodilation (leading to relative vasoconstriction) PKA->Vasodilation Reduced activity leads to Experimental_Workflow Start Study Start Screening Participant Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (e.g., Oxymetazoline) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Baseline Baseline Measurements (Rhinomanometry, Acoustic Rhinometry, Symptom Scores, Vitals) GroupA->Baseline GroupB->Baseline GroupC->Baseline Dosing Drug Administration Baseline->Dosing PostDosing Post-Dosing Measurements (at specified time intervals) Dosing->PostDosing AdverseEvents Adverse Event Monitoring PostDosing->AdverseEvents DataAnalysis Data Analysis (Efficacy and Safety Endpoints) AdverseEvents->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Validating Immunoassay Specificity for the Vasoconstrictor Metizoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an immunoassay is paramount for accurate and reliable quantification of target molecules. This guide provides a comprehensive framework for validating the specificity of an immunoassay for Metizoline, a sympathomimetic agent and nasal decongestant. We present detailed experimental protocols, comparative data analysis, and visual workflows to aid in the critical evaluation of immunoassay performance.

This compound, an imidazole derivative, acts as an α-adrenergic receptor agonist, leading to vasoconstriction. Its structural similarity to other adrenergic agonists and related compounds necessitates a rigorous assessment of immunoassay cross-reactivity to avoid false-positive results and ensure data integrity in research and clinical settings.

Understanding this compound's Mechanism of Action

This compound's primary mechanism of action involves the activation of α-adrenergic receptors, which are part of the G-protein coupled receptor (GPCR) superfamily. This interaction initiates a downstream signaling cascade that ultimately results in smooth muscle contraction and vasoconstriction. A simplified representation of this pathway is crucial for understanding the biological context of this compound measurement.

This compound This compound Alpha_Adrenergic_Receptor α-Adrenergic Receptor (GPCR) This compound->Alpha_Adrenergic_Receptor binds to G_Protein Gq/11 Protein Alpha_Adrenergic_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction leads to PKC->Vasoconstriction contributes to

Caption: Simplified signaling pathway of this compound's action.

Experimental Protocol for Specificity Validation

The cornerstone of validating an immunoassay's specificity is cross-reactivity testing. This involves assessing the assay's response to compounds that are structurally or functionally similar to the target analyte, this compound.

Objective: To determine the percentage of cross-reactivity of the this compound immunoassay with a panel of potentially interfering compounds.

Materials:

  • This compound standard solutions

  • Immunoassay kit (e.g., ELISA, RIA)

  • Potentially cross-reacting compounds (see Table 1)

  • Assay buffer

  • Microplate reader or appropriate detection instrument

Procedure:

  • Prepare Standard Curve: A standard curve is generated by running a series of known concentrations of this compound according to the immunoassay manufacturer's instructions.

  • Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each potentially cross-reacting compound in the assay buffer. The concentration range should be sufficient to observe any potential binding.

  • Assay Performance: Run the immunoassay with the cross-reactant solutions in the same manner as the this compound standards.

  • Data Analysis:

    • Determine the concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

A generalized workflow for this validation process is outlined below.

cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare this compound Standards Run_Assay Perform Immunoassay Prep_Standards->Run_Assay Prep_CR Prepare Cross-Reactant Solutions Prep_CR->Run_Assay Measure_Signal Measure Signal Run_Assay->Measure_Signal Calc_IC50 Calculate IC50 Values Measure_Signal->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for immunoassay specificity validation.

Comparative Analysis of Cross-Reactivity

The following table summarizes hypothetical cross-reactivity data for a this compound immunoassay against a panel of structurally related compounds. This data is for illustrative purposes to demonstrate how results should be presented.

CompoundChemical ClassIC50 (ng/mL)% Cross-Reactivity
This compound Imidazole Derivative 10 100%
NaphazolineImidazole Derivative5002.0%
XylometazolineImidazole Derivative8001.25%
OxymetazolineImidazole Derivative12000.83%
ClonidineImidazoline Derivative>10,000<0.1%
PhenylephrinePhenyl-ethylamine>10,000<0.1%
EphedrinePhenyl-ethylamine>10,000<0.1%

Interpretation of Results:

In this hypothetical example, the immunoassay demonstrates high specificity for this compound. The structurally similar imidazole derivatives (Naphazoline, Xylometazoline, and Oxymetazoline) show minimal cross-reactivity. Other sympathomimetic amines with different core structures, such as Clonidine, Phenylephrine, and Ephedrine, exhibit negligible cross-reactivity. This level of specificity would render the assay suitable for the selective quantification of this compound in complex biological matrices.

Alternative Methodologies for Specificity Confirmation

While immunoassays offer high throughput and ease of use, they are susceptible to interferences.[1] Therefore, it is crucial to confirm unexpected or critical results with a more specific analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is considered the gold standard for the quantification of small molecules in biological fluids.[2] It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Comparison of Methods:

FeatureImmunoassayLC-MS/MS
Principle Antibody-antigen bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody quality; potential for cross-reactivityVery high; based on molecular mass and fragmentation pattern
Throughput HighLower
Cost per Sample LowerHigher
Expertise Required ModerateHigh

The relationship between these methods in a validation workflow is depicted below.

Screening Initial Screening (Immunoassay) Positive_Result Positive or Unexpected Result? Screening->Positive_Result Negative_Result Report Negative Positive_Result->Negative_Result No Confirmation Confirmatory Analysis (LC-MS/MS) Positive_Result->Confirmation Yes Confirmed_Positive Report Confirmed Positive Confirmation->Confirmed_Positive

Caption: Decision workflow for sample analysis and confirmation.

Conclusion

The validation of immunoassay specificity is a critical process that requires a systematic approach. By performing thorough cross-reactivity testing with a panel of relevant compounds and confirming results with a reference method like LC-MS/MS, researchers can have high confidence in their data. The protocols and comparative frameworks presented in this guide offer a robust starting point for the rigorous evaluation of any this compound immunoassay, ultimately contributing to the generation of accurate and reproducible scientific findings.

References

A Comparative Analysis of the Duration of Action of Leading Nasal Decongestants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the duration of action for commonly used nasal decongestants. Due to a lack of available scientific literature and clinical data on "Metizoline," this report focuses on a comparative analysis of well-documented alternatives: Oxymetazoline, Xylometazoline, Phenylephrine, and Pseudoephedrine. The data presented is intended to inform research and development in the field of nasal decongestants.

Quantitative Comparison of Decongestant Duration of Action

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters related to the duration of action of the selected decongestants.

DecongestantClassOnset of ActionDuration of ActionHalf-Life
Oxymetazoline Imidazoline derivative5-10 minutes[1]Up to 12 hours[1][2][3][4][5][6][7][8]5-8 hours[9]
Xylometazoline Imidazoline derivative5-10 minutesUp to 10-12 hours[10][11][12]Not consistently reported
Phenylephrine Sympathomimetic amineOral: 15-30 minutes[13][14]Oral: 4-6 hours[15]~2.5-3 hours[16][17]
Pseudoephedrine Sympathomimetic amine30 minutes[13][15]4-6 hours (IR), up to 12-24 hours (ER)[15]3-16 hours (pH-dependent)

IR: Immediate-Release, ER: Extended-Release

Experimental Protocols

The evaluation of a nasal decongestant's duration of action typically involves a combination of subjective patient-reported outcomes and objective measurements of nasal patency. A standard methodology is a randomized, double-blind, placebo-controlled clinical trial.

Key Experiment: Rhinomanometry

Rhinomanometry is an objective method used to measure nasal airway resistance, providing a quantitative assessment of nasal obstruction.

Methodology:

  • Patient Selection: A cohort of patients with nasal congestion, often due to allergic rhinitis or the common cold, is recruited.

  • Baseline Measurement: Before administration of the study drug, baseline nasal airway resistance is measured for each patient using anterior rhinomanometry. This involves the patient breathing through a facemask or with a nasal olive, while pressure and flow are recorded.

  • Drug Administration: Patients are randomly assigned to receive a single dose of the active decongestant (e.g., this compound, Oxymetazoline) or a placebo nasal spray.

  • Post-Dosing Measurements: Nasal airway resistance is measured at predefined intervals over a period of up to 12 hours (e.g., at 1, 2, 4, 6, 8, 10, and 12 hours post-dose).[3][8]

  • Data Analysis: The change from baseline in nasal airway resistance is calculated for both the active treatment and placebo groups. A statistically significant decrease in resistance in the active group compared to the placebo group over a sustained period indicates the duration of action.

Subjective Assessment:

In conjunction with rhinomanometry, patient-reported symptom scores are collected using a validated scale, such as a 6-point nasal congestion scale.[3] Patients rate their perceived level of nasal congestion at the same time points as the objective measurements.

Visualized Data and Pathways

Experimental Workflow for Decongestant Efficacy Testing

G cluster_0 Patient Recruitment cluster_1 Baseline Assessment cluster_2 Randomization and Dosing cluster_3 Post-Dosing Evaluation (0-12 hours) cluster_4 Data Analysis cluster_5 Outcome P Patient Cohort with Nasal Congestion B Baseline Rhinomanometry and Symptom Scores P->B R Randomized Allocation B->R D1 Active Decongestant R->D1 D2 Placebo R->D2 M Serial Rhinomanometry and Symptom Scoring D1->M D2->M A Comparison of Active vs. Placebo (Change from Baseline) M->A O Determination of Duration of Action A->O

Caption: Workflow of a clinical trial to determine decongestant duration of action.

Signaling Pathway of Alpha-Adrenergic Agonist Decongestants

G Decongestant Alpha-Adrenergic Agonist (e.g., Oxymetazoline, Xylometazoline) Receptor Alpha-1 Adrenergic Receptor on Nasal Blood Vessel Smooth Muscle Decongestant->Receptor G_Protein Gq Protein Activation Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG Increased IP3 and DAG PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Decongestion Decreased Nasal Blood Flow and Reduced Swelling (Decongestion) Vasoconstriction->Decongestion

Caption: Mechanism of action for alpha-adrenergic agonist nasal decongestants.

Logical Comparison of Decongestant Duration of Action

G cluster_long Long-Acting (Up to 12 hours) cluster_short Short-Acting (4-6 hours) cluster_extended Extended-Release (Up to 24 hours) Oxymetazoline Oxymetazoline Xylometazoline Xylometazoline Phenylephrine Phenylephrine Pseudoephedrine_IR Pseudoephedrine (IR) Pseudoephedrine_ER Pseudoephedrine (ER) Duration Duration of Action cluster_long cluster_long cluster_short cluster_short cluster_extended cluster_extended

Caption: Categorization of decongestants by their duration of action.

References

A Comparative Guide to the Receptor Binding Kinetics of Metizoline and Clonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding kinetics of Metizoline and Clonidine, two imidazoline derivatives with significant pharmacological activity. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their interactions with adrenergic and imidazoline receptors. While extensive data is available for the prototypical compound Clonidine, a notable scarcity of published binding data for this compound limits a direct quantitative comparison. This guide will present the available data for Clonidine and provide a qualitative discussion on the potential receptor binding profile of this compound based on its structural class.

Quantitative Receptor Binding Data

Clonidine is known to interact with both α2-adrenergic and imidazoline receptors. The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential therapeutic effects. This affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Compoundα2A-Adrenergic Receptorα2B-Adrenergic Receptorα2C-Adrenergic ReceptorI1-Imidazoline ReceptorI2-Imidazoline Receptor
Clonidine ~1.0 - 4.5~3.8~3.8~3.8Variable affinity
This compound Data not availableData not availableData not availableData not availableData not available

Note: The Ki values for Clonidine are compiled from multiple sources and can vary depending on the experimental conditions, tissue source, and radioligand used. The affinity for I2 receptors shows significant variability across studies.

Receptor Binding Kinetics (kon and koff)

While affinity constants (Ki, Kd) provide a measure of the equilibrium binding, the rates of association (kon) and dissociation (koff) offer a more dynamic understanding of the drug-receptor interaction. Unfortunately, specific kon and koff values for both this compound and Clonidine at their respective receptors are not widely reported in the currently available scientific literature. The ratio of koff to kon determines the equilibrium dissociation constant (Kd)[1][2].

Experimental Protocols

The determination of receptor binding affinities and kinetics is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a common technique used to characterize the interaction of unlabelled drugs like this compound and Clonidine with their target receptors.

Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound and Clonidine for α2-adrenergic receptor subtypes.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing human α2A, α2B, or α2C-adrenergic receptors.

  • Radioligand: A high-affinity radiolabeled antagonist for α2-adrenergic receptors (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).

  • Test Compounds: this compound and Clonidine dissolved in an appropriate solvent at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic antagonist (e.g., phentolamine or idazoxan) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound or Clonidine).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[3].

Signaling Pathways and Experimental Workflow

Signaling Pathways

Both this compound and Clonidine are expected to exert their effects through the α2-adrenergic and imidazoline receptor signaling pathways.

G_protein_signaling cluster_alpha2 α2-Adrenergic Receptor Pathway cluster_i1 I1-Imidazoline Receptor Pathway Agonist_alpha Clonidine/Metizoline alpha2_R α2-Adrenergic Receptor Agonist_alpha->alpha2_R Gi Gi Protein alpha2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response_alpha Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response_alpha Phosphorylates targets leading to Agonist_i1 Clonidine/Metizoline I1_R I1-Imidazoline Receptor Agonist_i1->I1_R PLC Phospholipase C I1_R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG PKC Protein Kinase C DAG->PKC Activates Response_i1 Cellular Response (e.g., Modulation of Blood Pressure) PKC->Response_i1 Phosphorylates targets leading to

Caption: Signaling pathways for α2-adrenergic and I1-imidazoline receptors.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

experimental_workflow prep 1. Receptor Membrane Preparation setup 2. Assay Plate Setup (Total, Non-specific, Competitive) prep->setup incubation 3. Incubation to Reach Equilibrium setup->incubation filtration 4. Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration wash 5. Filter Washing filtration->wash count 6. Scintillation Counting wash->count analysis 7. Data Analysis (IC50 and Ki Calculation) count->analysis

Caption: General workflow for a competitive radioligand binding assay.

Discussion and Conclusion

The available data clearly indicate that Clonidine is a potent ligand for α2-adrenergic receptors and also exhibits high affinity for I1-imidazoline receptors[4][5]. This dual activity is believed to contribute to its complex pharmacological profile, including its antihypertensive effects and other central nervous system actions. The selectivity of Clonidine for the different α2-adrenergic receptor subtypes appears to be relatively low, with similar affinities observed for the α2A, α2B, and α2C subtypes[6].

Due to the absence of published receptor binding data for this compound, a direct and quantitative comparison of its binding kinetics with Clonidine is not possible at this time. As an imidazoline derivative, it is plausible that this compound also interacts with α2-adrenergic and/or imidazoline receptors. However, without experimental evidence, its affinity, selectivity, and kinetic profile remain speculative.

For researchers and drug development professionals, this guide highlights the well-characterized receptor binding profile of Clonidine and underscores the significant data gap for this compound. Further experimental investigation, utilizing the protocols outlined herein, is necessary to elucidate the receptor binding kinetics of this compound. Such studies would be invaluable for understanding its pharmacological properties and for the rational design of novel therapeutics targeting adrenergic and imidazoline receptors.

References

Safety Operating Guide

Proper Disposal of Metizoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Metizoline is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, a nasal decongestant belonging to the imidazoline class of compounds. Adherence to these guidelines is crucial to ensure a safe laboratory environment and to comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available in your institution's records. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts or vapors.

Step-by-Step Disposal Procedures

In the absence of a specific SDS for this compound, general best practices for the disposal of pharmaceutical and chemical waste should be followed. These procedures are designed to minimize environmental impact and prevent accidental exposure.

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in chemical waste management.

  • Pure this compound (Unused/Expired): Collect any solid this compound powder or crystals in a clearly labeled, sealed, and compatible waste container. The container should be designated for "Non-halogenated Organic Solids."

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should be collected in a separate, clearly labeled hazardous waste container.

  • Solutions Containing this compound: Aqueous or solvent-based solutions containing this compound should be collected in a designated "Non-halogenated Organic Liquid Waste" container. Do not mix with other incompatible waste streams.

Step 2: Waste Container Management

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

  • Compatibility: Use containers that are chemically resistant to this compound and any solvents used. Avoid using metal containers for acidic solutions.

Step 3: Disposal through Institutional Channels

Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal of hazardous chemical waste.

  • Request Pickup: Once a waste container is full or has reached its accumulation time limit (as per institutional policy), submit a chemical waste pickup request to your EHS department.

  • Documentation: Complete all required waste disposal forms accurately and completely. This documentation is essential for regulatory compliance.

Alternative Disposal for Small Quantities (if permitted by local regulations and institutional policy):

For trace amounts of this compound, such as residue in an empty container, triple rinse the container with a suitable solvent (e.g., water or ethanol). The first rinseate should be collected as hazardous waste. Subsequent rinseates may be permissible for drain disposal depending on local regulations. The clean, empty container can then be disposed of as regular laboratory glass or plastic waste. Always confirm this procedure with your EHS department before implementation.

Summary of Disposal Guidelines

Waste TypeContainer TypeDisposal MethodKey Considerations
Pure this compound (Solid) Labeled, sealed, compatible containerEHS PickupDo not mix with other chemicals.
Contaminated Labware Labeled hazardous waste bag/containerEHS PickupSegregate from non-contaminated waste.
This compound Solutions Labeled, sealed, compatible liquid waste containerEHS PickupSegregate based on solvent (halogenated vs. non-halogenated).
Empty this compound Containers Original ContainerTriple rinse; dispose of as regular waste (pending EHS approval)First rinseate must be collected as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Metizoline_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_procedure Disposal Procedure cluster_end Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure Solid this compound waste_type->pure_solid Pure Solid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated Materials solution This compound Solution waste_type->solution Solution empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container pure_solid->collect_solid collect_contaminated Collect in Labeled Contaminated Waste Container contaminated_materials->collect_contaminated collect_liquid Collect in Labeled Liquid Waste Container solution->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_contaminated->ehs_pickup collect_liquid->ehs_pickup collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate Yes dispose_container Dispose of Clean Container as Regular Waste triple_rinse->dispose_container No (Consult EHS) collect_rinseate->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Navigating the Unknown: A Safety Protocol for Handling Metizoline

Author: BenchChem Technical Support Team. Date: December 2025

Metizoline is identified by the following:

  • IUPAC Name: 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole[1]

  • Molecular Formula: C13H14N2S[1]

Given the lack of specific safety data, a highly conservative approach to personal protective equipment (PPE), handling, and disposal is essential to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): A Precautionary Approach

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on general guidelines for hazardous drug compounding and handling of chemicals with unknown toxicity.[3][4][5]

PPE CategoryItemSpecification and Rationale
Hand Protection Double GlovesTwo pairs of powder-free nitrile or neoprene gloves should be worn.[6] The outer glove should be changed immediately upon known or suspected contact with the substance. Regularly change gloves, approximately every 30 to 60 minutes, to minimize the risk of permeation.[7]
Body Protection Disposable GownA disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[4][6] Cuffs should be elasticated and tucked under the outer pair of gloves. Gowns should not be worn outside the designated handling area and must be changed immediately after a spill or every two to three hours.[4]
Respiratory Protection NIOSH-approved RespiratorFor handling solid this compound or any procedure that could generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is mandatory.[4] Surgical masks do not provide adequate respiratory protection from chemical particulates.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times.[5] For procedures with a higher risk of splashes, a full face shield should be worn in addition to goggles.[4]
Head and Foot Protection Hair and Shoe CoversDisposable hair and shoe covers should be worn to prevent contamination of the work area and tracking of hazardous materials to other locations.[7][8]

Operational Plan: Handling and Disposal Protocols

Adherence to a strict operational plan is critical for the safe handling of this compound. All manipulations should be performed in a controlled environment with appropriate engineering controls.

Engineering Controls

All handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood or a containment ventilated enclosure to minimize the risk of inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment in the correct order (e.g., shoe covers, hair cover, inner gloves, gown, outer gloves, face mask, goggles/face shield).

  • Weighing: If weighing solid this compound, perform this task within a chemical fume hood to contain any dust particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use items in a designated hazardous waste container.

  • Hygiene: Always wash hands thoroughly with soap and water after removing PPE.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, must be segregated as hazardous chemical waste.[9]

  • Waste Containers: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[9] The label should include the words "Hazardous Waste" and the chemical name "this compound".[10]

  • Liquid Waste: Unused solutions of this compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[11]

  • Unknown Chemicals: If the identity of a chemical is uncertain, it must be treated as unknown hazardous waste.[12] Contact your institution's Environmental Health and Safety (EHS) department for guidance on identification and disposal, as this often requires specialized and costly analysis.[10]

Mandatory Visualizations

The following diagrams illustrate key workflows for handling this compound based on general laboratory safety principles.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area Clean and prepare work area gather_materials Assemble all necessary materials prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh Weigh solid this compound don_ppe->weigh prepare_solution Prepare solution weigh->prepare_solution decontaminate Decontaminate work surfaces and equipment prepare_solution->decontaminate doff_ppe Doff PPE correctly decontaminate->doff_ppe dispose_waste Dispose of all waste in designated containers doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: A generalized workflow for the safe handling of this compound.

G spill Spill Occurs evacuate Evacuate and alert others in the immediate area spill->evacuate assess Assess the spill (size and nature) evacuate->assess spill_kit Retrieve spill kit and don appropriate PPE assess->spill_kit If safe to clean up contain Contain the spill with absorbent material spill_kit->contain neutralize Neutralize (if applicable and safe to do so) contain->neutralize cleanup Clean up spill residue neutralize->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the spill to EHS dispose->report

Caption: A general decision-making process for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metizoline
Reactant of Route 2
Reactant of Route 2
Metizoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。